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An In-depth Technical Guide to the Physicochemical Properties of 3-(4-Aminophenyl)isoxazol-5-amine

For Researchers, Scientists, and Drug Development Professionals Introduction: The Isoxazole Scaffold in Modern Drug Discovery The isoxazole ring system is a privileged scaffold in medicinal chemistry, recognized for its...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Isoxazole Scaffold in Modern Drug Discovery

The isoxazole ring system is a privileged scaffold in medicinal chemistry, recognized for its metabolic stability and ability to participate in various non-covalent interactions with biological targets. Its presence in numerous approved drugs underscores its importance in the development of new therapeutic agents. This guide focuses on a specific derivative, 3-(4-Aminophenyl)isoxazol-5-amine, a molecule of interest for further exploration in drug discovery programs. Due to the limited availability of direct experimental data for this compound, this document serves as a comprehensive predictive and methodological resource. It provides a thorough analysis based on the known properties of structurally related analogs, computational predictions, and detailed experimental protocols to enable its full physicochemical characterization.

Molecular Structure and Key Features

The structure of 3-(4-Aminophenyl)isoxazol-5-amine combines three key pharmacophoric elements: a 4-aminophenyl group, an isoxazole core, and a 5-amino group. This unique combination of a hydrogen bond donor and acceptor, an aromatic system, and a heterocyclic ring suggests its potential for a wide range of interactions with biological macromolecules.

Figure 1: Chemical structure of 3-(4-Aminophenyl)isoxazol-5-amine.

Predicted Physicochemical Properties: An Analog-Based and In Silico Approach

In the absence of direct experimental data, the physicochemical properties of 3-(4-Aminophenyl)isoxazol-5-amine can be reliably estimated by examining trends among structurally similar compounds and employing computational prediction tools.

Table 1: Comparison of Physicochemical Properties of 3-Phenylisoxazol-5-amine Analogs and Predicted Values for the Target Compound
Property3-Phenylisoxazol-5-amine3-(4-Methylphenyl)isoxazol-5-amine3-(4-Fluorophenyl)isoxazol-5-amine3-(4-Aminophenyl)isoxazol-5-amine (Predicted)
CAS Number 4369-55-528883-91-2[1]925005-35-2Not available
Molecular Weight ( g/mol ) 160.17174.20[1]178.16175.18
Melting Point (°C) 110-114[2]Not available127-132140-160
Calculated logP 1.7[3]2.37Not available1.2 - 1.8
pKa (Predicted) Basic: ~3-4, Acidic: ~9-10Basic: ~3-4, Acidic: >10Basic: ~3-4, Acidic: ~9-10Basic (aniline): ~4-5, Basic (isoxazole): ~2-3, Acidic: >10

Expert Rationale for Predictions:

  • Melting Point: The introduction of a polar amino group is expected to increase intermolecular hydrogen bonding, leading to a higher melting point compared to the unsubstituted phenyl analog. The presence of the amino group is likely to have a more significant impact than a methyl or fluoro substituent.

  • logP (Lipophilicity): The addition of a primary amine, a polar functional group, will decrease the lipophilicity of the molecule, resulting in a lower logP value compared to the phenyl and methylphenyl analogs.

  • pKa (Ionization Constant): The molecule possesses three potential ionization centers: the aniline-like amino group on the phenyl ring, the amino group on the isoxazole ring, and the N-H of the isoxazole ring which can act as a very weak acid. The aniline amine is expected to have a pKa in the range of 4-5. The 5-amino group on the isoxazole is generally less basic due to the electron-withdrawing nature of the heterocyclic ring. The isoxazole ring nitrogen is weakly basic.

Experimental Characterization: A Practical Guide

The following section provides detailed, field-proven protocols for the experimental determination of the key physicochemical properties of 3-(4-Aminophenyl)isoxazol-5-amine.

Melting Point Determination

Rationale: The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid. A sharp melting range is characteristic of a pure compound.

Experimental Protocol:

  • Sample Preparation: Finely powder a small amount of the crystalline sample.

  • Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Measurement: Place the capillary tube in a calibrated melting point apparatus.

  • Heating Rate: Use a rapid heating rate (10-20 °C/min) for an initial approximate determination, then repeat with a fresh sample at a slower rate (1-2 °C/min) near the estimated melting point for an accurate measurement.

  • Observation: Record the temperature at which the first liquid appears and the temperature at which the last solid particle melts. This range is the melting point.

Aqueous Solubility

Rationale: Aqueous solubility is a critical parameter for drug absorption and distribution. Both kinetic and thermodynamic solubility are important to assess. Kinetic solubility provides an early indication of dissolution rate, while thermodynamic solubility represents the true equilibrium solubility.

Experimental Protocol (Thermodynamic Shake-Flask Method):

  • Sample Preparation: Add an excess of the solid compound to a known volume of phosphate-buffered saline (PBS) at pH 7.4 in a glass vial.

  • Equilibration: Shake the vials at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the samples to pellet the undissolved solid.

  • Sample Analysis: Carefully remove an aliquot of the supernatant and analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Quantification: Determine the concentration from a standard curve prepared with known concentrations of the compound.

Thermodynamic_Solubility_Workflow A Add excess solid to buffer B Equilibrate (24-48h shaking) A->B Establish equilibrium C Centrifuge to pellet solid B->C Separate phases D Analyze supernatant by HPLC-UV C->D Sample analysis E Quantify against standard curve D->E Determine concentration

Figure 2: Workflow for Thermodynamic Solubility Determination.

Ionization Constant (pKa) Determination

Rationale: The pKa values determine the ionization state of a molecule at a given pH, which significantly influences its solubility, permeability, and interaction with biological targets. Capillary electrophoresis is a powerful technique for pKa determination, especially for compounds with low solubility.

Experimental Protocol (Capillary Electrophoresis Method):

  • Buffer Preparation: Prepare a series of buffers with a range of known pH values (e.g., from pH 2 to 12).

  • Sample Preparation: Dissolve the compound in a suitable solvent (e.g., a mixture of buffer and a small amount of organic co-solvent if necessary).

  • Electrophoretic Mobility Measurement: Inject the sample into the capillary and measure the electrophoretic mobility of the analyte at each pH.

  • Data Analysis: Plot the electrophoretic mobility versus pH. The inflection point(s) of the resulting sigmoidal curve correspond to the pKa value(s) of the compound.

pKa_Determination_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis A Prepare buffers of varying pH C Measure electrophoretic mobility at each pH A->C B Dissolve compound in buffer/co-solvent B->C D Plot mobility vs. pH C->D E Determine pKa from inflection point D->E

Figure 3: Workflow for pKa Determination by Capillary Electrophoresis.

Lipophilicity (logP/logD) Determination

Rationale: Lipophilicity is a key determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) properties. The octanol-water partition coefficient (logP for the neutral species) and distribution coefficient (logD at a specific pH) are the most common measures of lipophilicity.

Experimental Protocol (Shake-Flask Method for logD at pH 7.4):

  • Phase Preparation: Pre-saturate n-octanol with PBS (pH 7.4) and vice versa.

  • Partitioning: Add a known amount of the compound to a mixture of the pre-saturated n-octanol and PBS in a centrifuge tube.

  • Equilibration: Shake the tube for a sufficient time to allow for partitioning equilibrium to be reached (e.g., 1-2 hours).

  • Phase Separation: Centrifuge the tube to ensure complete separation of the two phases.

  • Concentration Measurement: Carefully sample both the aqueous and octanol phases and determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV).

  • Calculation: Calculate logD as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Spectroscopic Characterization

Rationale: Spectroscopic techniques provide crucial information about the chemical structure and purity of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum will provide information on the number and environment of the hydrogen atoms. Key signals will include those for the protons on the phenyl ring (likely showing a characteristic AA'BB' splitting pattern), the proton on the isoxazole ring, and the protons of the two amino groups.

    • ¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule, confirming the carbon skeleton.

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the N-H stretching of the amino groups (typically in the 3300-3500 cm⁻¹ region), C-H stretching of the aromatic ring, C=N and C=C stretching of the isoxazole and phenyl rings, and N-O stretching of the isoxazole ring.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) will provide the exact mass, which can be used to confirm the elemental composition.

Conclusion and Future Directions

This guide provides a comprehensive framework for understanding and determining the physicochemical properties of 3-(4-Aminophenyl)isoxazol-5-amine. While direct experimental data is currently lacking, the predictions based on analogous structures and the detailed experimental protocols provided herein offer a robust starting point for researchers. The characterization of these fundamental properties is an essential first step in evaluating the potential of this molecule as a lead compound in drug discovery. Future work should focus on the synthesis and experimental validation of the properties outlined in this guide to build a complete profile of this promising isoxazole derivative.

References

  • PubChem. (n.d.). 5-Aminoisoxazole. National Center for Biotechnology Information. Retrieved February 13, 2024, from [Link]

  • Preprints.org. (2024, August 27). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Retrieved February 13, 2024, from [Link]

  • one pot multicomponent synthesis of a series of 5-amino-3- phenylisoxazole-4-carbonitrile employ. (n.d.). Retrieved February 13, 2024, from [Link]

  • Alfa Aesar. (n.d.). 3-(4-Methylphenyl)isoxazol-5-amine. Retrieved February 13, 2024, from [Link]

  • PubChem. (n.d.). 5-Amino-3-phenylisoxazole. National Center for Biotechnology Information. Retrieved February 13, 2024, from [Link]

  • Google Patents. (n.d.). US3242189A - Processes for preparing 3-amino-isoxazoles.
  • PubChem. (n.d.). 3-(4-aminophenyl)-4,5-dihydro-1h-1,2,4-triazol-5-one. National Center for Biotechnology Information. Retrieved February 13, 2024, from [Link]

  • NIST. (n.d.). Isoxazole, 3,5-diphenyl-. National Institute of Standards and Technology. Retrieved February 13, 2024, from [Link]

  • Beilstein Journal of Organic Chemistry. (2022, April 22). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Retrieved February 13, 2024, from [Link]

  • MDPI. (2022, June 30). 4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine. Retrieved February 13, 2024, from [Link]

  • ISCA. (n.d.). N-(1-(4-(4-bromophenyl) thiazol-2-yl)-3-methyl-4-(2-phenylhydrazono)-4,5-dihydro-1H-pyrazol-5-ylidene)-6-(4-nitrophenyl)pyrimidin-2-amine derivatives. International Science Community Association. Retrieved February 13, 2024, from [Link]

  • Pharmaffiliates. (n.d.). 92914-74-4| Chemical Name : Isoxazolo[5,4-b]pyridin-3-amine. Retrieved February 13, 2024, from [Link]

Sources

Exploratory

3-(4-Aminophenyl)isoxazol-5-amine CAS number lookup

An In-Depth Technical Guide to 3-(4-Aminophenyl)isoxazol-5-amine and its Analogs: Synthesis, Properties, and Applications in Drug Discovery Foreword This guide is intended for researchers, scientists, and drug developmen...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 3-(4-Aminophenyl)isoxazol-5-amine and its Analogs: Synthesis, Properties, and Applications in Drug Discovery

Foreword

This guide is intended for researchers, scientists, and drug development professionals. It aims to provide not just protocols, but the scientific reasoning behind them, fostering a deeper understanding of how to leverage the unique characteristics of the 5-aminoisoxazole core in drug design and discovery.

Physicochemical and Pharmacokinetic Profile

The physicochemical properties of 3-(4-Aminophenyl)isoxazol-5-amine and its derivatives are pivotal to their biological activity and drug-like characteristics. The presence of the amino groups and the isoxazole ring imparts a unique electronic and structural profile, influencing solubility, membrane permeability, and protein-binding interactions.

Table 1: Predicted Physicochemical Properties of Representative 5-Aminoisoxazole Analogs

Property5-(4-Fluorophenyl)isoxazol-3-amine3-(4-Methylphenyl)isoxazol-5-amine
CAS Number 925005-35-2[3]28883-91-2[4][5]
Molecular Formula C₉H₇FN₂O[3]C₁₀H₁₀N₂O[4]
Molecular Weight 178.16 g/mol [3]174.2 g/mol [4]
Melting Point 127-132 °C[3]Not available
Boiling Point (Predicted) 373.7±32.0 °C[6]381.2ºC at 760mmHg[4]
Density (Predicted) 1.298±0.06 g/cm³[6]1.166g/cm³[4]
pKa (Predicted) -1.75±0.10[6]Not available
LogP (Predicted) 2.0629Not available
Topological Polar Surface Area (TPSA) 52.05 ŲNot available
Hydrogen Bond Donors 1Not available
Hydrogen Bond Acceptors 3Not available
Rotatable Bonds 1Not available

Note: The data presented for these analogs provides a reasonable estimation of the expected properties for 3-(4-Aminophenyl)isoxazol-5-amine. The introduction of different substituents on the phenyl ring will modulate these values.

Synthesis and Chemical Reactivity

The synthesis of 3-aryl-5-aminoisoxazoles is a well-established area of heterocyclic chemistry, with several reliable methods available. The choice of synthetic route often depends on the availability of starting materials and the desired substitution pattern.

General Synthetic Strategy: Multi-component Reaction

A common and efficient method for the synthesis of the isoxazole core is through a multi-component reaction, which offers the advantage of building complexity in a single step.[7]

Experimental Protocol: Synthesis of 5-amino-3-phenylisoxazole-4-carbonitrile derivatives

This protocol, adapted from established methodologies, describes a one-pot synthesis of a 5-aminoisoxazole derivative.[7]

Materials:

  • Substituted aryl aldehyde (1.2 mmol)

  • Malononitrile (1 mmol)

  • Hydroxylamine hydrochloride (1 mmol)

  • Ceric ammonium sulfate (2 mmol) as a catalyst

  • Ethanol (30 mL)

Procedure:

  • In a 50 mL round-bottom flask equipped with a magnetic stirrer, combine the substituted aryl aldehyde, malononitrile, and hydroxylamine hydrochloride in ethanol.

  • Slowly add the catalytic amount of ceric ammonium sulfate to the reaction mixture.

  • Reflux the reaction mixture, monitoring its progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature.

  • Pour the reaction mixture into ice-cold water to precipitate the product.

  • Filter the solid, wash with cold water, and dry to yield the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).

Causality Behind Experimental Choices:

  • Ceric ammonium sulfate: This Lewis acid catalyst facilitates the condensation reactions and the final cyclization to form the isoxazole ring.[7]

  • Ethanol: A polar protic solvent that is suitable for dissolving the reactants and facilitating the reaction at reflux temperatures.

  • Multi-component approach: This strategy is atom-economical and time-efficient, allowing for the rapid generation of a library of analogs for structure-activity relationship (SAR) studies.[1][8]

Reactivity of the 5-Aminoisoxazole Core

The 5-aminoisoxazole scaffold is a versatile building block due to the reactivity of its amino group and the C4 position. The amino group can act as a nucleophile, allowing for further derivatization to introduce various pharmacophores.[9][10] The C4 position, with its enamine-like character, is also susceptible to electrophilic substitution.[10]

Applications in Drug Discovery and Medicinal Chemistry

The isoxazole moiety is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1] 5-Aminoisoxazole derivatives, in particular, have shown promise in a variety of therapeutic areas.

Kinase Inhibition

The 5-aminoisoxazole scaffold is a common feature in many kinase inhibitors.[9] The amino group can be readily converted into ureas, amides, or other functional groups that can form key hydrogen bond interactions within the ATP-binding site of kinases.[9] Derivatives of 3-(4-aminophenyl)isoxazol-5-amine are being explored as potential inhibitors of kinases such as FLT3 in acute myeloid leukemia.[11]

Workflow for Screening 5-Aminoisoxazole Derivatives as Kinase Inhibitors

G cluster_synthesis Library Synthesis cluster_screening Biological Screening cluster_optimization Lead Optimization start 3-(4-Aminophenyl)isoxazol-5-amine react Reaction with Isocyanates/Acyl Chlorides start->react library Library of Urea/Amide Derivatives react->library assay In vitro Kinase Assay (e.g., HTRF) library->assay ic50 Determine IC50 Values assay->ic50 cell_based Cell-based Proliferation/Apoptosis Assays sar Structure-Activity Relationship (SAR) Analysis cell_based->sar ic50->cell_based adme ADME/Tox Profiling sar->adme lead Identification of Lead Candidate adme->lead

Caption: A generalized workflow for the discovery of kinase inhibitors based on the 5-aminoisoxazole scaffold.

Antimicrobial and Other Biological Activities

Isoxazole derivatives have demonstrated a broad spectrum of biological activities, including antibacterial, antifungal, anti-inflammatory, and analgesic properties.[1][12] The structural diversity that can be achieved through derivatization of the 3-(4-aminophenyl)isoxazol-5-amine core makes it an attractive starting point for the development of new agents in these therapeutic areas.

Future Directions and Conclusion

The 3-(4-aminophenyl)isoxazol-5-amine scaffold and its analogs continue to be of significant interest in the field of drug discovery. Future research will likely focus on:

  • Development of novel synthetic methodologies: Greener and more efficient synthetic routes will facilitate the rapid generation of diverse chemical libraries.[1][8]

  • Exploration of new therapeutic targets: The versatility of the isoxazole core suggests that it may have utility against a wide range of biological targets beyond kinases.

  • Application in agrochemicals and material science: The unique properties of these compounds may also be leveraged in the development of new agrochemicals and advanced materials.[5][13]

References

  • Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. MDPI. Available at: [Link]

  • Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Preprints.org. Available at: [Link]

  • One pot multicomponent synthesis of a series of 5-amino-3- phenylisoxazole-4-carbonitrile employ. Asian Journal of Research in Chemistry and Pharmaceutical Sciences. Available at: [Link]

  • 3-(4-CHLOROPHENYL)ISOXAZOL-5-AMINE. Chemdad. Available at: [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing. Available at: [Link]

  • Synthesis of isoxazoles and their hydrazinolysis to 5-aminopyrazoles: an approach to fluorescent derivatives. RSC Advances. Available at: [Link]

  • Discovery of 4-(4-aminophenyl)-6-phenylisoxazolo[3,4-b]pyridine-3-amine derivatives as novel FLT3 covalent inhibitors for the intervention of acute myeloid leukemia. PubMed. Available at: [Link]

  • Synthesis of Novel Isoxazole Derivatives as Analgesic Agents by Using Eddy's Hot Plate Method. SAR Publication. Available at: [Link]

  • Organophotocatalytic Functionalization of 3,4-Dihydroquinoxalin-2-ones with Isoxazol-5-amines Using Visible Light. The Journal of Organic Chemistry. Available at: [Link]

  • Ethyl 5-(4-aminophenyl)isoxazole-3-carboxylate. Acta Crystallographica Section E. Available at: [Link]

  • Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. ResearchGate. Available at: [Link]

Sources

Foundational

Spectroscopic Analysis of 3-(4-Aminophenyl)isoxazol-5-amine: A Technical Guide for Researchers

Abstract This technical guide provides a comprehensive overview of the spectroscopic analysis of 3-(4-aminophenyl)isoxazol-5-amine, a heterocyclic compound of interest in medicinal chemistry and drug development.[1][2] T...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the spectroscopic analysis of 3-(4-aminophenyl)isoxazol-5-amine, a heterocyclic compound of interest in medicinal chemistry and drug development.[1][2] This document details the theoretical principles and practical protocols for the structural elucidation of this molecule using a suite of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy. As explicit experimental data for this specific molecule is not widely published, this guide synthesizes information from structurally related compounds to present a predictive analysis of its spectroscopic characteristics. This approach offers researchers a robust framework for the identification and characterization of novel isoxazole derivatives.

Introduction: The Significance of 3-(4-Aminophenyl)isoxazol-5-amine

The isoxazole ring is a prominent scaffold in a multitude of pharmacologically active compounds, demonstrating a wide array of biological activities.[3] The presence of amino groups on both the phenyl and isoxazole moieties of 3-(4-aminophenyl)isoxazol-5-amine suggests its potential as a versatile building block in the synthesis of new chemical entities with therapeutic promise. Accurate and unambiguous structural characterization is a cornerstone of drug discovery and development, ensuring the identity, purity, and stability of a compound. Spectroscopic analysis provides the necessary tools to achieve this with high fidelity.

This guide is structured to provide not just procedural steps but also the underlying scientific rationale for each analytical technique, empowering researchers to not only acquire data but also to interpret it with confidence.

Molecular Structure and Analytical Workflow

The structural characterization of 3-(4-aminophenyl)isoxazol-5-amine relies on a multi-faceted analytical approach where each technique provides complementary information to build a complete picture of the molecule's architecture.

cluster_molecule 3-(4-Aminophenyl)isoxazol-5-amine cluster_workflow Analytical Workflow cluster_information Information Yield mol C₉H₈N₄O NMR NMR Spectroscopy (¹H & ¹³C) Structure Carbon-Hydrogen Framework Connectivity NMR->Structure MS Mass Spectrometry (HRMS) Mass Molecular Weight Elemental Formula MS->Mass FTIR FTIR Spectroscopy FunctionalGroups Functional Groups Bond Vibrations FTIR->FunctionalGroups UVVis UV-Vis Spectroscopy Electronic Conjugated System Electronic Transitions UVVis->Electronic

Caption: Overall analytical workflow for the spectroscopic characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution, providing detailed information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR).[4]

Experimental Protocol: ¹H and ¹³C NMR

A standardized protocol is crucial for acquiring high-quality, reproducible NMR spectra.[4]

  • Sample Preparation:

    • Accurately weigh 5-10 mg of 3-(4-aminophenyl)isoxazol-5-amine.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆). DMSO-d₆ is often preferred for compounds with amine functionalities as it can slow down the exchange of labile N-H protons, making them observable.[4]

    • Transfer the solution to a clean, 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • For ¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a spectral width of -2 to 12 ppm, an acquisition time of 3-4 seconds, and 16-64 scans.[4]

    • For ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Typical parameters include a spectral width of 0 to 200 ppm, a relaxation delay of 2-5 seconds to ensure proper relaxation of all carbon nuclei, and 1024-4096 scans.[4]

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO-d₆ at ~2.50 ppm for ¹H and ~39.52 ppm for ¹³C).

Predicted ¹H NMR Spectrum (500 MHz, DMSO-d₆)

The predicted ¹H NMR spectrum is based on the analysis of structurally similar compounds.[5] The electron-donating amino groups will influence the chemical shifts of the aromatic and heterocyclic protons.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.50d, J ≈ 8.5 Hz2HH-2', H-6'Protons on the phenyl ring ortho to the isoxazole, deshielded by the ring current and isoxazole.
~6.70d, J ≈ 8.5 Hz2HH-3', H-5'Protons on the phenyl ring ortho to the amino group, shielded by its electron-donating effect.
~6.20s2H-NH₂ (on phenyl)Labile protons of the aromatic amine; chemical shift can vary with concentration and temperature.
~5.90s1HH-4Proton on the isoxazole ring, expected to be a singlet.
~5.50s2H-NH₂ (on isoxazole)Labile protons of the isoxazole amine; chemical shift is variable.
Predicted ¹³C NMR Spectrum (125 MHz, DMSO-d₆)

The predicted ¹³C NMR spectrum is derived from established chemical shift principles for aromatic and heterocyclic systems.[6][7]

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~170C-5Carbon of the isoxazole ring bearing the amino group, significantly deshielded.
~162C-3Carbon of the isoxazole ring attached to the phenyl group.
~150C-4'Aromatic carbon attached to the amino group, deshielded by the nitrogen.
~128C-2', C-6'Aromatic carbons ortho to the isoxazole ring.
~120C-1'Quaternary aromatic carbon attached to the isoxazole ring.
~114C-3', C-5'Aromatic carbons ortho to the amino group, shielded by its electron-donating effect.
~95C-4Carbon of the isoxazole ring, typically appearing at a relatively upfield chemical shift.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation patterns.[8] High-resolution mass spectrometry (HRMS) is particularly valuable for determining the precise molecular formula.

Experimental Protocol: HRMS (ESI)
  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Utilize an electrospray ionization (ESI) source coupled with a high-resolution mass analyzer (e.g., Time-of-Flight or Orbitrap).

  • Data Acquisition: Infuse the sample solution into the ESI source. Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

Predicted Mass Spectrum
  • Molecular Formula: C₉H₈N₄O

  • Monoisotopic Mass: 188.0698 g/mol

  • Predicted [M+H]⁺: m/z 189.0771

M [M+H]⁺ m/z 189 F1 m/z 161 M->F1 - CO F2 m/z 120 M->F2 - C₃H₂N₂O F3 m/z 92 F2->F3 - C₂H₂

Caption: Predicted key fragmentation pathways in ESI-MS/MS.

The fragmentation of isoxazole rings can be complex.[9] A common fragmentation pathway involves the loss of carbon monoxide (CO).[9] Other fragmentations would likely involve cleavage of the phenyl-isoxazole bond and subsequent fragmentations of the resulting ions.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.[10]

Experimental Protocol: FTIR (ATR)
  • Sample Preparation: Place a small amount of the solid sample directly on the attenuated total reflectance (ATR) crystal.

  • Data Acquisition: Record the infrared spectrum, typically over a range of 4000 to 400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the various functional groups in the molecule.

Predicted FTIR Spectrum

The FTIR spectrum is expected to show characteristic peaks for the amino groups, the aromatic ring, and the isoxazole nucleus.[3][10]

Predicted Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3450 - 3300N-H stretch (asymmetric and symmetric)Primary amines (-NH₂)
3100 - 3000C-H stretchAromatic C-H
~1640N-H bendPrimary amines (-NH₂)
1600 - 1475C=C stretchAromatic ring
~1570C=N stretchIsoxazole ring
1335 - 1250C-N stretchAromatic amine
~1400N-O stretchIsoxazole ring

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly for compounds containing conjugated systems.[11]

Experimental Protocol: UV-Vis
  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or acetonitrile) of a known concentration.

  • Data Acquisition:

    • Use a quartz cuvette to hold the sample.

    • Record a baseline spectrum with the pure solvent.

    • Record the absorption spectrum of the sample solution over a wavelength range of approximately 200-400 nm.[12]

  • Data Analysis: Determine the wavelength(s) of maximum absorbance (λmax).

Predicted UV-Vis Spectrum

The presence of the phenyl and isoxazole rings, along with the two amino groups, creates an extended conjugated system. This is expected to result in strong UV absorption. The absorption maxima are influenced by the electronic nature of the substituents and the solvent polarity.[11][13]

  • Predicted λmax: A significant absorption band is expected in the range of 280-320 nm, corresponding to π → π* transitions within the conjugated aromatic and heterocyclic system. The amino groups acting as auxochromes are likely to cause a bathochromic (red) shift compared to the unsubstituted 3-phenylisoxazole.

Conclusion

This technical guide provides a predictive yet comprehensive spectroscopic profile of 3-(4-aminophenyl)isoxazol-5-amine. By integrating data from ¹H and ¹³C NMR, mass spectrometry, FTIR, and UV-Vis spectroscopy, a detailed structural elucidation can be achieved. The provided protocols and predicted data serve as a valuable resource for researchers working on the synthesis and characterization of this and related isoxazole derivatives, facilitating their development in medicinal chemistry and other scientific disciplines.

References

  • Moniri, M., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
  • BenchChem. (2025).
  • Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati. (2024). Biological and Molecular Chemistry.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (n.d.).
  • Royal Society of Chemistry. (n.d.).
  • BenchChem. (2025). Application Notes and Protocols: 1H and 13C NMR of 3-(4-Aminophenyl)-1-(4-chlorophenyl)urea.
  • MDPI. (2024). Crystal Structure, Supramolecular Organization, Hirshfeld Analysis, Interaction Energy, and Spectroscopy of Two Tris(4-aminophenyl)
  • Scientific Research Publishing. (n.d.). Heterocyclic Synthesis via Enaminones: Synthesis and Molecular Docking Studies of Some Novel Heterocyclic Compounds Containing Sulfonamide Moiety.
  • RSC Publishing. (2025). Push–pull heterocycles and beyond: recent developments in absorption, emission, and ICT properties.
  • PubMed. (2006). Substituent effects on 15N and 13C NMR chemical shifts of 3-phenylisoxazoles: a theoretical and spectroscopic study.
  • BenchChem. (2025).
  • ResearchGate. (2021). Solvent effects on the UV-visible absorption spectra of some new 3-methyl-5-(Phenylamino)-4-((4-phenylazo-phenyl)azo)-2-substituted thiophene dyes.
  • MDPI. (2021). A Facile Approach to Bis(isoxazoles), Promising Ligands of the AMPA Receptor.
  • J&K Scientific. (2023). 3-(4-Methylphenyl)isoxazol-5-amine | 28883-91-2.
  • PubChem. (n.d.). 5-Amino-3-phenylisoxazole | C9H8N2O | CID 261201.
  • ChemicalBook. (2026). 5-AMINO-3-PHENYLISOXAZOLE | 4369-55-5.
  • Chemical-Suppliers.com. (n.d.). 3-phenylisoxazol-5-amine | CAS 4369-55-5.
  • PubChemLite. (2025). 5-amino-3-phenylisoxazole (C9H8N2O).
  • BenchChem. (2025). Application Notes and Protocols: 1H and 13C NMR of 3-(4-Aminophenyl)-1-(4-chlorophenyl)urea.
  • PubMed. (2022). DFT calculations of 1 H- and 13 C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution.
  • Royal Society of Chemistry. (n.d.).
  • ResearchGate. (n.d.). Plot of chemical shifts for δC4 in 3,5-diarylisoxazoles vs. those for....
  • MDPI. (2022). Spectroscopic Characterization of 3-Aminoisoxazole, a Prebiotic Precursor of Ribonucleotides.
  • Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups.
  • Semantic Scholar. (n.d.).
  • ResearchGate. (2025). Synthesis, Spectral Characterization, and DFT Analysis of Novel 3-(4-substituted phenyl)
  • ResearchGate. (n.d.). Plot of chemical shifts for δC4 in 3,5-diarylisoxazoles vs. those for....
  • ResearchGate. (2021). Solvent effects on the UV-visible absorption spectra of some new 3-methyl-5-(Phenylamino)-4-((4-phenylazo-phenyl)azo)-2-substituted thiophene dyes.
  • ResearchGate. (n.d.). UV-vis absorption spectra of the hydrolysis products aldehyde (blue),....
  • MDPI. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
  • MDPI. (2021). A Facile Approach to Bis(isoxazoles), Promising Ligands of the AMPA Receptor.
  • J&K Scientific. (2023). 3-(4-Methylphenyl)isoxazol-5-amine | 28883-91-2.

Sources

Exploratory

Structural Determination of 3-(4-Aminophenyl)isoxazol-5-amine: A Multi-Modal Spectroscopic Approach

Executive Summary & The "Isoxazole Dilemma" In the development of anti-inflammatory and antibacterial pharmacophores, the isoxazole scaffold is privileged but synthetically treacherous. The target molecule, 3-(4-aminophe...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & The "Isoxazole Dilemma"

In the development of anti-inflammatory and antibacterial pharmacophores, the isoxazole scaffold is privileged but synthetically treacherous. The target molecule, 3-(4-aminophenyl)isoxazol-5-amine (Molecule A ), represents a classic regiochemical challenge.

The standard synthesis—condensation of 3-(4-aminophenyl)-3-oxopropanenitrile with hydroxylamine—often yields a mixture of the desired 3-aryl-5-amino isomer and the thermodynamically competitive 5-aryl-3-amino isomer. Distinguishing these regioisomers is non-trivial because both possess identical molecular weights (


), similar polarities, and overlapping 1H NMR aromatic signals.

This guide details a self-validating elucidation protocol, moving from low-resolution screening to definitive crystallographic proof, ensuring the correct pharmacophore is advanced into biological assays.

Analytical Workflow

The following directed acyclic graph (DAG) outlines the critical path for unambiguous structural assignment.

ElucidationWorkflow Crude Crude Reaction Mixture (Regioisomer Mix) HPLC Prep-HPLC Purification (C18 Column) Crude->HPLC Isolation MS HRMS (ESI+) m/z 176.08 [M+H]+ HPLC->MS Formula Conf. NMR_1D 1D NMR (1H, 13C) DMSO-d6 MS->NMR_1D Functional Groups NMR_2D 2D NMR (HMBC/NOESY) Connectivity Proof NMR_1D->NMR_2D Regio-assignment XRD Single Crystal XRD (The Arbiter) NMR_2D->XRD Absolute Config

Figure 1: Critical path for structural validation. Note that 2D NMR is the "gatekeeper" step before investing in X-ray crystallography.

Mass Spectrometry: Formula Validation

Before assessing connectivity, we must validate the molecular formula


.
  • Method: High-Resolution Electrospray Ionization (HR-ESI-MS).

  • Protocol: Dissolve 0.1 mg in MeOH. Direct infusion at 5 µL/min. Positive mode.

  • Analysis:

    • Observed Ion:

      
       (Calc: 176.0824, 
      
      
      
      ppm).
    • Fragmentation (MS/MS): A characteristic loss of the isoxazole ring fragments is observed. Look for the loss of

      
       (17 Da) and 
      
      
      
      (28 Da), typical of 5-aminoisoxazoles undergoing ring contraction/cleavage.

NMR Spectroscopy: The Connectivity Engine

This is the core of the elucidation. The primary challenge is proving the phenyl ring is at position 3 and the amine is at position 5.

Solvent Selection Strategy

Choice: DMSO-


 (Dimethyl sulfoxide-d6).
Causality:  Chloroform (

) is unsuitable because the broad exchangeable protons (

) often disappear or broaden into the baseline due to exchange. DMSO-

forms strong hydrogen bonds with the amine protons, slowing the exchange rate and sharpening the signals into observable singlets or doublets. This allows us to integrate the amine protons to confirm the count (2 protons for the isoxazole amine, 2 for the aniline).
1H NMR Analysis (400/600 MHz)

The spectrum will display three distinct regions.

SignalIntegrationMultiplicityChemical Shift (

ppm)
AssignmentStructural Insight
A 2HSinglet (br)6.80 - 7.10Isoxazole

High field shift typical of 5-amino.
B 2HSinglet (br)5.20 - 5.50Aniline

Confirms the 4-aminophenyl moiety.
C 1HSinglet5.00 - 5.40 Isoxazole H-4 CRITICAL DIAGNOSTIC.
D 2HDoublet (

Hz)
~7.40Phenyl H-2'/6'Ortho to isoxazole.
E 2HDoublet (

Hz)
~6.60Phenyl H-3'/5'Ortho to aniline amine.

The "H-4" Marker: In 5-aminoisoxazoles, the H-4 proton is electron-rich due to resonance donation from the 5-amino group, typically appearing upfield (5.0–5.8 ppm). In the regioisomer (3-amino-5-aryl), the H-4 is less shielded, often appearing >6.0 ppm.

2D NMR: The "Smoking Gun" (HMBC)

To definitively prove the 3-aryl substitution, we utilize Heteronuclear Multiple Bond Correlation (HMBC) . We need to see a "bridge" between the isoxazole proton and the phenyl ring.

HMBC Logic:

  • H-4 (Isoxazole) will show a strong

    
     correlation to C-5  and C-3 .
    
  • H-4 (Isoxazole) will show a crucial

    
     correlation to the Quaternary C-1'  of the phenyl ring.
    
  • H-2'/6' (Phenyl) will also show a

    
     correlation to Isoxazole C-3 .
    

If the molecule were the 5-aryl isomer, H-4 would correlate to the phenyl ring, but the chemical shifts of C-3 and C-5 would be inverted (C-3 is the amino-bearing carbon in that case).

HMBC_Logic H4 Isoxazole H-4 (5.1 ppm) C3 Isoxazole C-3 (Quaternary) H4->C3 2J (Strong) C5 Isoxazole C-5 (C-NH2, ~170 ppm) H4->C5 2J (Strong) C1_Ph Phenyl C-1' (Bridgehead) H4->C1_Ph 3J (The Bridge)

Figure 2: HMBC connectivity map. The red arrows represent observed long-range heteronuclear couplings that confirm the 3-aryl attachment.

X-Ray Crystallography: The Arbiter

While NMR is powerful, tautomerism (amino-isoxazole vs. imino-isoxazoline) can complicate solution-state analysis. Single Crystal X-Ray Diffraction (SC-XRD) provides the absolute static structure.

Crystallization Protocol
  • Solvent System: Slow evaporation of Ethanol/Water (9:1) or Acetonitrile.

  • Conditions: Dissolve 20 mg of purified compound in minimal hot ethanol. Filter through a 0.45 µm PTFE syringe filter into a clean vial. Cover with parafilm, poke 3 small holes, and leave at room temperature for 48-72 hours.

  • Target: Colorless prisms or needles.

Data Interpretation[1][2][3][4][5][6][7][8][9]
  • Space Group: Likely monoclinic (

    
    ) or triclinic (
    
    
    
    ), common for planar aromatic systems.
  • Hydrogen Bonding: Expect extensive intermolecular H-bonding networks involving the 5-amino group (donor) and the isoxazole ring nitrogen (acceptor), forming

    
     dimers or similar motifs [1].
    
  • Bond Lengths: The C5-N(amine) bond length will indicate the degree of double-bond character, clarifying the tautomeric state (usually the amino form predominates in solid state).

References

  • Bernstein, J., et al. (1995).[1][2] "Patterns in Hydrogen Bonding: Functionality and Graph Set Analysis in Crystals." Angewandte Chemie International Edition, 34(14), 1555-1573. Link

  • Katritzky, A. R., et al. (2010). "The Chemistry of Isoxazoles." Advances in Heterocyclic Chemistry, 100, 1-100. (General Reference for Isoxazole NMR shifts).
  • Yao, Z., & Deng, J. C. (2008).[1] "5-Amino-3-(4-pyridyl)isoxazole."[1][3] Acta Crystallographica Section E, 64(1), o131. Link (Analogous structure validation).

  • Kallman, N. J., et al. (2016).[4] "Synthesis of Aminopyrazoles from Isoxazoles: Comparison of Preparative Methods by in situ NMR Analysis." Synthesis, 48(20), 3537-3543.[4] Link (Details on isoxazole ring opening and NMR monitoring).

Sources

Foundational

Biological Activity of Novel Isoxazole Compounds: A Technical Guide

Executive Summary: The Isoxazole Privilege The isoxazole ring—a five-membered heterocycle containing adjacent oxygen and nitrogen atoms—remains a "privileged scaffold" in modern medicinal chemistry. Its unique electronic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Isoxazole Privilege

The isoxazole ring—a five-membered heterocycle containing adjacent oxygen and nitrogen atoms—remains a "privileged scaffold" in modern medicinal chemistry. Its unique electronic profile allows it to participate in hydrogen bonding (as both acceptor and donor) and pi-stacking interactions, making it an ideal bioisostere for carboxylic acids and esters.

Recent developments (2024–2025) have shifted focus from simple derivatives to complex hybrids (e.g., isoxazole-indole, isoxazole-coumarin) that exhibit multi-target pharmacology. This guide dissects the biological evaluation of these novel compounds, focusing on three primary therapeutic frontiers: anticancer (kinase/tubulin inhibition) , antimicrobial (biofilm disruption) , and anti-inflammatory (COX-2 selectivity) .

Structural Basis of Efficacy

The bioactivity of isoxazole derivatives is governed by specific substituent effects. Understanding these Structure-Activity Relationships (SAR) is prerequisite to experimental design.

SAR Trends in Recent Literature
Substituent PositionChemical ModificationBiological ImpactMechanistic Rationale
C-3 Position Electron-withdrawing groups (e.g., -Cl, -NO2)Increased Antibacterial Activity Enhances lipophilicity and penetration through bacterial cell walls [1].
C-5 Position Indole or Coumarin fusionEnhanced Anticancer Potency Facilitates intercalation into DNA or binding to the ATP pocket of kinases (e.g., VEGFR-2) [2].
C-4 Position Sulfonamide or MethylsulfoneCOX-2 Selectivity Mimics the pharmacophore of Valdecoxib, targeting the side pocket of the COX-2 enzyme [3].
Ring General 3,5-disubstituted vs 3,4-disubstitutedVariable 3,5-disubstituted isomers generally show superior metabolic stability and receptor fit [4].

Therapeutic Frontiers & Mechanisms of Action

Anticancer Activity: The Dual-Target Strategy

Novel isoxazole hybrids often function as "dual inhibitors." A prevailing mechanism involves the simultaneous inhibition of Tubulin polymerization and Tyrosine Kinases (e.g., EGFR or VEGFR-2).

  • Tubulin Inhibition: Isoxazole derivatives bind to the colchicine-binding site of tubulin, preventing microtubule assembly. This leads to cell cycle arrest at the G2/M phase.

  • Kinase Inhibition: The nitrogen of the isoxazole ring forms hydrogen bonds with the hinge region of the kinase ATP-binding pocket, blocking downstream signaling (RAS/RAF/MEK) [5].

Anti-inflammatory Activity: COX-2 Selectivity

Unlike traditional NSAIDs, novel isoxazoles are designed to fit the larger hydrophobic side pocket of COX-2 (Ile523) while being excluded from the smaller COX-1 channel (Ile523 is replaced by His513 in COX-1, but the conformational change allows isoxazole entry in COX-2). This selectivity reduces gastrointestinal toxicity [3].

Visualization: Apoptotic Signaling Pathway

The following diagram illustrates the downstream effects of isoxazole-mediated Tubulin and Kinase inhibition.

ApoptosisPathway Isoxazole Novel Isoxazole Derivative Tubulin Tubulin (Colchicine Site) Isoxazole->Tubulin Inhibits EGFR EGFR/VEGFR-2 (ATP Pocket) Isoxazole->EGFR Inhibits Microtubule Microtubule Destabilization Tubulin->Microtubule Causes Signaling Ras/Raf/MEK Signaling Blockade EGFR->Signaling Causes G2M G2/M Phase Arrest Microtubule->G2M Caspase Caspase-3/7 Activation Signaling->Caspase G2M->Caspase Triggers Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis

Figure 1: Dual-mechanism pathway where isoxazole derivatives induce apoptosis via microtubule destabilization and kinase signal blockade.[1]

Experimental Protocols (The "How-To")

To ensure scientific integrity, the following protocols are designed with self-validating control steps.

Protocol 1: In Vitro Cytotoxicity Profiling (MTT Assay)

Objective: Determine the IC50 of novel compounds against cancer cell lines (e.g., MCF-7, HeLa). Causality: The reduction of tetrazolium salts (MTT) to formazan is directly proportional to mitochondrial dehydrogenase activity, a proxy for metabolic viability.[2]

Reagents:

  • MTT Solution (5 mg/mL in PBS).[2]

  • Solubilization Buffer (DMSO).

  • Positive Control: Doxorubicin or Cisplatin.

Step-by-Step Workflow:

  • Seeding: Plate cells (5 × 10³ cells/well) in 96-well plates. Incubate for 24h at 37°C/5% CO₂.

  • Treatment: Add serial dilutions of the isoxazole compound (0.1–100 µM).

    • Validation Step: Include "Vehicle Control" (cells + DMSO only) and "Media Blank" (no cells). Vehicle toxicity must be <5% for valid results.

  • Incubation: Incubate for 48h or 72h.

  • MTT Addition: Add 20 µL MTT solution per well. Incubate for 4h (formazan crystals form).

  • Solubilization: Aspirate media carefully. Add 150 µL DMSO to dissolve crystals.

  • Quantification: Measure absorbance at 570 nm (reference 630 nm).

  • Analysis: Calculate % Cell Viability =

    
    .
    
Protocol 2: COX-2 Inhibition Screening (Enzyme Immunoassay)

Objective: Quantify the selectivity index (SI) = IC50(COX-1) / IC50(COX-2). Causality: Peroxidase activity of the heme-COX complex is measured by the oxidation of a substrate (e.g., TMPD) during the conversion of Arachidonic Acid (AA) to PGG2.

Step-by-Step Workflow:

  • Enzyme Prep: Reconstitute human recombinant COX-1 and COX-2 enzymes in reaction buffer (Tris-HCl, pH 8.0).

  • Inhibitor Incubation: Pre-incubate enzyme with isoxazole derivative (10 nM – 100 µM) for 10 mins.

    • Validation Step: Use Celecoxib as a selective positive control and Indomethacin as a non-selective control.

  • Substrate Initiation: Add Arachidonic Acid (100 µM) and TMPD (colorimetric substrate).

  • Reaction: Incubate for 2 mins at 25°C.

  • Measurement: Stop reaction (if kit requires) or measure absorbance kinetics at 590 nm.

  • Calculation: Plot Log[Concentration] vs. % Inhibition. Determine IC50.

    • Success Criterion: A Selectivity Index (SI) > 10 indicates potential for reduced gastric side effects.

Protocol 3: Molecular Docking Validation

Objective: Predict binding affinity and orientation before synthesis or to explain biological results.

Workflow Visualization:

DockingWorkflow LigandPrep Ligand Prep (Energy Min: DFT/B3LYP) Docking Docking Algorithm (AutoDock Vina/Gold) LigandPrep->Docking ProteinPrep Protein Prep (PDB: 3LN1 for COX-2) Remove Water/Co-factors GridGen Grid Generation (Active Site Coordinates) ProteinPrep->GridGen GridGen->Docking Analysis Interaction Analysis (H-bonds, Pi-Pi, RMSD) Docking->Analysis

Figure 2: Computational workflow for validating isoxazole-target interactions.

Future Directions: Hybridization

The future of isoxazole therapeutics lies in Molecular Hybridization . Current research highlights the fusion of isoxazoles with:

  • Quinazolines: To enhance EGFR kinase affinity.

  • Chalcones: To introduce Michael acceptors that covalently bind to cysteine residues in target proteins.

  • Natural Products: Such as coumarin or artemisinin, to overcome multidrug resistance (MDR).

References

  • Antimicrobial activity of isoxazole derivatives: A brief overview. ResearchGate. (2024). [Link]

  • Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. PubMed. (2021).[1] [Link]

  • Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. PubMed Central (PMC). (2023). [Link]

  • Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. MDPI. (2025). [Link]

  • Synthesis of novel indole-isoxazole hybrids and evaluation of their cytotoxic activities. PubMed Central (PMC). (2021). [Link]

Sources

Exploratory

Computational Design of Isoxazole Derivatives: From Quantum Mechanics to Preclinical Candidates

Executive Summary This technical guide outlines a rigorous computational framework for the study of isoxazole derivatives—a privileged scaffold in medicinal chemistry found in drugs like Valdecoxib and Leflunomide. Movin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines a rigorous computational framework for the study of isoxazole derivatives—a privileged scaffold in medicinal chemistry found in drugs like Valdecoxib and Leflunomide. Moving beyond simple structural enumeration, this document details the causal link between electronic structure (DFT), intermolecular recognition (Docking), and pharmacokinetic viability (ADMET). It serves as a blueprint for researchers to validate isoxazole-based pharmacophores in silico before synthesis.

Part 1: Electronic Structure & Reactivity (The Quantum Foundation)

The biological efficacy of an isoxazole derivative is predetermined by its electronic distribution. We utilize Density Functional Theory (DFT) not merely for geometry optimization, but to quantify the "chemical hardness" that dictates metabolic stability.

The Functional Choice: B3LYP vs. Dispersion Correction

While B3LYP/6-311++G(d,p) remains the gold standard for organic optimization, isoxazole rings often engage in


 stacking within protein pockets. Therefore, we recommend B3LYP-D3BJ , which includes Grimme’s dispersion correction to account for weak non-covalent interactions essential for accurate binding energy prediction.
Frontier Molecular Orbitals (FMO) & Global Reactivity

The energy gap (


) between the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is the primary descriptor of kinetic stability.
  • High

    
     (Hard Molecule):  Indicates high stability and low polarizability. These derivatives often exhibit better metabolic stability but may require specific pockets for binding.
    
  • Low

    
     (Soft Molecule):  Indicates high polarizability and reactivity. These are often more potent bioactive agents due to easier electron transfer but carry higher toxicity risks.
    

Key Descriptor Calculation: The chemical hardness (


) and electronic chemical potential (

) are derived as:


Molecular Electrostatic Potential (MEP)

MEP mapping identifies the pharmacophoric features. In isoxazoles, the nitrogen atom typically presents a negative potential (red region), acting as a hydrogen bond acceptor, while the C-H bonds on the ring often serve as weak donors (blue region).

Visualization: The QM Workflow

The following diagram illustrates the critical path from 2D structure to electronic property validation.

QM_Workflow Start 2D Structure (ChemDraw/Avogadro) PreOpt Pre-Optimization (MM2 Force Field) Start->PreOpt DFT_Opt DFT Optimization (B3LYP-D3BJ/6-311++G**) PreOpt->DFT_Opt Input Coords Freq Freq Calculation (NIMAG=0 Check) DFT_Opt->Freq Stationary Point? Freq->DFT_Opt Imaginary Freq (Fail) Prop Property Extraction (HOMO/LUMO/MEP) Freq->Prop Validated

Figure 1: Standardized DFT workflow ensuring ground-state geometry validation (NIMAG=0) before property extraction.

Part 2: Pharmacological Potential & Molecular Docking[1][2][3][4]

Once the electronic stability is confirmed, the focus shifts to binding affinity. Isoxazole derivatives frequently target enzymes like EGFR (cancer), COX-2 (inflammation), and CYP450 isoforms.

The "Lock and Key" Logic

Molecular docking predicts the preferred orientation of the isoxazole ligand within the protein's active site. The isoxazole ring's planarity allows it to slot into narrow hydrophobic clefts, while the heteroatoms (O, N) engage in critical hydrogen bonding with residues like Lys423 or Ser343 (common in CYP targets).

Binding Energy & Scoring Functions

We utilize a semi-empirical scoring function (e.g., AutoDock Vina or Glide) to estimate the free energy of binding (


).
  • Threshold: A binding affinity

    
     kcal/mol is generally considered a "hit."
    
  • Validation: Results must be compared against a standard inhibitor (e.g., Erlotinib for EGFR) docked under identical conditions.

Visualization: Docking Algorithm Logic

This diagram details the iterative search process used to find the global minimum energy pose.

Docking_Logic Protein Target Protein (PDB: 6LUD/EGFR) Grid Grid Box Generation (Active Site Coordinates) Protein->Grid Ligand Isoxazole Ligand (DFT Optimized) Search Conformational Search (Genetic Algorithm) Ligand->Search Grid->Search Search Space Score Scoring Function (VdW + H-bond + Elec) Search->Score Score->Search Iterative Refinement Output Ranked Poses (RMSD Clustering) Score->Output Final Ranking

Figure 2: The molecular docking pipeline, highlighting the iterative genetic algorithm used to optimize ligand conformation.

Part 3: ADMET & Drug-Likeness (Pre-Clinical Screening)

A potent binder is useless if it cannot reach the target. We employ tools like SwissADME and pkCSM to predict Absorption, Distribution, Metabolism, Excretion, and Toxicity.

Lipinski’s Rule of 5 Compliance

Isoxazole derivatives typically show high compliance due to their low molecular weight.

  • MW: < 500 Da

  • LogP: < 5 (Isoxazoles are lipophilic; substituents must be balanced to prevent LogP > 5).

  • H-Bond Donors: < 5

  • H-Bond Acceptors: < 10

Toxicity Prediction

Special attention must be paid to the Ames test (mutagenicity) and hERG inhibition (cardiotoxicity). While the isoxazole ring itself is generally safe, fused aromatic systems (e.g., isoxazolo-indoles) can increase hERG liability.

Table 1: Representative ADMET Profile for Bioactive Isoxazoles
ParameterOptimal RangeTypical Isoxazole ResultInterpretation
GI Absorption HighHighGood oral bioavailability.
BBB Permeant Yes/NoVariableDepends on side chains; CNS active drugs require "Yes".
P-gp Substrate NoNoNot pumped out of cells; good efficacy.
CYP1A2 Inhibitor NoYes (Common)Potential for drug-drug interactions (metabolic liability).
Log

(Skin)
< -2.5-5.8 to -6.2Low transdermal permeability.

Part 4: Experimental Protocols

Protocol A: DFT Optimization (Gaussian/ORCA)

Objective: Obtain the global minimum structure and electronic properties.

  • Structure Generation: Draw the isoxazole derivative in ChemDraw and export as .mol2. Open in Avogadro and run a pre-optimization using the MMFF94 force field to fix steric clashes.

  • Input Setup:

    • Method: DFT (B3LYP or

      
      B97X-D).
      
    • Basis Set: 6-311++G(d,p) (Split valence with diffuse and polarization functions).

    • Solvation: IEFPCM (Integral Equation Formalism Polarizable Continuum Model) with water or DMSO solvent.

  • Execution: Run the Opt+Freq calculation.

  • Validation: Check the output file for "NIMAG=0" (Number of Imaginary Frequencies). If NIMAG > 0, the structure is a transition state, not a minimum.

  • Data Extraction: Extract HOMO/LUMO energies (in Hartrees, convert to eV) and map the MEP surface (Isovalue = 0.0004).

Protocol B: Molecular Docking (AutoDock Vina)

Objective: Predict binding affinity to a target protein (e.g., EGFR).

  • Protein Preparation:

    • Download PDB file (e.g., 6LUD for EGFR).[1]

    • Remove water molecules and co-crystallized ligands.[2]

    • Add polar hydrogens and compute Gasteiger charges.

  • Ligand Preparation:

    • Import the DFT-optimized structure.

    • Set rotatable bonds (keep the isoxazole ring rigid).

    • Save as .pdbqt.

  • Grid Generation:

    • Center the grid box on the active site residues (e.g., Met793 for EGFR).

    • Set box size to

      
       Å.
      
  • Docking Run:

    • Exhaustiveness: 8 (default) to 32 (high precision).

    • Algorithm: Lamarckian Genetic Algorithm.

  • Analysis: Visualize the output in PyMOL/Discovery Studio. Look for H-bonds between the isoxazole N/O and protein backbone.

References

  • Mellaoui, M. D., et al. (2024).[3] In silico anticancer activity of isoxazolidine and isoxazolines derivatives: DFT study, ADMET prediction, and molecular docking. Journal of Molecular Structure. Link[3]

  • Al-Ostoot, F. H., et al. (2022). Synthesis, characterization, DFT, docking studies and molecular dynamics of some 3-phenyl-5-furan isoxazole derivatives. Journal of Molecular Structure. Link

  • Yatoo, G. N., & Banday, J. A. (2023).[1] Synthesis, antioxidant, antiproliferative activity, molecular docking and DFT studies of novel isoxazole derivatives of diosgenin. Fitoterapia. Link[1]

  • Chittireddy, V. R. R., et al. (2023).[4] Docking Studies of Thiazole-Indole-Isoxazole Derivatives as Anticancer Agents. Asian Journal of Chemistry. Link

  • BenchChem. (2025). Validating ADME and Toxicity Predictions for Novel Isoxazoles: A Comparative Guide. BenchChem Technical Guides. Link

Sources

Foundational

The Chemical Reactivity of Aminoisoxazoles: A Guide for Drug Discovery Professionals

An In-depth Technical Guide: Abstract: The aminoisoxazole scaffold is a cornerstone in modern medicinal chemistry, celebrated for its versatile chemical reactivity and its role as a privileged structure in a multitude of...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide:

Abstract: The aminoisoxazole scaffold is a cornerstone in modern medicinal chemistry, celebrated for its versatile chemical reactivity and its role as a privileged structure in a multitude of biologically active compounds.[1][2][3] This guide provides an in-depth exploration of the synthesis, reactivity, and application of aminoisoxazoles, tailored for researchers, scientists, and drug development professionals. We will delve into the nuanced synthetic strategies for accessing both 3- and 5-aminoisoxazole regioisomers, dissect the factors governing their chemical behavior, and showcase their successful application in drug design, particularly as amide bond bioisosteres and key components of peptidomimetics.[4][5][6][7]

Introduction: The Aminoisoxazole Scaffold - A Privileged Motif in Drug Discovery

The isoxazole ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a recurring motif in a wide array of pharmaceuticals and agrochemicals.[3] The introduction of an amino group to this core structure gives rise to aminoisoxazoles, a class of compounds with enhanced and often unique physicochemical and biological properties.

Structural Features and Physicochemical Properties

The aminoisoxazole core is a planar, aromatic system. The position of the amino group, either at the 3- or 5-position, significantly influences the molecule's electronic distribution, dipole moment, and hydrogen bonding capabilities. This, in turn, dictates its interactions with biological targets and its metabolic stability. 5-Aminoisoxazoles can exist in tautomeric forms, which can be influenced by the solvent.[1]

Significance in Medicinal Chemistry: Bioisosterism and Pharmacophoric Roles

Aminoisoxazoles are frequently employed as bioisosteres for the amide bond, a common functional group in biomolecules that is often susceptible to enzymatic degradation.[5][7] The aminoisoxazole moiety can mimic the hydrogen bonding pattern and planarity of an amide while offering improved metabolic stability and pharmacokinetic profiles.[6] Furthermore, the aminoisoxazole scaffold itself can act as a key pharmacophore, participating in crucial binding interactions with protein targets. This has led to their incorporation into a diverse range of therapeutic agents, including antibacterial, anti-inflammatory, and anticancer drugs.[1][3][8]

Synthetic Strategies for Aminoisoxazole Cores

The synthesis of aminoisoxazoles can be broadly categorized based on the position of the amino substituent. The most prevalent and robust methods involve cycloaddition reactions for 5-aminoisoxazoles and a multi-step sequence for their 3-amino counterparts.

Synthesis of 5-Aminoisoxazoles: The [3+2] Cycloaddition Approach

The 1,3-dipolar cycloaddition between a nitrile oxide and an enamine is a highly efficient and regioselective method for the synthesis of 5-aminoisoxazoles.[9][10] This reaction proceeds in a one-pot fashion, often with spontaneous elimination of a small molecule from the intermediate isoxazoline to yield the aromatic 5-aminoisoxazole.[9][10]

The reaction is a concerted [3+2] cycloaddition where the nitrile oxide acts as the 1,3-dipole and the enamine serves as the dipolarophile. The high regioselectivity, consistently yielding the 5-amino substituted product, is a key advantage of this method.[9][10]

G cluster_0 Nitrile Oxide Generation cluster_1 Cycloaddition and Elimination Chloroxime R-C(Cl)=NOH Nitrile Oxide R-C≡N⁺-O⁻ Chloroxime->Nitrile Oxide  -HCl   Isoxazoline Intermediate Intermediate Nitrile Oxide->Isoxazoline Intermediate + Enamine 5-Aminoisoxazole Final Product Isoxazoline Intermediate->5-Aminoisoxazole  -HCN   Enamine R'₂N-CH=CH-CN

Caption: General workflow for the synthesis of 5-aminoisoxazoles.

Nitrile oxides are reactive intermediates and are typically generated in situ to prevent their dimerization. Common methods for their generation include the dehydrohalogenation of hydroxamoyl chlorides (chloroximes) with a mild base or the dehydration of primary nitroalkanes.[9][10]

Detailed Experimental Protocol: Synthesis of 5-Aminoisoxazoles via [3+2] Cycloaddition[9][10]

Objective: To synthesize a 5-aminoisoxazole derivative from a hydroxamoyl chloride and an α-cyanoenamine.

Materials:

  • Appropriate hydroxamoyl chloride (e.g., p-chlorobenzohydroxamoyl chloride)

  • α-Cyanoenamine (e.g., 1-morpholinoacrylonitrile)

  • Triethylamine (TEA)

  • Toluene

  • Standard laboratory glassware and stirring apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the α-cyanoenamine and the hydroxamoyl chloride in toluene.

  • Nitrile Oxide Generation: Add triethylamine to the mixture. This will facilitate the in situ generation of the nitrile oxide.

  • Reaction: Stir the reaction mixture at room temperature overnight. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, filter the reaction mixture to remove the triethylammonium chloride salt. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the pure 5-aminoisoxazole.

Synthesis of 3-Aminoisoxazoles: An Addition-Elimination-Oxidation Strategy

The synthesis of 3-aminoisoxazoles is often more challenging than their 5-amino counterparts due to the poor reactivity of 3-haloisoxazoles in direct nucleophilic substitution reactions.[11][12] A robust two-step procedure involving an addition-elimination reaction on a 3-bromoisoxazoline followed by an oxidation step has been developed to overcome this limitation.[11][12]

Direct amination of 3-haloisoxazoles is often inefficient. The use of a 3-bromoisoxazoline as a surrogate allows for a facile base-promoted addition-elimination reaction with a wide range of amines. The resulting 3-aminoisoxazoline is then oxidized to the desired 3-aminoisoxazole in high yield.[11]

G 3-Bromoisoxazoline 3-Bromoisoxazoline 3-Aminoisoxazoline 3-Aminoisoxazoline 3-Bromoisoxazoline->3-Aminoisoxazoline + Amine, Base (Addition-Elimination) 3-Aminoisoxazole 3-Aminoisoxazole 3-Aminoisoxazoline->3-Aminoisoxazole Oxidation

Caption: Two-step synthesis of 3-aminoisoxazoles.

Detailed Experimental Protocol: Synthesis of 3-Aminoisoxazoles[11][12]

Objective: To synthesize a 3-aminoisoxazole from a 3-bromoisoxazoline.

Part 1: Synthesis of 3-Aminoisoxazoline

Materials:

  • 3-Bromo-5-substituted-isoxazoline

  • Amine (e.g., 4-methylpiperidine)

  • Diisopropylethylamine (DIPEA) or other suitable base

  • n-Butanol or other high-boiling solvent

  • Standard laboratory glassware for heating under reflux

Procedure:

  • Reaction Setup: To a solution of the 3-bromoisoxazoline in n-butanol, add the amine and DIPEA.

  • Reaction: Heat the reaction mixture at reflux or using microwave irradiation until the starting material is consumed (monitored by TLC or LC-MS).

  • Work-up: Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the 3-aminoisoxazoline.

Part 2: Oxidation to 3-Aminoisoxazole

Materials:

  • 3-Aminoisoxazoline from Part 1

  • Iodine

  • Sodium bicarbonate

  • Dichloromethane (DCM) or other suitable solvent

Procedure:

  • Reaction Setup: Dissolve the 3-aminoisoxazoline in DCM.

  • Reaction: Add sodium bicarbonate followed by iodine to the solution. Stir the mixture at room temperature until the reaction is complete.

  • Work-up: Quench the reaction with an aqueous solution of sodium thiosulfate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the final 3-aminoisoxazole.

Chemical Reactivity of the Aminoisoxazole Ring

The presence of the amino group significantly modulates the reactivity of the isoxazole ring, making it a versatile scaffold for further functionalization.

Reactions at the Exocyclic Amino Group

The exocyclic amino group of aminoisoxazoles behaves as a typical nucleophile. It can readily undergo a variety of reactions, including:

  • Acylation: Reaction with acyl chlorides or anhydrides to form amides.

  • Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

  • Alkylation: Reaction with alkyl halides.

  • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent.

  • Heterocycle Formation: The amino group can serve as a nucleophile in condensation reactions to form fused heterocyclic systems.[1]

Electrophilic Substitution on the Isoxazole Ring

The amino group is an activating, ortho-, para-directing group in electrophilic aromatic substitution. In aminoisoxazoles, the C4 position is activated towards electrophilic attack.[1]

Nucleophilic Aromatic Substitution (SNAr)

While the isoxazole ring is generally electron-rich, the introduction of strong electron-withdrawing groups, such as a nitro group, can render it susceptible to nucleophilic aromatic substitution.[13][14] This allows for the displacement of the nitro group by various nucleophiles, providing a route to further substituted isoxazoles.[14]

Ring-Opening Reactions

The N-O bond in the isoxazole ring is relatively weak and can be cleaved under certain conditions, such as reduction or treatment with a strong base.[3][15] This reactivity can be exploited for the synthesis of other acyclic or heterocyclic structures.

Applications in Drug Design and Development

The unique properties of aminoisoxazoles have cemented their role as valuable building blocks in drug discovery.

Aminoisoxazoles as Amide Bond Bioisosteres

As previously mentioned, the aminoisoxazole moiety is an excellent bioisostere for the amide bond.[5][6][7] This strategy has been successfully employed to improve the pharmacokinetic properties of numerous drug candidates.

Table 1: Comparison of Amide Bond and Aminoisoxazole Bioisostere

PropertyAmide BondAminoisoxazole
Geometry PlanarPlanar
H-Bonding Donor and AcceptorDonor and Acceptor
Metabolic Stability Susceptible to proteasesGenerally more stable
Lipophilicity ModerateCan be modulated by substituents
Case Studies: Aminoisoxazole-Containing Drug Candidates

A number of successful drug candidates and approved drugs incorporate the aminoisoxazole scaffold. For example, the isoxazole core is a structural element in various bioactive compounds and peptidomimetics.[4]

Role in Peptidomimetics

The rigid, planar structure of the aminoisoxazole ring makes it an ideal scaffold for the design of peptidomimetics.[4] By replacing a peptide bond with an aminoisoxazole, it is possible to create conformationally constrained analogues of peptides with improved stability and oral bioavailability.

Conclusion and Future Perspectives

The chemical reactivity of aminoisoxazoles offers a rich and diverse landscape for synthetic exploration. The robust and regioselective synthetic methods available for their preparation, coupled with their versatile reactivity, ensure their continued importance in medicinal chemistry and drug discovery. Future research in this area will likely focus on the development of novel, more sustainable synthetic methodologies and the exploration of new applications for this privileged scaffold in the design of next-generation therapeutics.

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Sources

Exploratory

Introduction: The Isoxazole Scaffold as a Privileged Structure in Medicinal Chemistry

An In-Depth Technical Guide to the Discovery of Novel 3-(4-Aminophenyl)isoxazol-5-amine Analogs Isoxazole, a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms, represents a cornerstone in m...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Discovery of Novel 3-(4-Aminophenyl)isoxazol-5-amine Analogs

Isoxazole, a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms, represents a cornerstone in modern drug discovery.[1][2] Its unique electronic properties, metabolic stability, and ability to engage in various non-covalent interactions have cemented its status as a "privileged structure." The isoxazole ring is a key pharmacophore in a range of FDA-approved drugs, including the anti-inflammatory agent Valdecoxib and the antirheumatic drug Leflunomide, showcasing its therapeutic versatility.[1][2] Derivatives of this scaffold exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[3][4][5]

This guide focuses on a specific, promising subclass: 3-(4-Aminophenyl)isoxazol-5-amine . This core structure presents three key modification points for chemical diversification: the 4-position of the phenyl ring, the 3-position of the phenyl ring, and the 5-amino group of the isoxazole. This multi-faceted potential for substitution allows for the fine-tuning of physicochemical properties and biological activity, making it an attractive starting point for the development of novel therapeutic agents. As a senior application scientist, this whitepaper will provide a comprehensive overview of the strategic considerations, synthetic methodologies, and biological evaluation cascades essential for advancing this class of compounds from initial concept to lead candidate.

Part 1: Synthetic Strategy and Core Methodologies

The successful discovery of novel analogs is predicated on a robust and flexible synthetic strategy. The primary goal is to develop a synthetic route that is not only efficient for the core structure but also tolerant of a wide variety of functional groups to enable extensive Structure-Activity Relationship (SAR) studies.

Rationale for Synthetic Route Selection

A highly effective and widely adopted method for constructing the 3,5-disubstituted isoxazole core involves the cyclization of a β-dicarbonyl compound or its equivalent with hydroxylamine. For the synthesis of 5-aminoisoxazoles specifically, a key intermediate is a β-ketonitrile. The reaction of a β-ketonitrile with hydroxylamine provides a direct and regioselective route to the desired 5-aminoisoxazole scaffold.[6][7] This approach is advantageous due to the commercial availability of diverse starting materials and the generally mild reaction conditions required.

General Synthetic Workflow

The overall strategy involves a multi-step synthesis commencing from a commercially available substituted acetophenone. This workflow is designed for modularity, allowing for the introduction of diversity at key positions.

G cluster_0 Step 1: Chalcone Formation cluster_1 Step 2: Ketonitrile Synthesis cluster_2 Step 3: Isoxazole Ring Formation cluster_3 Step 4: Final Reduction A Substituted 4-Nitroacetophenone C Chalcone Intermediate A->C Base (e.g., NaOH) Ethanol, rt B Aromatic Aldehyde (for R2 diversity) B->C D β-Ketonitrile Intermediate C->D KCN or NaCN Solvent (e.g., DMSO) E 3-(4-Nitrophenyl)isoxazol-5-amine Analog D->E Hydroxylamine HCl Base (e.g., NaOAc), Reflux F Target Analog: 3-(4-Aminophenyl)isoxazol-5-amine E->F Reducing Agent (e.g., SnCl2, H2/Pd-C)

Caption: General Synthetic Workflow for 3-(4-Aminophenyl)isoxazol-5-amine Analogs.

Detailed Experimental Protocol: Synthesis of a Representative Analog

This protocol describes the synthesis of 3-(4-aminophenyl)-5-(1-methyl-1H-pyrrol-2-yl)isoxazole, adapted from established methodologies.[8]

Step 1: (E)-3-(1-methyl-1H-pyrrol-2-yl)-1-(4-nitrophenyl)prop-2-en-1-one (Chalcone Synthesis)

  • To a solution of 4-nitroacetophenone (1.0 eq) and 1-methyl-1H-pyrrole-2-carbaldehyde (1.1 eq) in ethanol (10 mL/mmol), add a 40% aqueous solution of sodium hydroxide (2.0 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor reaction completion using Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexane).

  • Upon completion, pour the mixture into ice-cold water and acidify with dilute HCl to pH ~5-6.

  • Filter the resulting precipitate, wash thoroughly with water, and dry under vacuum to yield the chalcone product.

Step 2: 5-(1-methyl-1H-pyrrol-2-yl)-3-(4-nitrophenyl)isoxazole (Cyclization)

  • Suspend the chalcone intermediate (1.0 eq) and hydroxylamine hydrochloride (1.5 eq) in ethanol (15 mL/mmol).

  • Add sodium acetate (2.0 eq) and a catalytic amount of glacial acetic acid.

  • Reflux the mixture for 6-8 hours, monitoring progress by TLC. The rationale for reflux is to provide sufficient energy for the cyclization and subsequent dehydration to form the aromatic isoxazole ring.[5]

  • Cool the reaction mixture to room temperature and reduce the solvent volume under reduced pressure.

  • Pour the residue into water and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel (Eluent: 10-20% Ethyl Acetate in Hexane).

Step 3: 4-(5-(1-methyl-1H-pyrrol-2-yl)isoxazol-3-yl)aniline (Reduction)

  • Dissolve the nitro-isoxazole intermediate (1.0 eq) in a mixture of ethanol and water.

  • Add iron powder (5.0 eq) and ammonium chloride (4.0 eq).

  • Heat the mixture to reflux for 4-6 hours until the starting material is consumed (monitored by TLC).

  • Cool the reaction, filter through a celite pad, and wash the pad with ethanol.

  • Concentrate the filtrate and partition between ethyl acetate and water.

  • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography to yield the final amine product.

Characterization: The structure and purity of the final compound must be confirmed by ¹H NMR, ¹³C NMR, Mass Spectrometry, and FT-IR.[3]

Part 2: Biological Evaluation and Screening Cascade

Given the known anticancer properties of many isoxazole derivatives, a logical therapeutic area to explore for this new analog series is oncology.[4][9] A well-defined screening cascade is essential to efficiently identify promising compounds and elucidate their mechanism of action.

G A Library of Synthesized 3-(4-Aminophenyl)isoxazol-5-amine Analogs B Primary Screen: In Vitro Cytotoxicity Assay (e.g., MTT/SRB on Cancer Cell Panel) A->B C Inactive Analogs (IC50 > 50 µM) B->C Discard D Active 'Hits' (Sub-micromolar IC50) B->D Advance E Secondary Screen: Mechanism of Action (MoA) Studies D->E F Examples: - Kinase Inhibition Assays - Apoptosis/Cell Cycle Analysis - Tubulin Polymerization Assay E->F G Tertiary Screen: Lead Optimization Profiling E->G H Examples: - Metabolic Stability (Microsomes) - hERG Inhibition (Cardiotoxicity) - In vivo Xenograft Model G->H I Lead Candidate G->I

Caption: A Hierarchical Screening Cascade for Anticancer Drug Discovery.

Protocol: Primary In Vitro Cytotoxicity Assay (SRB Assay)

This protocol is a robust method for assessing the growth inhibitory activity of the synthesized analogs against a panel of human cancer cell lines (e.g., MCF-7 (breast), HeLa (cervical), Hep3B (liver)).[4]

  • Cell Plating: Seed cells in 96-well microtiter plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compounds in DMSO and add them to the wells to achieve final concentrations ranging from 0.01 µM to 100 µM. Include a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • Cell Fixation: Discard the supernatant and fix the adherent cells by gently adding 100 µL of cold 10% Trichloroacetic Acid (TCA) to each well. Incubate at 4°C for 1 hour.

  • Staining: Wash the plates five times with slow-running tap water and allow them to air dry. Add 100 µL of 0.4% (w/v) Sulforhodamine B (SRB) solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.

  • Destaining and Solubilization: Quickly rinse the plates four times with 1% acetic acid to remove unbound dye. After air drying, add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Data Acquisition: Measure the absorbance at 510 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell growth inhibition and determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth) for each compound using non-linear regression analysis.

Part 3: Structure-Activity Relationship (SAR) Analysis

The data from the primary screen is crucial for building an SAR model. This involves systematically analyzing how structural modifications to the parent molecule affect its biological activity. The goal is to identify which chemical groups at which positions enhance potency and selectivity.

Hypothetical SAR Data for Anticancer Activity

The table below presents hypothetical IC₅₀ values for a series of analogs against the Hep3B liver cancer cell line, illustrating a typical SAR investigation.

Analog R¹ (on Phenyl Ring) R² (on 5-Amine) IC₅₀ against Hep3B (µM) Comments
1 (Core) -NH₂-H15.2Baseline activity.
2a -NHCOCH₃ (Acetamide)-H> 50Acetylation of the 4-amino group abolishes activity, suggesting a free amine is critical for interaction with the target.
2b -N(CH₃)₂-H8.5Dimethylation slightly improves activity.
2c -OH-H25.8Replacing amine with hydroxyl reduces potency.
3a -NH₂-COCH₃ (Acetamide)5.4Acylating the 5-amino group significantly boosts potency. This may enhance binding or improve cell permeability.
3b -NH₂-CO(Ph) (Benzamide)2.1A larger aromatic group at the 5-position further increases potency, suggesting a hydrophobic pocket in the binding site.[10]
3c -NH₂-SO₂CH₃ (Mesyl)18.9Sulfonamide is less effective than carboxamide, indicating the importance of the carbonyl group.
4a -NH₂ (at 3-position)-CO(Ph)35.1Shifting the phenyl amine from para to meta position drastically reduces activity, highlighting positional importance.[11]

SAR Insights:

  • A free or basic amine at the 4-position of the phenyl ring appears crucial for activity (compare 1 vs. 2a ).

  • The 5-amino group of the isoxazole is an ideal position for modification. Introducing an acyl group, particularly a benzamide, dramatically enhances anticancer activity (compare 1 , 3a , and 3b ). This points towards a key interaction within the biological target's binding site.

  • The substitution pattern on the phenyl ring is highly specific, with the para-position being optimal (compare 3b vs. 4a ).

Part 4: Lead Optimization and Future Perspectives

An analog with high potency and a clear SAR profile, such as Analog 3b , can be classified as a "hit" compound. The transition from a hit to a "lead" candidate requires further evaluation of its drug-like properties.

Key Lead Optimization Assays:

  • Metabolic Stability: An in vitro assay using human liver microsomes is performed to assess the compound's susceptibility to Phase I metabolism. A compound with favorable metabolic stability is more likely to have a suitable half-life in vivo.[8]

  • Cardiotoxicity Screening: The hERG ligand-binding assay is a critical early-stage safety screen. Inhibition of the hERG potassium channel is linked to potentially fatal cardiac arrhythmias, and compounds showing significant hERG activity are often deprioritized.[8]

  • Selectivity Profiling: The lead compound should be tested against a panel of related targets (e.g., a kinase panel) to ensure it is not a non-specific, promiscuous inhibitor.

  • In Vivo Efficacy: Promising candidates are advanced into animal models, such as human tumor xenografts in immunodeficient mice, to evaluate their anticancer efficacy in a living system.

Conclusion and Future Directions: The 3-(4-Aminophenyl)isoxazol-5-amine scaffold is a highly promising template for the discovery of new therapeutic agents. This guide has outlined a systematic approach encompassing modular synthesis, hierarchical biological screening, and rational SAR analysis to advance this chemical series. Future work should focus on expanding the diversity of the 5-position acyl group, exploring alternative substitutions on the phenyl ring to enhance potency and metabolic properties, and elucidating the precise molecular target and mechanism of action for the most active compounds. The integration of computational modeling and structure-based design could further accelerate the optimization of these analogs into clinical candidates.[3][10]

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  • Synthesis and Antimicrobial Activity of New 3-(2-(4-Chlorophenyl)-4-methylthiazol-5-yl) substituted- isoxazol-5-amine, 1-phenyl. (n.d.). Connect Journals. [Link]

  • Synthesis of novel isoxazolines and isoxazoles of N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives through [3+2] cycloaddition. (2019). Taylor & Francis Online. [Link]

  • Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. (2024). ResearchGate. [Link]

  • Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile oxide. (n.d.). Zanco Journal of Medical Sciences. [Link]

  • Synthesis and Evaluation of Antimicrobial Activities of Some Novel Isoxazole Derivatives. (2015). ARC Journals. [Link]

  • Synthesis of Novel Isoxazole Derivatives as Analgesic Agents by Using Eddy's Hot Plate Method. (2023). SAR Publication. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: 3-(4-Aminophenyl)isoxazol-5-amine as a Versatile Synthetic Building Block

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Value of a Bifunctional Isoxazole The isoxazole ring is a privileged scaffold in medicinal chemistry, renowned for its metabolic...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of a Bifunctional Isoxazole

The isoxazole ring is a privileged scaffold in medicinal chemistry, renowned for its metabolic stability and its ability to participate in crucial hydrogen bonding interactions within the active sites of biological targets like protein kinases. Among isoxazole-containing structures, 5-aminoisoxazoles stand out as exceptionally versatile synthetic intermediates.[1][2] The C5-amino group serves as a potent nucleophilic handle, enabling a wide array of chemical transformations for library development and lead optimization.

This guide focuses on a particularly strategic building block: 3-(4-Aminophenyl)isoxazol-5-amine . Its unique structure, featuring two distinct primary amino groups, offers chemists the power of sequential, site-selective functionalization. The C5-amine on the electron-deficient isoxazole ring exhibits enhanced nucleophilicity compared to the anilinic C4'-amine on the phenyl ring. This inherent reactivity difference allows for controlled, stepwise modifications, making it an ideal starting point for the synthesis of complex molecules, including kinase inhibitors and novel fused heterocyclic systems. This document provides a framework of field-proven insights and detailed protocols to effectively leverage this powerful bifunctional building block in drug discovery campaigns.

Compound Profile and Physicochemical Data

A thorough understanding of the building block's fundamental properties is critical for experimental design and data interpretation.

PropertyDataSource / Note
IUPAC Name 3-(4-aminophenyl)isoxazol-5-amine-
Molecular Formula C₉H₉N₃O-
Molecular Weight 175.19 g/mol -
CAS Number Not publicly availableAnalogs: 3-(4-Methylphenyl)isoxazol-5-amine (28883-91-2)[3][4][5]
Appearance Off-white to light yellow crystalline solidTypical for this class of compounds
Solubility Soluble in DMSO, DMF, MeOH; sparingly soluble in DCM, THFExperimental observation

1H NMR (400 MHz, DMSO-d₆): δ (ppm) ~ 7.55 (d, J=8.4 Hz, 2H, Ar-H), 6.65 (d, J=8.4 Hz, 2H, Ar-H), 6.30 (s, 2H, C5-NH₂ ), 5.60 (s, 1H, Isoxazole C4-H ), 5.45 (s, 2H, Ar-NH₂ ). 13C NMR (101 MHz, DMSO-d₆): δ (ppm) ~ 172.5 (C5), 161.0 (C3), 150.0 (Ar C-NH₂), 128.0 (Ar CH), 118.0 (Ar C-Isoxazole), 113.5 (Ar CH), 78.0 (C4).

Note: NMR shifts are estimated based on functionally similar compounds and are provided for guidance. Actual values may vary.

Application I: Selective Synthesis of Kinase Inhibitor Scaffolds

Expertise & Rationale: The 5-amino group of the isoxazole is a well-established bioisostere for functionalities that interact with the hinge region of protein kinases. Its strategic acylation or conversion to a urea is a cornerstone of modern kinase inhibitor design. The protocol below leverages the superior nucleophilicity of the C5-amine to achieve selective functionalization, leaving the less reactive aniline amine available for subsequent diversification.

Protocol 1: Selective Urea Formation at the C5-Amino Position

This protocol details the selective reaction of the C5-amino group with an isocyanate to form a urea linkage, a key pharmacophore in many Type II kinase inhibitors.

Materials:

  • 3-(4-Aminophenyl)isoxazol-5-amine

  • Aryl or alkyl isocyanate (e.g., 4-fluorophenyl isocyanate)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Argon or Nitrogen gas supply

  • Standard glassware for organic synthesis

Step-by-Step Methodology:

  • Inert Atmosphere: To a flame-dried, round-bottom flask equipped with a magnetic stir bar, add 3-(4-aminophenyl)isoxazol-5-amine (1.0 eq). Purge the flask with argon or nitrogen for 10-15 minutes.

  • Dissolution: Add anhydrous DCM (approx. 0.1 M concentration) to dissolve the starting material.

  • Base Addition: Add TEA (1.2 eq) to the solution. The base acts as a scavenger for any acidic impurities and can facilitate the reaction.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is crucial to control the initial exothermicity of the reaction with the highly reactive isocyanate.

  • Reagent Addition: Slowly add a solution of the desired isocyanate (1.05 eq) in anhydrous DCM dropwise over 10-20 minutes.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-6 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., 50% Ethyl Acetate/Hexanes). The product should have a higher Rf than the starting diamine.

  • Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired N-(3-(4-aminophenyl)isoxazol-5-yl)urea intermediate.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A 3-(4-Aminophenyl)isoxazol-5-amine (1.0 eq) in Anhydrous DCM B Add TEA (1.2 eq) A->B C Cool to 0 °C B->C D Add Isocyanate (1.05 eq) Dropwise C->D E Warm to RT Stir 2-6h D->E F Monitor by TLC E->F G Quench with Water F->G H Extract with DCM G->H I Column Chromatography H->I J Isolated Product I->J

Caption: Workflow for selective urea synthesis.

Application II: Synthesis of Fused Isoxazolo[5,4-d]pyrimidines

Expertise & Rationale: The vicinal arrangement of the C5-amine and the C4-proton on the isoxazole ring makes it an excellent precursor for constructing fused heterocyclic systems.[6][7] Condensation with appropriate 1,3-dielectrophiles, such as β-ketoesters or orthoformates, leads to the formation of the isoxazolo[5,4-d]pyrimidine core.[6][7] This scaffold is a purine bioisostere and is prevalent in compounds targeting various enzymes, including kinases and phosphodiesterases.

Protocol 2: Annulation of the Pyrimidine Ring

This protocol describes the construction of an isoxazolo[5,4-d]pyrimidin-4(5H)-one via condensation with triethyl orthoformate followed by cyclization with the aniline amine.

Materials:

  • 3-(4-Aminophenyl)isoxazol-5-amine

  • Triethyl orthoformate

  • Acetic anhydride

  • High-boiling point solvent (e.g., Dowtherm A or Diphenyl ether)

Step-by-Step Methodology:

  • Initial Condensation: In a round-bottom flask, suspend 3-(4-aminophenyl)isoxazol-5-amine (1.0 eq) in an excess of triethyl orthoformate.

  • Catalyst Addition: Add a catalytic amount of acetic anhydride (0.1 eq).

  • Reaction I: Heat the mixture to reflux (approx. 140-150 °C) for 2-4 hours. This forms the intermediate ethoxymethyleneamino-isoxazole. Monitor the disappearance of the starting material by TLC.

  • Solvent Removal: After the initial reaction is complete, remove the excess triethyl orthoformate under reduced pressure.

  • Cyclization: To the crude intermediate, add a high-boiling solvent such as Dowtherm A.

  • Reaction II: Heat the mixture to a high temperature (200-250 °C) for 1-3 hours to facilitate the intramolecular cyclization. The aniline nitrogen attacks the imine carbon, eliminating ethanol to form the fused pyrimidine ring.

  • Isolation: Cool the reaction mixture to room temperature. The product often precipitates from the solvent upon cooling. Dilute with a non-polar solvent like hexanes to further induce precipitation.

  • Purification: Collect the solid product by filtration, wash thoroughly with hexanes, and dry under vacuum. Recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) can be performed if further purification is needed.

G Start 3-(4-Aminophenyl)isoxazol-5-amine Step1 React with Triethyl Orthoformate (Reflux) Start->Step1 Intermediate Ethoxymethyleneamino Intermediate Step1->Intermediate Step2 High-Temperature Intramolecular Cyclization (e.g., Dowtherm A, 220°C) Intermediate->Step2 Product Isoxazolo[5,4-d]pyrimidine Product Step2->Product

Caption: Pathway for fused pyrimidine synthesis.

Summary of Synthetic Applications

The dual amine functionality of 3-(4-aminophenyl)isoxazol-5-amine provides a logical and powerful platform for building molecular complexity.

ApplicationKey Reagent(s)Moiety Formed / ScaffoldRationale / Utility
Selective C5-Functionalization Isocyanates, Acyl Halides, Sulfonyl ChloridesUrea, Amide, SulfonamideInstallation of key pharmacophores for kinase inhibition.[8][9]
Fused Ring Synthesis β-Ketoesters, Orthoformates, Dimethylformamide dimethyl acetalIsoxazolo[5,4-d]pyrimidineCreation of purine bioisosteres for enzyme inhibitors.[6][7]
Sequential Diversification 1. C5-selective reaction2. C4'-aniline reactionDoubly-functionalized scaffoldGeneration of diverse chemical libraries for SAR studies.

Trustworthiness & Safety

  • Self-Validation: All protocols should be monitored by appropriate analytical techniques (TLC, LC-MS) to confirm the consumption of starting materials and the formation of the desired product. The structure of final compounds must be rigorously confirmed by 1H NMR, 13C NMR, and HRMS.

  • Causality: The choice of anhydrous solvents is critical to prevent the hydrolysis of reactive electrophiles like isocyanates and acyl chlorides. Reactions are often cooled initially to mitigate rapid, exothermic processes that can lead to side products.

  • Safety: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Reagents like isocyanates are toxic and moisture-sensitive; handle with extreme care. High-temperature reactions should be conducted behind a safety shield.

References

  • BenchChem. (n.d.). Isoxazolo[5,4-d]pyrimidine | CAS 272-04-8.
  • MDPI. (2022, October 2). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research.
  • MDPI. (n.d.). Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives.
  • J&K Scientific. (2023, October 30). 3-(4-Methylphenyl)isoxazol-5-amine | 28883-91-2.
  • Alfa Chemistry. (n.d.). CAS 28883-91-2 3-(4-Methylphenyl)isoxazol-5-amine.
  • Hit2Lead. (n.d.). BB-3020102 - 3-(4-methylphenyl)isoxazol-5-amine.
  • Novakova, Z., Dolsak, A., Bratkovic, T., Mlinaric, L., Ogorevc, E., Svajger, U., & Gobec, S. (2021). Novel Selective IDO1 Inhibitors with Isoxazolo[5,4-d]pyrimidin-4(5H)-one Scaffold. Molecules, 26(6), 1637.
  • PMC. (n.d.). One Step Regioselective Synthesis of 5-Aminoisoxazoles from Nitrile Oxides and α-Cyanoenamines.
  • ResearchGate. (n.d.). Reactions of 3(5)-Aminoisoxazoles Using Classical Methods of Activation, Microwave Irradiation, and Ultrasonication.

Sources

Application

Application Note: Strategic Purification of 3-Aminoisoxazole Derivatives

Topic: Protocol for the Purification of 3-Aminoisoxazole Derivatives Content Type: Application Note & Detailed Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists Abstract 3-Aminoisoxaz...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Protocol for the Purification of 3-Aminoisoxazole Derivatives Content Type: Application Note & Detailed Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Abstract

3-Aminoisoxazoles are privileged scaffolds in medicinal chemistry, serving as bioisosteres for amides and anilines in kinase inhibitors and antimicrobial agents. However, their isolation is complicated by three factors: (1) the formation of regioisomeric 5-aminoisoxazoles,[1] (2) the lability of the N–O bond under thermal or reducing conditions, and (3) their anomalously low basicity (pKa ~2.3), which renders standard amine workups ineffective. This guide details a logic-driven purification strategy, prioritizing non-chromatographic isolation to maximize stability and yield.

Physicochemical Profile & Challenges

Understanding the fundamental properties of the 3-aminoisoxazole core is prerequisite to successful isolation.

PropertyValue / CharacteristicImplication for Purification
Basicity (pKa) ~2.3 (Conjugate Acid) CRITICAL: These are not typical amines. They do not protonate at pH 4–5. Standard acid/base extractions (using 1M HCl or citric acid) often fail to extract them into the aqueous phase unless the acid is concentrated (>2M).
Thermal Stability Unstable >100°C The N–O bond is weak. High-temperature distillation or prolonged heating can trigger ring cleavage or explosive decomposition (ARC onset ~186°C).
Regioisomerism 3-amino vs. 5-amino Synthesis often yields mixtures. The 5-amino isomer is generally more polar and has a significantly lower melting point.
Solubility Moderate in alcohols/estersGood solubility in polar organic solvents; often poor in non-polar hydrocarbons (heptane), facilitating recrystallization.

Strategic Decision Matrix

The following workflow illustrates the decision process for selecting the optimal purification route based on crude purity and scale.

PurificationStrategy Start Crude Reaction Mixture Analyze 1. Analyze Crude (LC-MS/NMR) 2. Determine Regioisomer Ratio Start->Analyze Decision1 Is the 3-amino:5-amino ratio > 90:10? Analyze->Decision1 PathA Solid Crude? Decision1->PathA Yes (High Selectivity) MethodC PROTOCOL C: Buffered Flash Chromatography (Et3N treated Silica) Decision1->MethodC No (Significant Isomer Mix) MethodA PROTOCOL A: Recrystallization (Toluene/Heptane or EtOH/H2O) PathA->MethodA Yes MethodB PROTOCOL B: Modified Acid-Base Extraction (Requires pH < 1) PathA->MethodB No (Oily/Sticky) Check Final Purity Check (NMR, HPLC) MethodA->Check QC Analysis MethodB->Check MethodC->Check

Figure 1: Strategic workflow for the isolation of 3-aminoisoxazoles. Selection depends on regioselectivity and physical state.

Detailed Experimental Protocols

Protocol A: Recrystallization (The "Gold Standard")

Best for: Solid crude mixtures with high regioselectivity (>90:10).

Recrystallization is preferred over chromatography to avoid silica-catalyzed decomposition. The 3-amino isomer typically has a higher melting point (parent mp ~148–150°C) than the 5-amino isomer (mp ~84–86°C), making this method highly effective for enrichment.

Solvent Systems:

  • System 1 (Non-polar): Toluene / Heptane (or Benzene/Hexane if safety permits).

  • System 2 (Polar): Ethanol / Water (1:1 to 1:2 ratio).

Procedure:

  • Dissolution: Transfer crude solid to a flask. Add the primary solvent (Toluene or Ethanol) in minimum quantity. Heat to 60–70°C. Do not reflux vigorously due to thermal instability.

  • Filtration: If insoluble particulates (inorganic salts) remain, filter the hot solution through a pre-warmed glass frit.

  • Anti-solvent Addition:

    • For Toluene: Add Heptane dropwise to the hot solution until a persistent cloudiness appears.

    • For Ethanol: Add Water dropwise.

  • Crystallization: Remove heat and allow the flask to cool slowly to room temperature on a cork ring. Then, cool to 0–4°C in an ice bath for 2 hours.

  • Collection: Filter the crystals and wash with cold anti-solvent (Heptane or Water). Dry under high vacuum at <40°C.

Protocol B: Modified Acid-Base Extraction

Best for: Oily crude mixtures or removing neutral organic impurities.

Mechanism: Due to the low pKa (~2.3), 3-aminoisoxazoles will not form salts with weak acids (like 5% citric acid) or dilute HCl. You must use a stronger acid concentration to drive protonation, but you must work quickly to prevent hydrolysis.

Procedure:

  • Dissolution: Dissolve the crude oil in Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

  • Salt Formation (Extraction):

    • Cool the organic phase to 0–5°C.

    • Extract with 2M to 3M HCl (3 x volumes). Note: Standard 1M HCl may be insufficient for complete extraction.

    • Keep the aqueous acidic layer cold. The 3-aminoisoxazole is now in the aqueous phase as the hydrochloride salt.

    • Discard the organic layer (contains non-basic impurities).

  • Neutralization & Recovery:

    • Combine acidic aqueous extracts.[2]

    • While cooling (ice bath), slowly basify to pH ~9–10 using 4M NaOH or saturated K2CO3. Caution: Exothermic.

    • Extract the turbid aqueous mixture immediately with EtOAc (3 x volumes).

  • Drying: Wash combined organics with brine, dry over Na2SO4, and concentrate in vacuo at <40°C.

Protocol C: Buffered Flash Chromatography

Best for: Separating 3-amino and 5-amino regioisomers.

Silica gel is slightly acidic (pH ~5), which can cause 3-aminoisoxazoles to streak (tailing) or decompose via ring opening. Buffering the stationary phase is mandatory.

Parameters:

  • Stationary Phase: Silica Gel (40–63 µm).

  • Mobile Phase: Hexanes / Ethyl Acetate (Gradient: 0% to 50% EtOAc).

  • Modifier: 1% Triethylamine (Et3N) added to the mobile phase.

Procedure:

  • Column Pre-treatment: Flush the silica column with 3 column volumes (CV) of Hexanes containing 1% Et3N. This neutralizes active acidic sites.

  • Loading: Dissolve crude in a minimum amount of DCM/EtOAc. Avoid loading with DMF or DMSO.

  • Elution: Run the gradient.

    • Order of Elution: The 5-aminoisoxazole (more polar) typically elutes after the 3-aminoisoxazole (less polar) in EtOAc/Hexane systems, though this can invert depending on 4-position substituents.

  • Detection: UV at 254 nm. (Isoxazoles absorb strongly).

Quality Control & Differentiation

Distinguishing the 3-amino product from the 5-amino impurity is the most common analytical challenge.

Feature3-Aminoisoxazole (Target)5-Aminoisoxazole (Impurity)
1H NMR (Ring Protons) H-5 is downfield (typically δ 8.0–8.5 ppm).H-3 is upfield (typically δ 5.0–6.0 ppm).
Melting Point Generally Higher (Parent: 148–150°C).[3][4][5]Generally Lower (Parent: 84–86°C).[4]
Reaction to Base Stable in mild base.Can rearrange (Boulton-Katritzky) under specific conditions.

Self-Validating Check: Before pooling chromatography fractions, run a TLC of the "pure" spot. Spray with Ninhydrin .

  • 3-aminoisoxazoles often stain faintly or require heat.

  • 5-aminoisoxazoles may stain differently due to the higher nucleophilicity of the amine.

  • Definitive: Run a crude NMR. If you see a doublet/singlet around 5.5 ppm (H-3 of 5-amino isomer) and your target is the 3-amino, you must recrystallize.

Safety & Stability Warnings

  • Explosion Hazard: The isoxazole ring possesses latent energy. Do not heat residues >100°C. Avoid distillation of the free base unless under high vacuum and strictly controlled temperature.

  • Toxicity: Many isoxazole derivatives are biologically active (e.g., sulfamethoxazole analogs). Handle with potent compound precautions.

References

  • Regioselective Synthesis & Properties: Johnson, L. et al.[1] "A Reliable Synthesis of 3-Amino-5-Alkyl and 5-Amino-3-Alkyl Isoxazoles." Synthesis, 2013, 45, 171-173.[1] Link

  • Physicochemical Data (MP & BP): BenchChem. "Aminoisoxazole: A Comparative Guide for Researchers." Link

  • Spectroscopic Characterization: Puzzarini, C. et al. "Spectroscopic Characterization of 3-Aminoisoxazole, a Prebiotic Precursor of Ribonucleotides." MDPI, 2022. Link

  • Purification Patents (Acid/Base Methods): US Patent 3536729A. "Process for the purification of 3-amino-5-methylisoxazole." Link

Sources

Method

application of 3-(4-Aminophenyl)isoxazol-5-amine in medicinal chemistry

An In-Depth Guide to the Application of 3-(4-Aminophenyl)isoxazol-5-amine in Modern Medicinal Chemistry Introduction: The Privileged Nature of the Isoxazole Scaffold In the landscape of medicinal chemistry, certain molec...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Application of 3-(4-Aminophenyl)isoxazol-5-amine in Modern Medicinal Chemistry

Introduction: The Privileged Nature of the Isoxazole Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful therapeutic agents. These are termed "privileged scaffolds" due to their inherent ability to interact with a wide range of biological targets in a specific and high-affinity manner. The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a quintessential example of such a scaffold.[1][2] Its unique electronic properties, metabolic stability, and capacity for diverse chemical modifications have cemented its role in a plethora of approved drugs, including the anti-inflammatory agent Valdecoxib and the antibiotic Sulfamethoxazole.[1]

The compound 3-(4-Aminophenyl)isoxazol-5-amine represents a particularly valuable building block within this chemical class. It possesses two distinct primary amino groups—one at the C5 position of the isoxazole ring and another on the phenyl ring at the C3 position. This dual functionality provides medicinal chemists with two strategic points for chemical diversification, enabling the rapid synthesis of large compound libraries for high-throughput screening and structure-activity relationship (SAR) studies. This guide provides a detailed exploration of its application, focusing on the design and synthesis of novel kinase inhibitors and anticancer agents, complete with actionable protocols for the modern drug discovery laboratory.

Core Application I: Development of Novel Kinase Inhibitors

The isoxazole motif is a cornerstone in the design of potent and selective kinase inhibitors.[3] Its ability to act as a hydrogen bond acceptor and donor allows it to form critical interactions within the ATP-binding pocket of various kinases, making it an ideal starting point for inhibitor design.[3] The 3-(4-Aminophenyl)isoxazol-5-amine scaffold is particularly well-suited for this purpose, serving as a versatile anchor for building molecules that target kinases implicated in cancer and inflammatory diseases.

Rationale and Mechanism of Action

Kinase inhibitors often function by competing with endogenous ATP for binding to the enzyme's active site. The 5-amino group of 3-(4-Aminophenyl)isoxazol-5-amine is a perfect handle for introducing pharmacophores, such as ureas, that can mimic the hydrogen bonding interactions of the adenine portion of ATP. By appending various substituted aryl or alkyl groups, chemists can explore the hydrophobic and electrostatic contours of the ATP pocket to achieve both high potency and selectivity for the target kinase over the ~500 other kinases in the human kinome.

For example, derivatives of this scaffold have been investigated as potential inhibitors of Fms-like tyrosine kinase 3 (FLT3), a key driver in Acute Myeloid Leukemia (AML).[4] By inhibiting the phosphorylation of FLT3 and its downstream signaling partners, these compounds can induce apoptosis and arrest proliferation in cancer cells.[4]

G cluster_0 ATP-Binding Site of Kinase ATP ATP Kinase Kinase Active Site ATP->Kinase Binds & Phosphorylates Substrate (Disease Progression) Inhibitor Isoxazole-Urea Inhibitor Inhibitor->Kinase Competitively Binds & Blocks Substrate Phosphorylation (Therapeutic Effect)

Caption: ATP-Competitive Kinase Inhibition Mechanism.

Protocol 1: Synthesis of a Urea-Based Kinase Inhibitor Library

This protocol details the synthesis of a diverse library of N-(3-(4-aminophenyl)isoxazol-5-yl)urea derivatives. The reaction couples the 5-amino group with a panel of commercially available isocyanates.

Materials:

  • 3-(4-Aminophenyl)isoxazol-5-amine

  • A selection of aryl or alkyl isocyanates (e.g., 4-fluorophenyl isocyanate, 3-chlorophenyl isocyanate)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Standard glassware for organic synthesis under an inert atmosphere (Argon or Nitrogen)

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add 3-(4-Aminophenyl)isoxazol-5-amine (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous DCM.

  • Base Addition: Add triethylamine (1.2 eq) to the solution. The purpose of the base is to scavenge the HCl that can be formed from trace moisture and to facilitate the nucleophilic attack of the amine.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath. This helps to control the exothermic reaction.

  • Isocyanate Addition: Slowly add a solution of the desired isocyanate (1.1 eq) in anhydrous DCM to the cooled reaction mixture dropwise over 10-15 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-8 hours. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer three times with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in DCM) to yield the pure urea derivative.

Caption: Workflow for Urea-Based Kinase Inhibitor Synthesis.

Hypothetical SAR Data for FLT3 Inhibition

The following table illustrates a potential structure-activity relationship for a series of synthesized urea derivatives, demonstrating how substituent changes can impact inhibitory potency.

Compound IDR-Group (on Isocyanate)FLT3 IC₅₀ (nM)
1a Phenyl253
1b 4-Fluorophenyl91
1c 3-Chlorophenyl123
1d 4-Methoxyphenyl310
1e tert-Butyl>1000

SAR Insights:

  • Electronic Effects: Electron-withdrawing groups like fluorine (1b) and chlorine (1c) on the phenyl ring often enhance potency, potentially through favorable interactions in the kinase hinge region.[5]

  • Steric Hindrance: Bulky alkyl groups such as tert-butyl (1e) can lead to a significant loss of activity, suggesting steric clashes within the binding site.[5]

Core Application II: Scaffolds for Novel Anticancer Agents

Beyond kinase inhibition, the isoxazole core is a key feature in compounds exhibiting broad anticancer activities.[6] Derivatives have demonstrated cytotoxicity against a range of cancer cell lines, including HeLa (cervical), MCF-7 (breast), and HepG2 (liver).[7] The 3-(4-Aminophenyl)isoxazol-5-amine scaffold allows for the exploration of diverse chemical space to identify novel cytotoxic agents.

Rationale and Synthetic Strategy

One effective strategy involves modifying the 4-aminophenyl moiety. This group can be readily converted into other functional groups or used as a point of attachment for other heterocyclic systems known for their anticancer properties, such as isatin (1H-indole-2,3-dione).[7] The resulting Schiff base derivatives can function as potent inhibitors of cell growth.[7]

Protocol 2: Synthesis of Isatin-Isoxazole Hybrids

This protocol describes the synthesis of 3-{4-[(3-(isoxazol-5-yl)phenyl)imino]}indolin-2-one derivatives via a condensation reaction.

Materials:

  • A synthesized urea derivative from Protocol 1 (where the 5-amino group is now protected/functionalized)

  • A selection of substituted isatin derivatives (e.g., 5-fluoro-isatin, 5-chloro-isatin)

  • Glacial Acetic Acid

  • Ethanol

  • Standard reflux apparatus

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the urea-isoxazole intermediate (1.0 eq) in ethanol.

  • Isatin Addition: Add the selected isatin derivative (1.0 eq) to the solution.

  • Catalyst Addition: Add a few drops of glacial acetic acid to catalyze the condensation reaction.

  • Reflux: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 6-12 hours.

  • Monitoring: Monitor the reaction progress by TLC.

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution.

  • Purification: Collect the solid product by vacuum filtration, wash with cold ethanol to remove unreacted starting materials, and dry under vacuum to yield the purified Schiff base derivative.

Hypothetical Cytotoxicity Data

The table below presents plausible IC₅₀ values for a series of isatin-isoxazole hybrids against various cancer cell lines.

Compound IDIsatin Substituent (R')HeLa IC₅₀ (µM)MCF-7 IC₅₀ (µM)
2a H33.645.2
2b 5-Fluoro15.821.4
2c 5-Chloro10.618.9
2d 5-Bromo12.119.5

SAR Insights:

  • As observed in published studies, the introduction of electron-withdrawing halogen atoms at the C5 position of the isatin ring (compounds 2b, 2c, 2d) consistently enhances the anticancer activity compared to the unsubstituted analog (2a).[7]

Expanding Horizons: Other Therapeutic Applications

The versatility of the 3-phenyl-isoxazol-5-amine core extends beyond oncology.

  • Antiviral Agents: Recent research has identified isoxazole-based small molecules as potent inhibitors of the Zika virus (ZIKV), highlighting the potential of this scaffold in developing novel therapeutics for infectious diseases.[8][9]

  • Allosteric Modulators: Trisubstituted isoxazoles have been developed as allosteric inverse agonists for the nuclear receptor RORγt, a key target for autoimmune diseases.[10] This demonstrates that the scaffold is not limited to competitive enzyme inhibition but can also modulate protein function at distal sites.

  • Metabolic Diseases: A high-throughput screen identified a series of trisubstituted isoxazoles as novel activators of PPARδ, a nuclear receptor involved in regulating lipid metabolism.[11] This opens avenues for their use in treating metabolic disorders.

Conclusion

3-(4-Aminophenyl)isoxazol-5-amine is a powerful and versatile scaffold in medicinal chemistry. Its dual reactive sites provide a robust platform for generating diverse chemical libraries. As demonstrated, its derivatives have shown significant promise as kinase inhibitors for cancer therapy and as cytotoxic agents through various mechanisms. The successful application of this core in developing antiviral agents, allosteric modulators, and metabolic disease therapeutics further underscores its privileged status. The protocols and data presented herein offer a foundational framework for researchers and drug development professionals to leverage this remarkable building block in the quest for novel and effective medicines.

References

  • [Title] Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. [Source] Google Search. [URL]
  • [Title] Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. [Source] Google Search. [URL]
  • [Title] 3-(4-Methylphenyl)isoxazol-5-amine | 28883-91-2 - J&K Scientific. [Source] Google Search. [URL]
  • [Title] Application Notes: Leveraging 3-(2-Chlorophenyl)isoxazol-5-amine for the Synthesis of Novel Kinase Inhibitors - Benchchem. [Source] Google Search. [URL]
  • [Title] Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives - PMC. [Source] Google Search. [URL]
  • [Title] Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents - PMC. [Source] Google Search. [URL]
  • [Title] Structure-Activity Relationship (SAR) of 3-Phenyl-isoxazol-5-ol Analogs: A Comparative Guide - Benchchem. [Source] Google Search. [URL]
  • [Title] Discovery of 4-(4-aminophenyl)-6-phenylisoxazolo[3,4-b]pyridine-3-amine derivatives as novel FLT3 covalent inhibitors for the intervention of acute myeloid leukemia - PubMed. [Source] Google Search. [URL]
  • [Title] Discovery and structure-activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections Con - The Royal Society of Chemistry. [Source] Google Search. [URL]
  • [Title] University of Dundee Structure-Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for th. [Source] Google Search. [URL]
  • [Title] Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections - PMC. [Source] Google Search. [URL]
  • [Title] Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose - Preprints.org. [Source] Google Search. [URL]
  • [Title] Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements - Engineered Science Publisher. [Source] Google Search. [URL]
  • [Title] New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research - MDPI. [Source] Google Search. [URL]
  • [Title] 3,4,5-Trisubstituted isoxazoles as novel PPARdelta agonists: Part 1 - PubMed. [Source] Google Search. [URL]

Sources

Application

Application Note &amp; Protocol: One-Pot Synthesis of Functionalized Isoxazole Derivatives

Abstract The isoxazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its wide spectrum of biological activities.[1][2][3] This application note provides a compre...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The isoxazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its wide spectrum of biological activities.[1][2][3] This application note provides a comprehensive guide to the one-pot synthesis of 3,5-disubstituted isoxazoles, a class of compounds with significant pharmacological potential.[4][5] We present a field-proven protocol centered on the 1,3-dipolar cycloaddition of terminal alkynes with nitrile oxides generated in situ. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth mechanistic insights, a detailed step-by-step protocol, and practical advice for successful synthesis and characterization.

Introduction: The Significance of Isoxazoles in Drug Discovery

Isoxazoles are five-membered heterocyclic compounds containing adjacent nitrogen and oxygen atoms.[5] This unique arrangement confers a set of electronic properties and the ability to engage in various biological interactions, making the isoxazole ring a privileged scaffold in drug design.[1][6] Derivatives of isoxazole have demonstrated a remarkable range of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and anticonvulsant properties.[1][3][7]

Key examples of isoxazole-containing drugs include the COX-2 inhibitor Valdecoxib and several β-lactamase-resistant antibiotics like Cloxacillin and Flucloxacillin.[5][8] The development of efficient, robust, and scalable synthetic routes to novel isoxazole derivatives is therefore a critical endeavor in modern pharmaceutical research.[2] One-pot synthesis methodologies are particularly attractive as they offer increased efficiency, reduced waste, and simplified procedures compared to traditional multi-step approaches.[9]

Principle of the Method: 1,3-Dipolar Cycloaddition

The protocol detailed herein leverages one of the most effective and direct methods for isoxazole ring formation: the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne.[10][11] To circumvent the instability of nitrile oxides, they are generated in situ from stable aldoxime precursors. The one-pot nature of this reaction involves two key sequential steps occurring in the same reaction vessel:

  • Oxidation: An aldoxime is oxidized to generate a transient, highly reactive nitrile oxide intermediate.

  • Cycloaddition: The nitrile oxide immediately undergoes a [3+2] cycloaddition reaction with a terminal alkyne present in the mixture to form the desired 3,5-disubstituted isoxazole ring with high regioselectivity.[12]

This approach is highly convergent, allowing for significant structural diversity by simply varying the aldoxime and alkyne starting materials.[13][14]

Reaction Mechanism

The causality of the reaction sequence is crucial for understanding and troubleshooting the synthesis. A hypervalent iodine reagent, such as (diacetoxyiodo)benzene (DIB) or [bis(trifluoroacetoxy)iodo]benzene (PIFA), is an effective oxidant for converting the aldoxime to the nitrile oxide.[10][12][15]

The proposed mechanism proceeds as follows:

  • The aldoxime is oxidized by the hypervalent iodine reagent.

  • This generates the nitrile oxide dipole.

  • The electron-rich oxygen of the nitrile oxide adds to the electron-deficient carbon of the alkyne, while the terminal carbon of the nitrile oxide adds to the internal carbon of the alkyne.

  • This concerted cycloaddition forms the stable five-membered aromatic isoxazole ring.

Diagram: One-Pot Isoxazole Synthesis Workflow

G cluster_start Starting Materials SM1 Aldoxime (R1-CH=NOH) Reagents Reaction Vessel (Solvent, Oxidant) SM2 Terminal Alkyne (R2-C≡CH) Reaction One-Pot Reaction 1. In Situ Nitrile Oxide Generation 2. 1,3-Dipolar Cycloaddition Reagents->Reaction Combine & Stir Workup Aqueous Workup (e.g., Na2S2O3 quench, Extraction) Reaction->Workup Reaction Complete (TLC) Purification Purification (Flash Chromatography) Workup->Purification Product Final Product (3,5-Disubstituted Isoxazole) Purification->Product G cluster_step1 Step 1: Nitrile Oxide Generation cluster_step2 Step 2: 1,3-Dipolar Cycloaddition Aldoxime R¹-CH=N-OH (Aldoxime) NitrileOxide R¹-C≡N⁺-O⁻ (Nitrile Oxide) Aldoxime->NitrileOxide + Oxidant - H₂O, - [I] Oxidant [I]⁺ (Oxidant) NitrileOxide2 R¹-C≡N⁺-O⁻ NitrileOxide->NitrileOxide2 Reacts in situ Alkyne R²-C≡CH (Alkyne) TransitionState [Transition State] Product < | | C - C || / \ N CH \ / O > (3,5-Disubstituted Isoxazole) TransitionState->Product [3+2]

Sources

Method

The Privileged Scaffold: A Guide to 3-(4-Aminophenyl)isoxazol-5-amine in the Development of Potent Enzyme Inhibitors

Introduction: The Isoxazole Moiety as a Cornerstone in Kinase Inhibition In the landscape of modern medicinal chemistry, the relentless pursuit of selective and potent enzyme inhibitors remains a paramount objective. Amo...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Isoxazole Moiety as a Cornerstone in Kinase Inhibition

In the landscape of modern medicinal chemistry, the relentless pursuit of selective and potent enzyme inhibitors remains a paramount objective. Among the myriad of heterocyclic scaffolds employed in this endeavor, the isoxazole ring system has emerged as a "privileged" motif, particularly in the design of kinase inhibitors.[1] Its inherent electronic properties, including its capacity to act as both a hydrogen bond donor and acceptor, combined with its rigid planar structure, make it an ideal building block for molecules that target the highly conserved ATP-binding site of kinases. This guide focuses on a particularly versatile isoxazole derivative, 3-(4-aminophenyl)isoxazol-5-amine , and its application in the development of a new generation of enzyme inhibitors.

The 3-aryl-5-aminoisoxazole core provides a strategic framework for inhibitor design. The 5-amino group serves as a crucial vector for establishing key interactions with the kinase hinge region, a critical anchoring point for many ATP-competitive inhibitors. Simultaneously, the 3-aryl group, in this case, a 4-aminophenyl moiety, projects into the solvent-exposed region of the active site, offering a versatile handle for chemical modification to enhance potency, selectivity, and pharmacokinetic properties. This dual functionality allows for a modular approach to inhibitor design, enabling the systematic exploration of structure-activity relationships (SAR).

This document will provide a comprehensive overview of the strategic use of 3-(4-aminophenyl)isoxazol-5-amine in the development of kinase inhibitors targeting key enzymes implicated in human diseases, such as Fms-like tyrosine kinase 3 (FLT3), p38 mitogen-activated protein kinase (MAPK), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). We will delve into the synthetic strategies for accessing this core scaffold and its derivatives, provide detailed protocols for robust enzymatic and cellular assays, and present a critical analysis of the structure-activity relationships that govern the potency and selectivity of these inhibitors.

Strategic Rationale: Why 3-(4-Aminophenyl)isoxazol-5-amine?

The selection of the 3-(4-aminophenyl)isoxazol-5-amine scaffold is a deliberate choice rooted in established principles of medicinal chemistry and kinase inhibitor design. Its utility stems from a confluence of favorable structural and electronic features that allow it to effectively mimic the adenine region of ATP and engage in critical interactions within the kinase active site.

  • Hinge-Binding Motif: The 5-aminoisoxazole moiety is a bioisosteric replacement for other well-known hinge-binding motifs. The amino group can form crucial hydrogen bonds with the backbone amide and carbonyl groups of the kinase hinge region, anchoring the inhibitor in the active site.

  • Vector for Selectivity: The 4-aminophenyl group at the 3-position extends towards the solvent-exposed region of the ATP-binding pocket. This region is less conserved across the kinome, providing an opportunity to introduce substituents that can confer selectivity for a particular kinase or kinase family. The primary amine on this phenyl ring also serves as a versatile synthetic handle for further derivatization.

  • Scaffold Rigidity: The planar and rigid nature of the isoxazole ring reduces the entropic penalty upon binding to the target enzyme, which can contribute to higher binding affinity.

  • Favorable Physicochemical Properties: The isoxazole core generally imparts favorable drug-like properties, including metabolic stability and oral bioavailability, making it an attractive scaffold for the development of clinical candidates.

The strategic placement of two amino groups offers multiple points for diversification, allowing for the creation of extensive compound libraries to probe the chemical space around the kinase active site.

Synthesis of the 3-(4-Aminophenyl)isoxazol-5-amine Scaffold and its Derivatives

The synthesis of the 3-(4-aminophenyl)isoxazol-5-amine core and its subsequent derivatization are key to exploring its potential as an enzyme inhibitor scaffold. The following protocols outline a reliable synthetic route to the core structure and a general method for its derivatization to generate urea-based inhibitors, a common pharmacophore in kinase inhibitors.

Protocol 1: Synthesis of 3-(4-Aminophenyl)isoxazol-5-amine

This protocol is based on the well-established method of constructing 5-aminoisoxazoles from β-ketonitriles and hydroxylamine.[2][3] The synthesis proceeds in two key steps: the formation of the nitro-substituted isoxazole followed by reduction to the desired aniline.

Step 1: Synthesis of 3-(4-Nitrophenyl)isoxazol-5-amine

  • Rationale: This step involves the cyclization of a β-ketonitrile with hydroxylamine. The reaction conditions are controlled to favor the formation of the 5-aminoisoxazole regioisomer.[2]

  • Materials:

    • 3-(4-Nitrophenyl)-3-oxopropanenitrile

    • Hydroxylamine hydrochloride

    • Sodium acetate

    • Ethanol

    • Water

    • Standard glassware for organic synthesis

  • Procedure:

    • To a solution of 3-(4-nitrophenyl)-3-oxopropanenitrile (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq).

    • Add water to the reaction mixture and heat to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, allow the reaction mixture to cool to room temperature.

    • The product will precipitate out of the solution. Collect the solid by filtration and wash with cold ethanol.

    • Dry the solid under vacuum to yield 3-(4-nitrophenyl)isoxazol-5-amine.

Step 2: Reduction of the Nitro Group to an Amine

  • Rationale: The nitro group is a versatile precursor to the amine. A variety of reducing agents can be employed; this protocol uses tin(II) chloride, a reliable and efficient method for this transformation.

  • Materials:

    • 3-(4-Nitrophenyl)isoxazol-5-amine

    • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

    • Concentrated hydrochloric acid (HCl)

    • Sodium hydroxide (NaOH) solution (50%)

    • Ethyl acetate

    • Standard glassware for organic synthesis

  • Procedure:

    • To a suspension of tin(II) chloride dihydrate (4.0 eq) in concentrated hydrochloric acid, add 3-(4-nitrophenyl)isoxazol-5-amine (1.0 eq).

    • Heat the reaction mixture to reflux for 1-2 hours, monitoring by TLC.

    • Cool the reaction to 0 °C in an ice bath and basify to pH > 10 with a 50% NaOH solution.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield 3-(4-aminophenyl)isoxazol-5-amine.

Protocol 2: Synthesis of Urea Derivatives
  • Rationale: The primary amines of 3-(4-aminophenyl)isoxazol-5-amine can be readily converted to ureas, a common pharmacophore in kinase inhibitors that can form additional hydrogen bonds within the active site. This protocol details the formation of a urea derivative from the 5-amino group.[1]

  • Materials:

    • 3-(4-Aminophenyl)isoxazol-5-amine

    • Aryl or alkyl isocyanate (e.g., 4-fluorophenyl isocyanate)

    • Anhydrous Dichloromethane (DCM)

    • Triethylamine (TEA)

    • Argon or Nitrogen gas

    • Standard glassware for organic synthesis

  • Procedure:

    • To a solution of 3-(4-aminophenyl)isoxazol-5-amine (1.0 eq) in anhydrous DCM under an inert atmosphere, add triethylamine (1.2 eq).

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add a solution of the desired isocyanate (1.1 eq) in anhydrous DCM to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by TLC.[1]

    • Upon completion, quench the reaction with the addition of water.

    • Extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the desired urea derivative.

G cluster_synthesis Synthesis Workflow start β-Ketonitrile (3-(4-Nitrophenyl)-3-oxopropanenitrile) step1 Cyclization with Hydroxylamine HCl start->step1 intermediate 3-(4-Nitrophenyl)isoxazol-5-amine step1->intermediate step2 Reduction (e.g., SnCl2/HCl) intermediate->step2 core 3-(4-Aminophenyl)isoxazol-5-amine (Core Scaffold) step2->core derivatization Derivatization (e.g., Urea formation) core->derivatization inhibitor Enzyme Inhibitor Library derivatization->inhibitor G cluster_binding Inhibitor Binding in Kinase Active Site hinge Hinge Region gatekeeper Gatekeeper Residue dfg_motif DFG Motif inhibitor 3-(4-Aminophenyl)isoxazol-5-amine Derivative inhibitor->hinge H-bonds from 5-amino group inhibitor->gatekeeper Hydrophobic interactions inhibitor->dfg_motif Interactions with DFG-out conformation (for Type II inhibitors) G cluster_assay Enzyme Inhibition Assay Workflow cluster_biochem Biochemical cluster_cell Cellular assay_type Assay Type biochemical Biochemical Assay (e.g., ADP-Glo) assay_type->biochemical cellular Cellular Assay (e.g., Western Blot) assay_type->cellular b_start Recombinant Enzyme b_step1 Add Inhibitor & Substrate b_start->b_step1 b_step2 Initiate with ATP b_step1->b_step2 b_step3 Measure Product Formation b_step2->b_step3 b_end IC50 Determination b_step3->b_end c_start Cell Culture c_step1 Treat with Inhibitor c_start->c_step1 c_step2 Stimulate Pathway c_step1->c_step2 c_step3 Lyse Cells & Detect Phosphorylation c_step2->c_step3 c_end Inhibition of Signaling c_step3->c_end

Sources

Application

Application Note: A Heterocycle-to-Heterocycle Strategy for the Synthesis of Quinoline-4-Amines

Topic: Synthetic Routes to Quinoline-4-Amines from 3-(2-Nitrophenyl)isoxazoles Introduction The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Synthetic Routes to Quinoline-4-Amines from 3-(2-Nitrophenyl)isoxazoles

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including antimalarial, anticancer, and antibacterial properties. Consequently, the development of efficient and versatile synthetic routes to functionalized quinolines is of paramount importance to drug discovery and development professionals. This application note details a robust "heterocycle-to-heterocycle" transformation that utilizes readily accessible 3-(2-nitrophenyl)isoxazoles as precursors for the synthesis of diverse quinoline-4-amines. This reductive heterocyclization strategy offers a powerful tool for diversity-oriented synthesis, allowing for the rapid generation of complex molecular architectures from simple building blocks.[1][2]

The core of this methodology lies in a metal-mediated reaction that orchestrates a simultaneous reduction of two distinct functionalities within the starting molecule, triggering a cascade that culminates in the formation of the quinoline ring system. We will explore the mechanism, substrate scope, and detailed experimental protocols for this transformation, providing researchers with the practical insights needed to implement this strategy in their own synthetic endeavors.

Reaction Mechanism: The Reductive Heterocyclization Cascade

The conversion of a 3-(2-nitrophenyl)isoxazole to a quinoline-4-amine is a sophisticated one-pot process involving a reductive heterocyclization cascade. The reaction is typically mediated by zero-valent metals, such as iron (Fe⁰) or zinc (Zn⁰) dust, in an acidic medium like acetic acid (HOAc).[1][3] The process can be dissected into three key stages:

  • Dual Reduction: The reaction commences with the simultaneous reduction of the ortho-nitro group on the phenyl ring to an aniline and the reductive cleavage of the weak N-O bond within the isoxazole ring.[1]

  • Intermediate Formation: The cleavage of the isoxazole ring unmasks a β-keto imine or its tautomeric enamino ketone intermediate.

  • Intramolecular Cyclization & Aromatization: The newly formed, nucleophilic aniline amine attacks the electrophilic ketone carbonyl of the intermediate. Subsequent dehydration and aromatization yield the stable quinoline-4-amine final product.

This elegant cascade efficiently constructs the bicyclic quinoline core in a single synthetic operation. The choice of Fe⁰/HOAc is particularly advantageous as it is inexpensive, readily available, and tolerates a wider range of functional groups compared to other reductive methods like catalytic hydrogenation (e.g., H₂/Pd-C), which would also reduce functionalities like alkenes or nitriles.[1][4]

Caption: Reductive heterocyclization cascade from isoxazole to quinoline-4-amine.

Synthesis of Starting Materials

A significant advantage of this methodology is the straightforward synthesis of the required 3-(2-nitrophenyl)isoxazole precursors. These compounds are typically prepared in moderate to good yields from readily available starting materials following established literature procedures.[1] A common and effective route involves the cycloaddition of an α-chlorooxime, derived from 2-nitrobenzaldehyde, with a 1,3-dicarbonyl compound.

G cluster_workflow Starting Material Synthesis Workflow node1 2-Nitrobenzaldehyde node3 2-Nitrobenzaldehyde Oxime node1->node3 Reaction node2 Hydroxylamine node2->node3 node5 α-Chlorooxime Intermediate node3->node5 Chlorination node4 N-Chlorosuccinimide (NCS) node4->node5 node7 3-(2-Nitrophenyl)isoxazole node5->node7 [3+2] Cycloaddition node6 1,3-Dicarbonyl Compound node6->node7

Caption: General workflow for synthesizing 3-(2-nitrophenyl)isoxazole precursors.

Experimental Protocols

The following protocols are adapted from validated literature procedures and provide a reliable framework for the reductive heterocyclization.[1] Two primary sets of conditions are presented, differing in the acid source used, which can be critical for substrates with acid-sensitive functional groups.

Protocol 1: Reductive Heterocyclization using Fe⁰/HOAc (General Procedure A)

This procedure is robust and effective for a wide range of substrates.

Materials:

  • Substituted 3-(2-nitrophenyl)isoxazole (1.0 mmol)

  • Iron dust (Fe⁰), <10 micron (5.0 mmol, 5.0 equiv)

  • Glacial Acetic Acid (HOAc) (10 mL)

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a solution of the 3-(2-nitrophenyl)isoxazole (1.0 mmol) in glacial acetic acid (10 mL) in a round-bottom flask, add the iron dust (5.0 mmol).

  • Stir the resulting suspension vigorously at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). Reaction times can vary from 2 to 12 hours depending on the substrate.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Carefully neutralize the acetic acid by slowly adding saturated aqueous NaHCO₃ solution until effervescence ceases.

  • Filter the mixture through a pad of Celite® to remove iron salts and Celite®. Wash the pad thoroughly with ethyl acetate.

  • Transfer the filtrate to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent in vacuo.

  • Purify the crude residue by flash column chromatography on silica gel or crystallization to afford the desired quinoline-4-amine.

Protocol 2: Reductive Heterocyclization using Fe⁰/aq. NH₄Cl (General Procedure B)

This procedure utilizes a weaker acid source and is recommended for substrates containing acid-labile groups, such as esters.

Materials:

  • Substituted 3-(2-nitrophenyl)isoxazole (1.0 mmol)

  • Iron dust (Fe⁰), <10 micron (5.0 mmol, 5.0 equiv)

  • Ethanol (EtOH) (10 mL)

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution (2.5 mL)

  • Ethyl Acetate (EtOAc)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a solution of the 3-(2-nitrophenyl)isoxazole (1.0 mmol) in ethanol (10 mL) in a round-bottom flask, add the iron dust (5.0 mmol) followed by the saturated aqueous NH₄Cl solution (2.5 mL).

  • Heat the reaction mixture to reflux (approximately 80 °C). Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite® and wash the pad thoroughly with ethyl acetate.

  • Transfer the filtrate to a separatory funnel, add water and ethyl acetate.

  • Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent in vacuo.

  • Purify the crude product by flash column chromatography or crystallization to yield the target quinoline-4-amine.

Substrate Scope and Functional Group Tolerance

A key strength of this Fe⁰-mediated reductive heterocyclization is its tolerance for a variety of functional groups, which was surveyed to map the utility of the method.[1] The results demonstrate broad applicability, although careful selection of the reaction conditions is crucial for certain substrates.

Starting Isoxazole (1)ConditionsProduct (2)Yield (%)
1a -C(O)CH₃-HA (Fe/HOAc)2a 90%
1b -CO₂Et-CH₃A (Fe/HOAc)2b 6%¹
1c -CN-PhA (Fe/HOAc)2c 76%
1c -CN-PhB (Fe/NH₄Cl)2c 36%
1d -H-C(CH₃)=CH₂A (Fe/HOAc)2d 0%
1d -H-C(CH₃)=CH₂B (Fe/NH₄Cl)2d 51%

¹ The major product was the carboxylic acid resulting from ester hydrolysis. Using Procedure B with aq. NH₄Cl can improve the yield of the desired ester product.[1]

Analysis of Results:

  • Tolerated Groups: The reaction conditions are compatible with ketones, nitriles, amides, alkenes, and tert-butyl carbamates. The successful synthesis of 2a (90% yield) and 2c (76% yield) highlights the robustness of Procedure A for ketone and nitrile functionalities.[1]

  • Acid-Sensitive Groups: Esters are susceptible to hydrolysis under the strong acidic conditions of Procedure A, as seen with the low yield of 2b .[1] In such cases, switching to the milder conditions of Procedure B is advisable.

  • Condition-Dependent Success: Some substrates show a marked preference for one set of conditions. For example, the synthesis of the vinyl-substituted quinoline 2d failed completely with Fe⁰/HOAc but proceeded in a moderate 51% yield using Fe⁰/aq. NH₄Cl, demonstrating the importance of empirical optimization.[1]

Conclusion

The reductive heterocyclization of 3-(2-nitrophenyl)isoxazoles offers a highly effective and versatile strategy for the synthesis of substituted quinoline-4-amines. By leveraging an inexpensive iron-mediated cascade reaction, this method provides a direct route to valuable heterocyclic scaffolds from readily prepared starting materials. The demonstrated tolerance for a range of important chemical functionalities, coupled with the ability to tune reaction conditions to accommodate sensitive substrates, makes this a powerful tool for researchers in medicinal chemistry and organic synthesis. This application note provides the foundational knowledge and practical protocols necessary to successfully employ this heterocycle-to-heterocycle transformation in the laboratory.

References

  • D'Ambrosi, A., et al. (2014). Heterocycle-to-Heterocycle Route to Quinoline-4-amines: Reductive Heterocyclization of 3-(2-Nitrophenyl)isoxazoles. Published by Wiley-VCH Verlag GmbH & Co. KGaA, Weinheim and available on PMC.
  • D'Ambrosi, A., et al. (2014). Heterocycle-to-heterocycle route to quinoline-4-amines: Reductive heterocyclization of 3-(2-nitrophenyl)isoxazoles. AUB ScholarWorks. [Link]

  • Kurth, M. J., et al. (2014). ChemInform Abstract: Heterocycle-to-Heterocycle Route to Quinoline-4-amines: Reductive Heterocyclization of 3-(2-Nitrophenyl)isoxazoles. ResearchGate. [Link]

  • D'Ambrosi, A., et al. (2013). Heterocycle–Heterocycle Strategies: (2-Nitrophenyl)isoxazole Precursors to 4-Aminoquinolines, 1H-Indoles, and Quinolin-4(1H)-ones. Published on PMC.

Sources

Method

Advanced Materials Protocol: Employing 3-(4-Aminophenyl)isoxazol-5-amine in High-Performance Polyimides

Executive Summary 3-(4-Aminophenyl)isoxazol-5-amine represents a specialized class of heterocyclic diamine monomers used in the synthesis of high-performance polyimides (PI) and polyamides (PA). Unlike symmetric aromatic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(4-Aminophenyl)isoxazol-5-amine represents a specialized class of heterocyclic diamine monomers used in the synthesis of high-performance polyimides (PI) and polyamides (PA). Unlike symmetric aromatic diamines (e.g., ODA, p-PDA), this monomer introduces an isoxazole moiety into the polymer backbone. This structural inclusion imparts unique properties:

  • Asymmetric Reactivity: The significant nucleophilicity difference between the phenyl-amine and the isoxazolyl-amine allows for controlled sequence polymerization.

  • Dipolar Interactions: The N-O bond in the isoxazole ring increases dielectric constant and improves adhesion to metal substrates.

  • Kinked Geometry: The 3,5-substitution pattern disrupts chain packing, enhancing solubility and gas permeability without sacrificing thermal stability.

This guide details the protocols for synthesizing, processing, and characterizing polyimides derived from this monomer, specifically targeting applications in gas separation membranes and high-temperature dielectrics .

Part 1: Monomer Handling & Pre-Polymerization Logic

Chemical Competency
  • CAS Name: 3-(4-Aminophenyl)-5-isoxazolamine

  • Molecular Weight: 175.19 g/mol

  • Appearance: Typically off-white to pale yellow powder.

  • Solubility: Soluble in polar aprotic solvents (DMAc, NMP, DMSO); sparingly soluble in alcohols.

The "Asymmetric Reactivity" Challenge

Expert Insight: The critical challenge in using this monomer is the differential reactivity of its two amine groups.

  • 4-Aminophenyl group: Highly nucleophilic, reacts rapidly with anhydrides.

  • 5-Aminoisoxazole group: Significantly less nucleophilic due to the electron-withdrawing nature of the heterocycle and resonance delocalization.

Implication: In a standard one-pot addition, the phenyl amine will react first, potentially leading to oligomers with anhydride termini before the isoxazole amine engages. Solution: The protocol below utilizes a Two-Step High-Concentration method or Silylation to ensure high molecular weight.

Part 2: Polymerization Protocol (Polyimide Synthesis)

Materials
  • Monomer: 3-(4-Aminophenyl)isoxazol-5-amine (Sublimed grade, >99.5% purity).

  • Dianhydride: 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA) [for solubility] or Pyromellitic dianhydride (PMDA) [for thermal stability].

  • Solvent: N,N-Dimethylacetamide (DMAc), anhydrous (<50 ppm water).

  • Catalyst (Optional): Pyridine / Acetic Anhydride (for chemical imidization).

Workflow: Two-Step Poly(amic acid) Route
Step 1: Synthesis of Poly(amic acid) (PAA)
  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a nitrogen inlet, mechanical stirrer, and thermometer.

  • Dissolution: Charge the flask with 3-(4-Aminophenyl)isoxazol-5-amine (10.0 mmol). Add DMAc to achieve a solid content of 15-20 wt%. Stir at room temperature (25°C) until fully dissolved.

  • Dianhydride Addition (Critical):

    • Add the dianhydride (e.g., 6FDA, 10.0 mmol) in three portions over 1 hour.

    • Reasoning: Prevents local hotspots and gelation.

  • Reaction Promotion: Stir the mixture at room temperature for 4 hours .

    • Checkpoint: If viscosity does not increase significantly (due to the sluggish isoxazole amine), heat the solution to 50-60°C for 2 hours. This thermal bump overcomes the activation energy barrier of the 5-amino group without imidizing the PAA.

  • Outcome: A viscous, amber-colored PAA solution.

Step 2: Imidization (Cyclization)

Choose Method A for films or Method B for powders.

  • Method A: Thermal Imidization (Film Casting)

    • Cast the PAA solution onto a clean glass or silicon substrate.

    • Stepwise curing in a vacuum oven:

      • 80°C (1 hr) – Solvent removal.

      • 150°C (1 hr) – Pre-imidization.

      • 200°C (1 hr) – Imidization.

      • 250°C (1 hr) – Final cure.

      • 300°C (30 min) – Annealing (if PMDA is used).

  • Method B: Chemical Imidization

    • To the PAA solution, add Acetic Anhydride (4 eq.) and Pyridine (4 eq.).

    • Stir at room temperature for 24 hours or heat to 80°C for 4 hours.

    • Precipitate the polymer into Methanol/Water (1:1).

    • Filter, wash repeatedly with methanol, and dry at 150°C under vacuum.

Visualization: Synthesis Workflow

PolyimideSynthesis Monomer Monomer: 3-(4-Aminophenyl)isoxazol-5-amine Mixing Step 1: Mixing in DMAc (N2 Atmosphere, <50 ppm H2O) Monomer->Mixing Dianhydride Dianhydride: (e.g., 6FDA, PMDA) Dianhydride->Mixing PAA_Formation Step 2: PAA Formation (25°C -> 60°C Boost) Mixing->PAA_Formation ViscosityCheck Checkpoint: Viscosity Increase? PAA_Formation->ViscosityCheck ViscosityCheck->PAA_Formation No (Heat to 60°C) Imidization Step 3: Imidization ViscosityCheck->Imidization Yes Thermal Method A: Thermal Curing (Film) Imidization->Thermal Chemical Method B: Chemical Cyclization (Powder) Imidization->Chemical FinalProduct Final Polyimide (Isoxazole-Containing) Thermal->FinalProduct Chemical->FinalProduct

Caption: Workflow for synthesizing polyimides from asymmetric isoxazole diamines, highlighting the critical viscosity checkpoint.

Part 3: Characterization & Data Analysis

Expected Properties

The incorporation of the isoxazole ring typically results in the following property profile compared to standard benzene-based polyimides.

PropertyTest MethodExpected Value (Typical)Impact of Isoxazole Moiety
Glass Transition (Tg) DSC (10°C/min)260°C – 320°CHigh: Rigidity of the heterocycle maintains high Tg.
Thermal Decomposition (Td5%) TGA (N2)450°C – 500°CGood: Slightly lower than all-benzene PIs due to N-O bond cleavage >450°C.
Solubility VisualSoluble in NMP, DMAc, DMFEnhanced: Kinked structure disrupts packing.
Dielectric Constant (Dk) Impedance Analyzer3.2 – 3.6Increased: Polar N-O bond increases Dk compared to fluorinated PIs.
Gas Permeability (CO2) Barometric MethodModerate to HighSelective: Polar interactions favor CO2 over N2.
Structural Validation (FTIR)

To confirm successful imidization, look for these characteristic bands:

  • 1780 cm⁻¹ (asym) & 1720 cm⁻¹ (sym): Imide Carbonyl (C=O) stretching.

  • 1370 cm⁻¹: C-N stretching (imide ring).

  • Absence of 1660 cm⁻¹: Disappearance of Amide I (PAA precursor).

  • 1630 cm⁻¹ / 1450 cm⁻¹: Isoxazole ring breathing modes (distinct from phenyl).

Part 4: Advanced Applications

Gas Separation Membranes

The isoxazole ring's polarity makes these polyimides excellent candidates for CO₂/CH₄ separation (natural gas purification).

  • Mechanism: The polar nitrogen and oxygen atoms in the isoxazole ring interact favorably with the quadrupole moment of CO₂, increasing solubility selectivity.

  • Protocol: Cast thin films (20-50 µm) from filtered solutions. Anneal at T_g - 20°C to remove free volume history before testing.

High-Temperature Adhesives

Due to the presence of the nitrogen and oxygen heteroatoms, these polymers exhibit superior adhesion to copper and aluminum compared to standard polyimides.

  • Application: Flexible Copper Clad Laminates (FCCL).

  • Test: T-peel test (IPC-TM-650).

References

  • Liaw, D. J., et al. (2012). "Advanced polyimide materials: Syntheses, physical properties and applications." Progress in Polymer Science. Link

  • Sroog, C. E. (1991). "Polyimides."[1][2][3] Progress in Polymer Science. Link

  • Vilela, G. D., et al. (2010). "Isoxazole Derivatives With Potential Applications in Polymers and Semiconductors." ResearchGate.[3] Link

  • Al-Masri, M., et al. (2021). "Synthesis and Characterization of New Co-Polyimide Based on Isoxazole Derivatives." Polymer Chemistry.
  • NASA Technical Reports. (1994). "Synthesis and characterization of processable polyimides." NASA. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-(4-Aminophenyl)isoxazol-5-amine

Welcome to the technical support guide for the synthesis of 3-(4-aminophenyl)isoxazol-5-amine. This document is designed for researchers, scientists, and drug development professionals to navigate the complexities of thi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 3-(4-aminophenyl)isoxazol-5-amine. This document is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis and troubleshoot common issues, particularly low yields. Our approach is rooted in mechanistic understanding and practical, field-tested solutions.

FREQUENTLY ASKED QUESTIONS (FAQs)

Q1: What is the most common synthetic strategy for 3-(4-aminophenyl)isoxazol-5-amine, and what are its critical steps?

The most prevalent and logical synthetic route involves a two-step process:

  • Synthesis of the Nitro Intermediate: The synthesis typically starts with the formation of 3-(4-nitrophenyl)isoxazol-5-amine. This is often achieved through the cyclization of a chalcone-like precursor or via a [3+2] cycloaddition reaction.[1][2] A common method involves reacting a substituted acetophenone with an appropriate aldehyde to form a chalcone, which is then cyclized with hydroxylamine hydrochloride.[3][4][5]

  • Reduction of the Nitro Group: The subsequent and final step is the reduction of the nitro group on the phenyl ring to an amine. This is a standard transformation, but the choice of reducing agent and reaction conditions is critical to avoid cleavage of the sensitive N-O bond in the isoxazole ring.[6]

Q2: My overall yield is consistently low. What are the most likely causes?

Low yields in this synthesis can arise from several factors throughout the process.[6] Key areas to investigate include:

  • Purity of Starting Materials: Impurities in the initial reagents, such as the chalcone precursor or hydroxylamine hydrochloride, can lead to unwanted side reactions.

  • Suboptimal Reaction Conditions: Temperature, solvent, and base selection are crucial for efficient cyclization to form the isoxazole ring.[7]

  • Side Product Formation: The reaction of chalcones with hydroxylamine can produce isoxazoline and oxime byproducts, which reduces the yield of the desired isoxazole.

  • Product Decomposition: The isoxazole ring can be sensitive to harsh conditions, particularly during the nitro group reduction.[6] Strong reducing agents or highly acidic/basic conditions can lead to ring cleavage.

  • Inefficient Purification: Due to similar polarities, separating the desired product from starting materials and byproducts can be challenging, leading to product loss during purification.

Q3: I'm observing multiple spots on my TLC plate after the cyclization step. What could these be?

The presence of multiple spots on your TLC plate following the cyclization reaction often indicates the formation of side products. The most common of these are:

  • Unreacted Chalcone: The starting material may not have fully reacted.

  • Isoxazoline Intermediate: Incomplete dehydration of the isoxazoline intermediate to the final isoxazole is a frequent cause of low yields.

  • Chalcone Oxime: The hydroxylamine can react with the carbonyl of the chalcone to form an oxime without subsequent cyclization.

  • Regioisomers: Depending on the substitution pattern of your starting materials, the formation of a mixture of isoxazole regioisomers is possible.[6]

Troubleshooting Guide: Step-by-Step Solutions to Low Yield

This section provides a structured approach to diagnosing and resolving issues leading to low yields in your synthesis.

Problem Area 1: Inefficient Isoxazole Ring Formation

If you suspect the cyclization step is the source of your low yield, consider the following troubleshooting steps.

Initial Diagnosis:

  • TLC Analysis: Run a TLC of your crude reaction mixture. Compare the spots to your starting chalcone and, if available, a standard of the desired 3-(4-nitrophenyl)isoxazol-5-amine. The presence of a significant amount of starting material or intermediate spots points to an incomplete reaction.

Troubleshooting Workflow:

Caption: A decision-making flowchart for troubleshooting low yields in the isoxazole formation step.

Detailed Optimization Strategies:

ParameterRecommended ActionRationale
Base Screen various bases such as sodium hydroxide, potassium hydroxide, or sodium acetate.The choice of base can significantly influence the reaction rate and the equilibrium between the desired cyclization and side reactions. A stronger base may promote the complete dehydration of the isoxazoline intermediate.
Solvent Experiment with different solvents like ethanol, methanol, or acetic acid.[4]The polarity of the solvent can affect the solubility of reactants and intermediates, thereby influencing the reaction kinetics.
Temperature & Time Gradually increase the reaction temperature and monitor the progress by TLC. Reaction times can vary from a few hours to overnight.Higher temperatures can facilitate the dehydration step to form the aromatic isoxazole ring, but excessive heat may lead to decomposition.
Problem Area 2: Inefficient Nitro Group Reduction

If the cyclization appears to be successful but the final yield is low, the reduction step is the likely culprit.

Initial Diagnosis:

  • TLC/LC-MS Analysis: Analyze the crude product after the reduction. Look for the presence of the starting nitro-isoxazole, which indicates an incomplete reaction. Also, check for smaller, more polar fragments that could result from ring cleavage.

Troubleshooting Workflow:

Caption: A decision-making flowchart for troubleshooting the nitro group reduction step.

Detailed Optimization Strategies:

ParameterRecommended ActionRationale
Reducing Agent Use milder reducing agents. Catalytic hydrogenation (e.g., H₂/Pd-C) is often effective. Other options include tin(II) chloride (SnCl₂) in ethanol or sodium dithionite.Harsh reducing agents like lithium aluminum hydride (LiAlH₄) can cleave the N-O bond of the isoxazole ring.[1]
Temperature Maintain a low to moderate reaction temperature. For exothermic reactions, consider using an ice bath during reagent addition.Elevated temperatures can promote side reactions and decomposition of the isoxazole ring.
pH Control Ensure the reaction is not performed under strongly acidic or basic conditions, which can catalyze ring opening.The isoxazole ring can be susceptible to cleavage under harsh pH conditions.[6]
Work-up Employ a mild work-up procedure. Avoid strong acid or base washes if possible.Protecting the product from harsh conditions during isolation is crucial to prevent degradation.

Experimental Protocols

Optimized Protocol for 3-(4-Nitrophenyl)isoxazol-5-amine Synthesis from a Chalcone Precursor

This protocol provides a robust starting point that may require further optimization depending on the specific chalcone substrate.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 4'-nitrochalcone (1.0 eq.) in ethanol (15-20 mL per gram of chalcone).

  • Reagent Addition: Add hydroxylamine hydrochloride (1.5 eq.) to the stirred solution.

  • Base Addition: Slowly add a 10% aqueous solution of sodium hydroxide (2.5 eq.) dropwise at room temperature.

  • Reaction Monitoring: Heat the mixture to reflux (approximately 78 °C) and monitor the reaction's progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and neutralize it with dilute acetic acid. Pour the mixture into ice-cold water.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry.

  • Purification: The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol for the Reduction of 3-(4-Nitrophenyl)isoxazol-5-amine
  • Reaction Setup: In a round-bottom flask, dissolve the 3-(4-nitrophenyl)isoxazol-5-amine (1.0 eq.) in ethanol.

  • Catalyst Addition: Add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Hydrogenation: Place the flask under a hydrogen atmosphere (a balloon is often sufficient for small-scale reactions) and stir vigorously at room temperature.

  • Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with ethanol.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude 3-(4-aminophenyl)isoxazol-5-amine.

  • Purification: If necessary, the product can be purified by recrystallization or column chromatography.

References

  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. (2021, October 6). Royal Society of Chemistry.
  • Construction of Isoxazole ring: An Overview. (2024, June 30). NanoBioLetters.
  • Cyclization with hydroxylamine hydrochloride: Significance and symbolism. (2024, December 4). Google AI.
  • SYNTHESIS AND ANTI-INFLAMMATORY, ANTIOXIDANT STUDIES OF NOVEL CHALCONES-BASED ISOXAZOLE DERIV
  • Cyclization of Chalcones (I) to Isoxazole and Pyrazole Derivatives. (n.d.).
  • Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. (2024, October 12). MDPI.
  • Synthesis and characterization of some novel isoxazoles via chalcone intermedi
  • Cyclization of Chalcone Derivatives: Design, Synthesis, In Silico Docking Study, and Biological Evaluation of New Quinazolin-2,4-diones Incorporating Five-, Six-, and Seven-Membered Ring Moieties as Potent Antibacterial Inhibitors. (2023, July 21). ACS Omega.
  • Johnson, L., et al. (2013). A Reliable Synthesis of 3-Amino-5-Alkyl and 5-Amino-3-Alkyl Isoxazoles. Synthesis, 45, 171-173.
  • Isoxazole synthesis. (2022, September 3). Reddit.
  • A review of isoxazole biological activity and present synthetic techniques. (n.d.).
  • synthesis of isoxazoles. (2019, January 19). YouTube.
  • Application, Reactivity and Synthesis of Isoxazole Derivatives | Request PDF. (n.d.).
  • Kashima, C. (1979). SYNTHETIC REACTIONS USING ISOXAZOLE COMPOUNDS. HETEROCYCLES, 12(10).
  • Synthesis of 3-aminoisoxazolines 3,4 via reduction of nitro-compounds. (n.d.).
  • One Step Regioselective Synthesis of 5-Aminoisoxazoles from Nitrile Oxides and α-Cyanoenamines. (n.d.). PMC.
  • Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. (n.d.). PMC - NIH.
  • Preparation of polychlorinated isoxazoles and application to organic synthesis. (n.d.). RCSI Repository.
  • Effective Synthesis of 3,4‐Diaryl‐isoxazole‐5‐carboxamides and their Antiproliferative Properties. (n.d.).
  • Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. (2024, August 27). Preprints.org.
  • Jia, Q.-f., et al. (2013). Synthesis of 3,4-Disubsituted Isoxazoles via Enamine [3+2] Cycloaddition. Synlett, 24, 79-84.
  • Synthesis and Characterization of Novel Isoxazole derivatives. (2023, July 19). Asian Journal of Research in Chemistry.
  • Synthesis of isoxazoles and their hydrazinolysis to 5-aminopyrazoles: an approach to fluorescent deriv
  • Isoxazole synthesis. (n.d.). Organic Chemistry Portal.
  • The synthesis of new 5-aminoisoxazoles by reaction of thiocarbamoylcyanoacetates with hydroxylamine. (2025, August 5).
  • Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. (2022, April 22). Beilstein Journals.
  • Process for the purification of p-aminophenol. (n.d.).

Sources

Optimization

Technical Support Center: Optimizing Isoxazole Ring Formation

Welcome to the technical support center for isoxazole ring formation. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of isoxazole synthesis.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for isoxazole ring formation. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of isoxazole synthesis. Here, we address common challenges encountered during experimental work, offering field-proven insights and evidence-based solutions to optimize your reaction conditions and achieve desired outcomes.

Troubleshooting Guide: Overcoming Common Hurdles in Isoxazole Synthesis

This section addresses specific problems you might encounter during your experiments, providing potential causes and actionable solutions.

Problem 1: Low or No Product Yield

Question: I am performing an isoxazole synthesis, but I am observing very low to no yield of my desired product. What are the potential causes and how can I troubleshoot this?

Answer: Low or no yield is a frequent challenge in isoxazole synthesis and can be attributed to several factors, ranging from the quality of starting materials to the stability of reactive intermediates. A systematic approach is crucial for identifying and resolving the issue.

Potential Causes & Solutions:

  • Purity and Stability of Starting Materials:

    • Insight: The integrity of your starting materials is paramount. For instance, in the classic condensation reaction, 1,3-dicarbonyl compounds can exist as keto-enol tautomers, which can impact their reactivity.[1] For 1,3-dipolar cycloadditions, the stability of the alkyne and the precursor to the nitrile oxide is critical.[1]

    • Recommendation: Always ensure the purity of your reactants through appropriate analytical techniques (NMR, LC-MS) before starting the reaction. If necessary, purify starting materials via distillation, recrystallization, or column chromatography.

  • Inefficient Generation or Decomposition of Reactive Intermediates:

    • Insight: Many isoxazole syntheses involve reactive intermediates, such as nitrile oxides in 1,3-dipolar cycloadditions. Nitrile oxides are highly prone to dimerization, forming furoxans (1,2,5-oxadiazole-2-oxides), which is a common side reaction that consumes the intermediate and reduces the yield of the desired isoxazole.[1]

    • Recommendation: Generate the nitrile oxide in situ in the presence of the dipolarophile (the alkyne or alkene).[2][3] This can be achieved by the slow addition of an oxidant (e.g., sodium hypochlorite, N-chlorosuccinimide) to a solution of the corresponding aldoxime and the alkyne.[2] This ensures that the concentration of the nitrile oxide remains low, favoring the desired cycloaddition over dimerization.

  • Suboptimal Reaction Conditions:

    • Insight: Temperature, solvent, and reaction time are critical parameters that can significantly influence the reaction outcome. Insufficient reaction time can lead to low conversion, while prolonged reaction times might result in product degradation or the formation of byproducts.[1]

    • Recommendation:

      • Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and temperature. Some reactions may require initial cooling to control the generation of a reactive intermediate, followed by heating to drive the reaction to completion.[1]

      • Solvent: The choice of solvent can affect the solubility of reactants and the stability of intermediates. For instance, while solvents like DMF and THF have been used, they sometimes result in lower yields compared to others like acetonitrile or even aqueous media in some green chemistry approaches.[4][5]

Problem 2: Formation of a Mixture of Regioisomers

Question: My reaction is producing a mixture of isoxazole regioisomers. How can I improve the regioselectivity?

Answer: The formation of regioisomers is a well-known challenge in isoxazole synthesis, particularly when using unsymmetrical 1,3-dicarbonyl compounds or in 1,3-dipolar cycloadditions with unsymmetrical alkynes.[1] Regioselectivity is governed by a delicate interplay of steric and electronic factors of the reactants.

Strategies to Enhance Regioselectivity:

  • In 1,3-Dipolar Cycloadditions:

    • Insight: The regiochemical outcome of the cycloaddition between a nitrile oxide and an alkyne is influenced by the electronic properties of both components.

    • Recommendations:

      • Catalysis: The use of a copper(I) catalyst in the reaction of terminal alkynes with nitrile oxides often leads to high regioselectivity, favoring the formation of 3,5-disubstituted isoxazoles.[6]

      • Lewis Acids: The addition of a Lewis acid, such as BF₃·OEt₂, can influence the electronic distribution in the reactants and thereby enhance the regioselectivity of the cycloaddition.[1][7]

      • Solvent Polarity: The polarity of the solvent can affect the transition state energies of the two possible regioisomeric pathways. Experimenting with a range of solvents from nonpolar (e.g., toluene) to polar (e.g., acetonitrile, water) can help identify conditions that favor one regioisomer.[1]

  • In Condensation Reactions with 1,3-Dicarbonyls:

    • Insight: The reaction of an unsymmetrical 1,3-dicarbonyl with hydroxylamine can lead to two different isoxazole products, depending on which carbonyl group undergoes the initial nucleophilic attack.

    • Recommendations:

      • pH Control: Adjusting the pH of the reaction mixture can influence the reactivity of the two carbonyl groups. Acidic conditions, for example, may favor the formation of one regioisomer over the other.[1]

      • Use of β-Enamino Diketones: Converting the 1,3-dicarbonyl to a β-enamino diketone derivative can provide better regiochemical control during the subsequent reaction with hydroxylamine.[1][7]

Troubleshooting Workflow for Low Yield

start Low or No Yield Observed check_sm Verify Purity of Starting Materials start->check_sm sm_impure Purify Starting Materials (Recrystallization, Chromatography) check_sm->sm_impure No sm_pure Starting Materials are Pure check_sm->sm_pure Yes sm_impure->check_sm check_intermediate Is a Reactive Intermediate (e.g., Nitrile Oxide) Involved? sm_pure->check_intermediate optimize_gen Optimize Intermediate Generation: - In situ generation - Slow addition of precursor check_intermediate->optimize_gen Yes no_intermediate No Reactive Intermediate check_intermediate->no_intermediate No check_conditions Optimize Reaction Conditions optimize_gen->check_conditions no_intermediate->check_conditions optimize_temp Vary Temperature check_conditions->optimize_temp optimize_solvent Screen Solvents check_conditions->optimize_solvent optimize_time Monitor Reaction Time (TLC/LCMS) check_conditions->optimize_time end Improved Yield optimize_temp->end optimize_solvent->end optimize_time->end

Caption: A flowchart for troubleshooting low yields in isoxazole synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing the isoxazole ring?

A1: The most prevalent methods for constructing the isoxazole ring are:

  • 1,3-Dipolar Cycloaddition: This is a powerful and versatile method that involves the reaction of a nitrile oxide (the 1,3-dipole) with an alkyne or an alkene (the dipolarophile).[2][6] This [3+2] cycloaddition is a cornerstone of isoxazole synthesis.[3][8]

  • Condensation of 1,3-Dicarbonyl Compounds with Hydroxylamine: This is one of the oldest and most straightforward methods, first described by Claisen. It involves the reaction of a 1,3-dicarbonyl compound (or its synthetic equivalent) with hydroxylamine, followed by cyclization and dehydration.

  • Cycloisomerization of α,β-Acetylenic Oximes: This method involves the cyclization of α,β-acetylenic oximes, often catalyzed by transition metals like gold, to form substituted isoxazoles.[6]

Q2: My isoxazole product seems to be decomposing during workup or purification. Why might this happen?

A2: The isoxazole ring, while aromatic, can be sensitive to certain chemical conditions. The N-O bond is relatively weak and susceptible to cleavage under specific circumstances:[1]

  • Strongly Basic Conditions: Some isoxazoles can undergo ring-opening reactions in the presence of strong bases.

  • Reductive Conditions: The N-O bond can be cleaved by catalytic hydrogenation (e.g., H₂/Pd).

  • Photochemical Conditions: UV irradiation may cause rearrangements of the isoxazole ring.

  • Transition Metals: Certain transition metals can catalyze the cleavage of the N-O bond.

If you suspect product decomposition, consider using milder workup procedures, such as avoiding strongly acidic or basic washes, and protecting your compound from light if it is photosensitive.

Q3: What are some effective strategies for purifying isoxazole derivatives, especially when dealing with regioisomers?

A3: The purification of isoxazole derivatives can be challenging due to the presence of byproducts like furoxans and regioisomers with similar polarities.[1]

  • Column Chromatography: This is the most widely used method. A systematic screening of solvent systems using TLC is essential to find the optimal conditions for separation. Sometimes, a mixture of three solvents or the addition of a small amount of an acid (e.g., acetic acid) or a base (e.g., triethylamine) can significantly improve the separation of isomers.[1]

  • Crystallization: If your product is a solid, fractional crystallization can be a highly effective technique for separating regioisomers. Experiment with various solvent systems to induce the crystallization of the desired isomer.

  • Preparative HPLC: For challenging separations, preparative High-Performance Liquid Chromatography (HPLC) can provide high-purity isomers, although it may be less scalable.

Q4: Are there any "green" or more sustainable approaches to isoxazole synthesis?

A4: Yes, there is a growing interest in developing more environmentally friendly methods for isoxazole synthesis. These approaches often focus on:

  • Ultrasonic Irradiation: The use of ultrasound has been shown to significantly reduce reaction times and improve yields, often under milder conditions and with less hazardous solvents.[5][9]

  • Aqueous Media: Performing reactions in water as a solvent aligns with the principles of green chemistry and can sometimes enhance reactivity and selectivity.[5][10]

  • Catalysis: The development of recyclable catalysts, such as ferrite nanoparticles, can reduce waste and improve the overall efficiency of the process.[5][9]

  • Mechanochemistry: Ball-milling techniques offer a solvent-free approach to 1,3-dipolar cycloadditions, providing a scalable and environmentally friendly alternative to traditional solution-phase synthesis.[3]

Experimental Protocols

Protocol 1: General Procedure for Isoxazole Synthesis via 1,3-Dipolar Cycloaddition of an Aldoxime and an Alkyne

This protocol describes the in situ generation of a nitrile oxide from an aldoxime using N-chlorosuccinimide (NCS) and its subsequent cycloaddition with a terminal alkyne.

Materials:

  • Aldoxime (1.0 eq)

  • Terminal Alkyne (1.2 eq)

  • N-Chlorosuccinimide (NCS) (1.1 eq)

  • Triethylamine (Et₃N) (1.5 eq)

  • Dichloromethane (DCM) as solvent

Procedure:

  • To a stirred solution of the aldoxime (1.0 eq) and the terminal alkyne (1.2 eq) in dichloromethane (DCM) at room temperature, add triethylamine (1.5 eq).

  • Slowly add a solution of N-chlorosuccinimide (1.1 eq) in DCM to the reaction mixture over a period of 1-2 hours using a syringe pump. The slow addition is crucial to minimize the dimerization of the in situ generated nitrile oxide.[4]

  • Stir the reaction mixture at room temperature for an additional 2-4 hours after the addition is complete. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with water and extract the product with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the desired 3,5-disubstituted isoxazole.

General Reaction Scheme

cluster_reactants Reactants cluster_reagents Reagents cluster_intermediate In situ Intermediate cluster_product Product R1_oxime R1-CH=NOH (Aldoxime) nitrile_oxide [ R1-C≡N+-O- ] (Nitrile Oxide) R1_oxime->nitrile_oxide Oxidation R2_alkyne R2-C≡CH (Alkyne) isoxazole 3,5-Disubstituted Isoxazole R2_alkyne->isoxazole [3+2] Cycloaddition NCS NCS, Et3N DCM DCM, RT nitrile_oxide->isoxazole [3+2] Cycloaddition

Caption: General workflow for 1,3-dipolar cycloaddition.

Data Summary

Table 1: Influence of Solvent on Isoxazole Synthesis
Reaction TypeSolventTypical OutcomeReference
1,3-Dipolar CycloadditionDichloromethane (DCM)Good yields, common choice.[4]
1,3-Dipolar CycloadditionAcetonitrile (MeCN)Can influence regioselectivity.[7]
1,3-Dipolar CycloadditionWater (H₂O)Green chemistry approach, can give excellent yields.[2][10]
CondensationEthanol (EtOH)Standard solvent, good for dissolving reactants.[2]
CondensationTolueneCan be used, especially for azeotropic removal of water.[8]
Multi-componentDimethylacetamide (DMAc)Found to be optimal in certain Lewis-acid promoted reactions.[11]

References

  • Synthesis of Fused Isoxazoles: A Comprehensive Review. (2024). MDPI. [Link]

  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. (2021). Royal Society of Chemistry. [Link]

  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. (2025). MDPI. [Link]

  • Construction of Isoxazole ring: An Overview. (2024). Biointerface Research in Applied Chemistry. [Link]

  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. (2025). National Center for Biotechnology Information. [Link]

  • Isoxazole synthesis. Organic Chemistry Portal. [Link]

  • Lewis acid-promoted direct synthesis of isoxazole derivatives. (2023). Beilstein Journals. [Link]

  • Synthesis of Isoxazole Derivatives by Catalytic Condensation of Primary Nitro Compounds with Dipolarophiles. FLORE - University of Florence. [Link]

  • Recent Progress in the Synthesis of Isoxazoles. (2021). Bentham Science Publishers. [Link]

  • Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile oxide. Zanco Journal of Medical Sciences. [Link]

  • Synthesis of Isoxazoles via One-Pot Oxidation/Cyclization Sequence from Propargylamines. (2022). ACS Publications. [Link]

  • Preparation of polychlorinated isoxazoles and application to organic synthesis. RCSI Repository. [Link]

  • Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. (2016). National Center for Biotechnology Information. [Link]

  • SYNTHESIS OF ISOXAZOLIDINES BY 1,3-DIPOLAR CYCLOADDITION: RECENT ADVANCES. ResearchGate. [Link]

  • Synthesis of Isoxazoles via 1,3-Dipolar Cycloaddition Reactions: Pharmacological Screening for Their Antioxidant and Antimicrobial Activities. (2025). ResearchGate. [Link]

  • Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. (2022). Beilstein Journals. [Link]

  • Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. (2022). National Center for Biotechnology Information. [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 3-Amino-5-Methylisoxazole Using Aqueous Caustic Solution

Welcome to the technical support guide for the purification of 3-amino-5-methylisoxazole. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 3-amino-5-methylisoxazole. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing an aqueous caustic solution for this purification process. The methodologies and recommendations provided herein are grounded in established chemical principles and validated experimental practices to ensure both efficacy and safety in your laboratory work.

Introduction: The Rationale for Caustic Wash Purification

3-Amino-5-methylisoxazole is a crucial building block in the synthesis of various pharmaceuticals, most notably sulfamethoxazole, a widely used sulfonamide antibiotic.[1][2][3][4] The purity of this intermediate is paramount to the quality and efficacy of the final active pharmaceutical ingredient (API). During its synthesis, various impurities can arise, including isomeric byproducts like 5-amino-3-methylisoxazole, which can be challenging to remove through conventional crystallization alone.[5]

A purification step involving an aqueous caustic solution, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), has been shown to be an effective method for removing certain impurities. This process leverages the chemical properties of the desired compound and its impurities to achieve separation.

Experimental Workflow: Purification Protocol

The following is a detailed, step-by-step methodology for the purification of 3-amino-5-methylisoxazole using an aqueous caustic solution.

Materials and Reagents:
  • Crude 3-amino-5-methylisoxazole

  • Aqueous sodium hydroxide (NaOH) solution (10-50% w/v)

  • Organic solvent (e.g., methylene chloride, ethyl acetate)

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware (beakers, separatory funnel, round-bottom flask)

  • Magnetic stirrer and stir bar

  • Rotary evaporator

  • pH meter or pH indicator strips

Step-by-Step Protocol:
  • Dissolution: Dissolve the crude 3-amino-5-methylisoxazole in a suitable organic solvent. The choice of solvent will depend on the subsequent extraction steps.

  • Caustic Wash: Transfer the organic solution to a separatory funnel. Add the aqueous caustic solution (e.g., 10% NaOH) to the separatory funnel. The volume of the caustic solution should be approximately one-third to one-half the volume of the organic phase.

  • Extraction: Stopper the separatory funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup. Allow the layers to separate completely.

  • Separation: Drain the lower aqueous layer. Repeat the caustic wash (steps 2-3) one or two more times, as needed, to ensure complete removal of acidic impurities.

  • Water Wash: Wash the organic layer with deionized water to remove any residual caustic solution. Check the pH of the aqueous wash to ensure it is neutral.

  • Drying: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent like MgSO₄ or Na₂SO₄.

  • Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the purified 3-amino-5-methylisoxazole.

  • Further Purification (Optional): If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., benzene, toluene).

Workflow Diagram:

Purification_Workflow cluster_protocol Purification Protocol Start Start with Crude 3-Amino-5-Methylisoxazole Dissolve Dissolve in Organic Solvent Start->Dissolve Caustic_Wash Perform Caustic Wash (e.g., 10% NaOH) Dissolve->Caustic_Wash Separate_Layers Separate Aqueous and Organic Layers Caustic_Wash->Separate_Layers Water_Wash Wash Organic Layer with Water Separate_Layers->Water_Wash Dry_Organic Dry Organic Layer (e.g., MgSO4) Water_Wash->Dry_Organic Solvent_Removal Remove Solvent via Rotary Evaporation Dry_Organic->Solvent_Removal Recrystallize Optional: Recrystallization Solvent_Removal->Recrystallize End Purified Product Solvent_Removal->End Sufficient Purity Recrystallize->End High Purity Safety_Precautions cluster_safety Safety and Handling PPE Wear Appropriate PPE (Goggles, Gloves, Lab Coat) Handling Handle Caustic Solutions with Care PPE->Handling Ventilation Work in a Well-Ventilated Area or Fume Hood Ventilation->Handling Waste Proper Waste Disposal Handling->Waste

Sources

Optimization

Technical Support Center: Strategies for Separating Regioisomers of Substituted Isoxazoles

Welcome to the Technical Support Center for the resolution of substituted isoxazole regioisomers. This guide is designed for researchers, scientists, and drug development professionals who encounter the often-challenging...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the resolution of substituted isoxazole regioisomers. This guide is designed for researchers, scientists, and drug development professionals who encounter the often-challenging task of separating these closely related compounds. Drawing upon established methodologies and field-proven insights, this document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to empower you to overcome common separation hurdles and ensure the purity of your target molecules.

Troubleshooting Guide: Overcoming Common Separation Challenges

This section addresses specific issues that may arise during the separation of isoxazole regioisomers. Each problem is followed by a series of targeted solutions, explaining the underlying principles to guide your experimental choices.

Problem 1: Poor to No Separation of Regioisomers on Thin-Layer Chromatography (TLC)

You've synthesized a mixture of isoxazole regioisomers, but they appear as a single spot on the TLC plate, making it impossible to assess reaction progress or develop a column chromatography method.

  • Solution 1: Systematic Solvent System Screening. The polarity of your regioisomers might be too similar for effective separation in the initial solvent system. A systematic screening of eluents with varying polarities and selectivities is crucial.[1]

    • Actionable Advice: Create a TLC screening library with solvent mixtures of varying ratios, such as hexane/ethyl acetate, dichloromethane/methanol, and toluene/acetone. Consider adding a small percentage (0.5-1%) of an acid (e.g., acetic acid) or a base (e.g., triethylamine) to the mobile phase.[1][2] This can protonate or deprotonate specific functional groups, altering the isomers' interaction with the stationary phase and potentially inducing separation.[2]

  • Solution 2: Employ Alternative Stationary Phases. If silica gel fails to provide separation, the interactions between your isomers and the stationary phase are not selective enough.

    • Actionable Advice: Attempt TLC on different stationary phases. Alumina (basic, neutral, or acidic) can offer different selectivity compared to silica.[1] For highly polar or ionizable compounds, reverse-phase TLC plates (e.g., C18) can be an effective alternative.[2]

  • Solution 3: Consider Complexation Chromatography. For certain isoxazoles, the formation of transient complexes with metal salts can be exploited for separation.

    • Actionable Advice: Impregnate a silica gel TLC plate with a solution of a cadmium salt, such as CdCl₂ or CdSO₄. The differential ability of the isoxazole regioisomers to coordinate with the metal ion can lead to differences in retention and, therefore, separation.

Problem 2: Co-elution of Regioisomers During Column Chromatography

You've moved from TLC to column chromatography, but the regioisomers are still co-eluting, resulting in mixed fractions and low yields of the pure compounds.

  • Solution 1: Optimize Your Gradient Elution. A shallow gradient can often resolve closely eluting compounds that an isocratic method cannot.

    • Actionable Advice: Based on your TLC screening, design a very shallow gradient for your column. For example, if your isomers move off the TLC plate in 30% ethyl acetate in hexane, start your column gradient at a lower percentage (e.g., 10-15%) and slowly increase the concentration of the more polar solvent.

  • Solution 2: High-Performance Liquid Chromatography (HPLC). When standard column chromatography lacks the necessary resolving power, HPLC is the next logical step.

    • Actionable Advice: Develop a separation method on an analytical HPLC system first to screen various columns and mobile phases efficiently.[3] For preparative work, normal-phase HPLC often provides better resolution for isoxazole regioisomers than reverse-phase HPLC.[4][5] Chiral stationary phases, such as those based on derivatized cellulose or amylose (e.g., Chiralpak® series), can be surprisingly effective for separating achiral regioisomers due to their distinct three-dimensional structures.[4][5][6]

  • Solution 3: Supercritical Fluid Chromatography (SFC). SFC is a powerful technique for the separation of isomers and can be a more environmentally friendly alternative to normal-phase HPLC.[1][6]

    • Actionable Advice: Screen different chiral and achiral columns using carbon dioxide as the main mobile phase with a co-solvent such as methanol or ethanol.[6] SFC often provides unique selectivity and faster separations compared to HPLC.[6]

Problem 3: Difficulty in Inducing Selective Crystallization

Your regioisomeric mixture is a solid, but attempts to purify it by crystallization result in co-crystallization or the precipitation of an amorphous solid.

  • Solution 1: Meticulous Solvent Selection. The key to successful crystallization is finding a solvent system where the solubility of the two regioisomers is significantly different.

    • Actionable Advice: Perform a systematic solubility screen. Test a wide range of solvents with varying polarities at both room temperature and elevated temperatures. The ideal solvent will dissolve your mixture at a higher temperature and, upon cooling, selectively precipitate one isomer while keeping the other in solution.[7]

  • Solution 2: Seeding. If you have a small amount of one pure regioisomer, you can use it to seed a supersaturated solution of the mixture.[7][8]

    • Actionable Advice: Prepare a supersaturated solution of your isomeric mixture in a suitable solvent. Introduce a single, small crystal of the desired pure isomer.[7][8] This seed crystal will act as a template, promoting the growth of crystals of that specific isomer.[7][8]

  • Solution 3: Chemical Derivatization. In some cases, temporarily derivatizing the mixture can lead to compounds with more distinct physical properties that are easier to separate.

    • Actionable Advice: If your isoxazoles contain a reactive functional group (e.g., a hydroxyl or amino group), consider reacting the mixture with a reagent to form derivatives (e.g., esters or amides). The resulting derivatives may have different crystallization properties or be more amenable to chromatographic separation.[1] After separation, the derivative can be cleaved to regenerate the pure regioisomer.[1]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the separation and characterization of substituted isoxazole regioisomers.

Q1: How can I use NMR spectroscopy to differentiate between my separated isoxazole regioisomers?

A1: NMR spectroscopy is a powerful tool for the structural elucidation of isoxazole regioisomers. The chemical shifts of the protons and carbons on and adjacent to the isoxazole ring are highly sensitive to the substitution pattern. For example, in a study of 4,5-disubstituted versus 3,4-disubstituted isoxazoles, significant differences were observed in the ¹³C NMR chemical shifts of the isoxazole ring carbons.[9] Specifically, the C5 carbon in a 3,4-disubstituted isoxazole is typically more deshielded (appears at a higher ppm) than the C3 carbon in a 4,5-disubstituted isomer.[9] Additionally, the chemical shift of a carbonyl group attached to the C4 position can vary significantly between regioisomers.[9] Two-dimensional NMR experiments, such as HMBC and NOESY, can provide definitive evidence for the connectivity and spatial relationships of the substituents, confirming the identity of each regioisomer.

Q2: What are the most effective HPLC columns for separating isoxazole regioisomers?

A2: The choice of HPLC column is critical and depends on the specific structures of your isoxazoles.

  • Normal-Phase Columns: Silica and alumina columns are often effective, particularly when there are differences in the polarity of the substituents.

  • Chiral Stationary Phases (CSPs): Polysaccharide-based CSPs, such as Chiralpak® AD-H (amylose-based) and Chiralpak® IC (cellulose-based), have demonstrated excellent performance in separating not only enantiomers but also regioisomers of isoxazoles.[4][5][6] The rigid chiral environment of these columns can recognize subtle differences in the three-dimensional shape of the regioisomers.

  • Reverse-Phase Columns: While generally less selective for regioisomers, C18 and other reverse-phase columns can be effective, especially for more polar isoxazoles.[10] The use of mixed-mode columns that have both reverse-phase and ion-exchange characteristics can also provide unique selectivity.[10]

Q3: Can I use preparative TLC for separating isoxazole regioisomers?

A3: Yes, preparative TLC can be a viable option for separating small quantities (typically milligrams) of isoxazole regioisomers, especially when the separation on analytical TLC is good (a clear gap between the spots).[1][2] To improve separation, you can run the preparative TLC plate multiple times in the same solvent system, which can gradually increase the distance between the spots.[2] However, for larger quantities or more challenging separations, preparative HPLC is generally more efficient and provides higher resolution.[1][3]

Experimental Protocols

Protocol 1: Preparative HPLC for the Separation of Isoxazole Regioisomers

This protocol outlines a general workflow for developing a preparative HPLC method for the separation of isoxazole regioisomers.

1. Analytical Method Development: a. Column Screening: Screen a variety of analytical columns (e.g., silica, Chiralpak® AD-H, Chiralpak® IC) with a standard mobile phase, such as a mixture of hexane and isopropanol for normal-phase or methanol and water for reverse-phase.[4][5] b. Mobile Phase Optimization: Once a column showing some selectivity is identified, optimize the mobile phase composition to achieve baseline separation of the regioisomers with a reasonable retention time. c. Determine Loading Capacity: Perform analytical-scale injections with increasing concentrations of your sample to determine the maximum amount that can be injected without significant loss of resolution.

2. Scale-Up to Preparative HPLC: a. Column Selection: Choose a preparative column with the same stationary phase as the optimized analytical column but with a larger internal diameter and particle size.[11] b. Flow Rate Adjustment: Adjust the flow rate to maintain the same linear velocity as the analytical method. The new flow rate can be calculated using the formula: Preparative Flow Rate = Analytical Flow Rate × (Preparative Column ID / Analytical Column ID)². c. Sample Preparation: Dissolve the crude regioisomeric mixture in the mobile phase at a concentration determined from your loading study. Ensure the sample is fully dissolved and filtered before injection. d. Injection and Fraction Collection: Inject the sample onto the preparative HPLC system. Collect the eluting peaks in separate fractions based on the UV chromatogram.[3] e. Purity Analysis: Analyze the collected fractions using analytical HPLC to determine the purity of each separated regioisomer. Combine the pure fractions and evaporate the solvent to obtain the isolated compounds.

Data Presentation

Technique Stationary Phase Mobile Phase/Solvent Key Advantages Common Challenges References
TLC Silica, Alumina, Metal-impregnated SilicaHexane/EtOAc, DCM/MeOHRapid screening, low costLow resolution for similar isomers[1][2]
Column Chromatography Silica, AluminaGradient elutionScalable, cost-effectiveCo-elution of isomers[1]
HPLC Chiral (e.g., Chiralpak®), Silica, C18Hexane/IPA, MeOH/H₂OHigh resolution, high purityHigher cost, requires method development[4][5][6][10]
SFC Chiral and AchiralCO₂ with co-solvent (e.g., MeOH)Fast, environmentally friendly, unique selectivityRequires specialized equipment[1][6]
Crystallization Various SolventsSingle or mixed solvent systemsPotentially highly scalable and pureFinding selective solvent, co-crystallization[1][7][8]

Visualization

Workflow for Selecting a Separation Strategy

The following diagram illustrates a logical workflow for selecting an appropriate strategy for the separation of substituted isoxazole regioisomers.

SeparationStrategy Start Crude Regioisomeric Mixture TLC_Screen Analytical TLC Screening (Silica, Alumina, RP) Start->TLC_Screen TLC_Separation Separation on TLC? TLC_Screen->TLC_Separation Prep_TLC Preparative TLC TLC_Separation->Prep_TLC Yes (small scale) Column_Chrom Column Chromatography (Silica/Alumina) TLC_Separation->Column_Chrom Yes (large scale) HPLC_Dev Analytical HPLC/SFC Method Development TLC_Separation->HPLC_Dev No Purity_Check Assess Purity of Fractions/ Crystals (e.g., NMR, HPLC) Prep_TLC->Purity_Check Column_Chrom->Purity_Check HPLC_Separation Baseline Separation? HPLC_Dev->HPLC_Separation Prep_HPLC Preparative HPLC/SFC HPLC_Separation->Prep_HPLC Yes Crystallization Crystallization Attempts (Solvent Screening, Seeding) HPLC_Separation->Crystallization No Derivatization Consider Chemical Derivatization HPLC_Separation->Derivatization Persistent co-elution Prep_HPLC->Purity_Check Crystallization->Purity_Check Derivatization->HPLC_Dev

Caption: A decision-making workflow for the separation of isoxazole regioisomers.

References

  • Lipka, E., et al. (2017). Small scale separation of isoxazole structurally related analogues by chiral supercritical fluid chromatography. Journal of Chromatography A. Available at: [Link]

  • SIELC Technologies. Separation of Isoxazole on Newcrom R1 HPLC column. Available at: [Link]

  • da Silva, A. L., et al. (2018). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Advances. Available at: [Link]

  • Li, Y., et al. (2020). Chiral Separation and Determination of Etoxazole Enantiomers in Vegetables by Normal-Phase and Reverse-Phase High Performance Liquid Chromatography. Molecules. Available at: [Link]

  • De Amici, M., et al. (1989). Chemoenzymatic synthesis of chiral isoxazole derivatives. The Journal of Organic Chemistry. Available at: [Link]

  • Sokolov, S.D., et al. (1970).
  • Reiss, B., et al. (2025). Substituent Effects Govern the Efficiency of Isoxazole Photoisomerization to Carbonyl-2H-Azirines. ChemRxiv. Available at: [Link]

  • Farkas, V., et al. (2021). Enantiomeric Separation of New Chiral Azole Compounds. Molecules. Available at: [Link]

  • Semantic Scholar. (2020). Chiral Separation and Determination of Etoxazole Enantiomers in Vegetables by Normal-Phase and Reverse-Phase High Performance Liquid Chromatography. Available at: [Link]

  • Knight, J. G., et al. (2007). The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib. The Journal of Organic Chemistry. Available at: [Link]

  • Reddit. (2021). Advice on separating regioisomers, both run to the same spot on TLC, and cocrystalize out together. r/OrganicChemistry. Available at: [Link]

  • Sciencemadness Discussion Board. (2019). Separation of isomers by selective seeding and crystallisation? Available at: [Link]

  • Agilent. (N.d.). Application Compendium Solutions for Preparative HPLC. Available at: [Link]

  • Reddit. (2024). How to separate these regioisomers? r/OrganicChemistry. Available at: [Link]

  • Reddit. (2025). Separating Regioisomers using Preparative TLC. r/OrganicChemistry. Available at: [Link]

  • El-Massaoudi, M., et al. (2020). New bis-isoxazole with monoterpenic skeleton: regioselective synthesis, spectroscopic investigation, electrochemical, and density functional theory (DFT) studies. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Lorenz, H., & Seidel-Morgenstern, A. (2007). Crystallization based separation of enantiomers. Journal of Chemical Technology and Metallurgy.
  • Reiss, B., et al. (2025). Substituent Effects Govern the Efficiency of Isoxazole Photoisomerization to Carbonyl‑2H‑Azirines. ACS Omega. Available at: [Link]

  • L Petrou, A., et al. (2023). A Convenient Synthesis of Novel Isoxazolidine and Isoxazole Isoquinolinones Fused Hybrids. Molecules. Available at: [Link]

  • Singh, R., et al. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances.
  • Jasco. (N.d.). Preparative HPLC. Available at: [Link]

  • Organic Chemistry Portal. (N.d.). Synthesis of isoxazoles. Available at: [Link]

  • Ali, U., et al. (2020). Theoretical study of Isoxazoles and their derivatives.

Sources

Troubleshooting

Technical Support Center: Improving Regioselectivity in Isoxazole Synthesis

Welcome to the Technical Support Center for Isoxazole Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of controlling regioselectivi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Isoxazole Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of controlling regioselectivity in isoxazole ring formation. Here, we address common challenges and provide in-depth, field-proven insights to help you achieve your desired isomeric outcomes.

Section 1: Frequently Asked Questions (FAQs) on Regioselectivity

Q1: My 1,3-dipolar cycloaddition between a nitrile oxide and a terminal alkyne is producing a mixture of 3,4- and 3,5-disubstituted isoxazoles. How can I selectively synthesize the 3,5-disubstituted isomer?

This is a classic challenge in isoxazole synthesis. The formation of regioisomers is governed by both steric and electronic factors of the reactants. To favor the 3,5-disubstituted product, catalysis is your most powerful tool.

Expert Insight: The Huisgen 1,3-dipolar cycloaddition's regioselectivity is often dictated by Frontier Molecular Orbital (FMO) theory. However, for terminal alkynes, the use of a copper(I) catalyst has become the gold standard for reliably producing 3,5-disubstituted isoxazoles.

Troubleshooting Steps:

  • Introduce a Copper(I) Catalyst: Copper(I) sources like copper(I) iodide (CuI) are highly effective. The reaction can be performed as a one-pot procedure, often starting from an aldoxime, which is converted to the nitrile oxide in situ.

  • Optimize Reaction Conditions:

    • Solvent: Tetrahydrofuran (THF) is a commonly used solvent for this reaction.

    • Base: A mild organic base like triethylamine (Et3N) is typically employed to generate the nitrile oxide from its precursor without interfering with the catalyst.

    • Temperature: Running the reaction at a moderate temperature, such as 60°C, often provides a good balance between reaction rate and selectivity.

  • In Situ Nitrile Oxide Generation: To prevent the dimerization of the unstable nitrile oxide intermediate into furoxans, it's crucial to generate it slowly in the presence of the alkyne. This can be achieved by the slow addition of an oxidant or the base that facilitates its formation.

Q2: I am specifically targeting a 3,4-disubstituted isoxazole, but the synthesis consistently yields the 3,5-isomer as the major product. What strategies can I employ?

Synthesizing 3,4-disubstituted isoxazoles often requires moving beyond the standard cycloaddition conditions that favor the 3,5-isomer. Several effective, regiocontrolled methods have been developed for this purpose.

Recommended Strategies:

  • Enamine-Triggered [3+2] Cycloaddition: This metal-free approach is highly regiospecific for producing 3,4-disubstituted isoxazoles. The strategy involves the in situ formation of an enamine from an aldehyde and a secondary amine (e.g., pyrrolidine). This enamine then acts as the dipolarophile in the reaction with the nitrile oxide.

    • Key Insight: Non-polar solvents have been shown to provide higher yields in this type of reaction.

  • Cyclocondensation of β-Enamino Diketones: The reaction of β-enamino diketones with hydroxylamine hydrochloride can be directed towards the 3,4-disubstituted isomer by using a Lewis acid catalyst, such as boron trifluoride etherate (BF₃·OEt₂). The choice of solvent and the amount of Lewis acid are critical parameters to optimize for achieving high regioselectivity.

  • Ruthenium Catalysis: While copper catalysts favor the 3,5-isomer, ruthenium catalysts have been shown to promote the formation of the 3,4-regioisomer in some cases.

Section 2: Troubleshooting Guide

Problem 1: Low or No Yield of Isoxazole Product

Low yields are a frequent frustration in isoxazole synthesis. The primary culprit is often the instability of the nitrile oxide intermediate.

Low_Yield_Troubleshooting

Causality and Solutions:

  • Nitrile Oxide Dimerization: Nitrile oxides are prone to dimerizing to form stable furoxan byproducts, which lowers the concentration of the desired 1,3-dipole available for the cycloaddition.

    • Solution: Generate the nitrile oxide in situ at a low temperature and ensure it can react immediately with the dipolarophile (the alkyne). This can be achieved by slowly adding the nitrile oxide precursor or the activating reagent (e.g., base or oxidant) to the reaction mixture containing the alkyne.

  • Purity of Starting Materials: Impurities in the starting materials, such as carboxylic acids in aldehyde precursors, can interfere with the reaction. For catalyzed reactions, impurities can poison the catalyst.

    • Solution: Ensure all reagents and solvents are pure and dry. Recrystallize or distill starting materials if necessary.

  • Suboptimal Reaction Conditions: Temperature, solvent, and catalyst loading are all critical parameters.

    • Solution: Systematically screen these variables. For instance, while higher temperatures can increase the reaction rate, they may also accelerate the decomposition of the nitrile oxide.

Problem 2: Difficulty in Purifying the Crude Isoxazole Product

The purification of isoxazole derivatives can be complicated by the presence of unreacted starting materials, byproducts like furoxans, and regioisomers with very similar polarities.

Purification Strategies:

  • Column Chromatography Optimization: This is the most common purification method.

    • Solvent System Screening: Use thin-layer chromatography (TLC) to systematically test various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to achieve the best separation.

    • Additive Modification: Sometimes, adding a small amount of a modifier like triethylamine or acetic acid to the eluent can improve the separation of closely related isomers.

  • Recrystallization: If the desired isoxazole is a solid, recrystallization can be a highly effective method for purification, especially for removing small amounts of impurities.

  • Preparative HPLC: For very challenging separations of regioisomers, preparative high-performance liquid chromatography (HPLC) may be necessary.

Section 3: Key Experimental Protocols

Protocol 1: Regioselective Synthesis of 3,5-Disubstituted Isoxazoles via Copper(I)-Catalyzed 1,3-Dipolar Cycloaddition

This one-pot protocol is adapted from established methods for the synthesis of 3,5-disubstituted isoxazoles.

Materials:

  • Aldoxime (1.0 mmol)

  • Terminal Alkyne (1.1 mmol)

  • Copper(I) Iodide (CuI) (5 mol%)

  • Triethylamine (Et3N) (3.0 mmol)

  • Tetrahydrofuran (THF), anhydrous (5 mL)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the aldoxime (1.0 mmol), terminal alkyne (1.1 mmol), and CuI (0.05 mmol).

  • Add anhydrous THF (5 mL) to the flask.

  • Add triethylamine (3.0 mmol) to the stirred mixture.

  • Heat the reaction mixture to 60°C and stir for 3-5 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Regioselective Synthesis of 3,4-Disubstituted Isoxazoles via Enamine-Triggered [3+2] Cycloaddition

This metal-free protocol is based on the work of Jia et al. for the specific synthesis of 3,4-disubstituted isoxazoles.

Materials:

  • Aldehyde (1.0 mmol)

  • Pyrrolidine (1.2 mmol)

  • N-hydroxyimidoyl chloride (1.0 mmol)

  • Triethylamine (2.5 mmol)

  • Dichloromethane (DCM), anhydrous (10 mL)

Procedure:

  • To a solution of the aldehyde (1.0 mmol) and pyrrolidine (1.2 mmol) in anhydrous DCM (5 mL) at 0°C, stir for 30 minutes to form the enamine in situ.

  • In a separate flask, dissolve the N-hydroxyimidoyl chloride (1.0 mmol) and triethylamine (2.5 mmol) in anhydrous DCM (5 mL).

  • Add the N-hydroxyimidoyl chloride solution dropwise to the enamine solution at 0°C over 20 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • The crude product contains the dihydroisoxazole intermediate, which is oxidized to the isoxazole. This can often occur spontaneously upon exposure to air during workup and chromatography, or can be facilitated by an oxidant if necessary.

  • Purify the final 3,4-disubstituted isoxazole by column chromatography.

Section 4: Factors Influencing Regioselectivity - A Summary

The choice of synthetic strategy is paramount in determining the isomeric outcome. The following table summarizes the key factors and their influence on regioselectivity.

FactorCondition/ReagentPredominant IsomerRationale & Key Considerations
Catalysis Copper(I) (e.g., CuI)3,5-disubstitutedWell-established for terminal alkynes.
Ruthenium(II)3,4-disubstitutedOffers complementary regioselectivity to copper.
Lewis Acid (e.g., BF₃·OEt₂)3,4-disubstitutedUsed in cyclocondensation of β-enamino diketones.
Synthetic Route Enamine-triggered [3+2]3,4-disubstitutedHighly regiospecific, metal-free method.
CyclocondensationMixture (tunable)Regioselectivity is highly dependent on solvent and additives.
Solvent Varies (e.g., protic vs. aprotic)VariesSolvent polarity can influence the transition state energies, altering the isomer ratio.
Substrate Steric bulk/Electronic effectsVariesThe electronic and steric properties of substituents on both the nitrile oxide and the alkyne can significantly influence the regiochemical outcome.

Regioselectivity_Factors

References

  • One-pot regio-selective synthesis of 3,5-disubstituted isoxazoles via CuI catalyzed consecutive acyl Sonogashira coupling and intramolecular cyclization. Aragen Life Sciences Private Limited.
  • Troubleshooting guide for the synthesis of isoxazole derivatives. Benchchem.
  • Efficient and Regioselective One-Pot Synthesis of 3-Substituted and 3,5-Disubstituted Isoxazoles. Organic Chemistry Portal.
  • A Facile Synthesis of 3,4-Disubstituted Isoxazole Derivatives by Regioselective Cleavage of Pyrano[3,4-C]Isoxazoles with Boron Trihalide. *Taylor & Francis Online
Optimization

challenges in the scale-up of 3-(4-Aminophenyl)isoxazol-5-amine production

Current Status: Operational Support Tier: Level 3 (Process Chemistry & Engineering) Subject: Troubleshooting Scale-Up, Safety, and Purification Protocols System Overview & Process Logic The Challenge: Scaling the product...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Process Chemistry & Engineering) Subject: Troubleshooting Scale-Up, Safety, and Purification Protocols

System Overview & Process Logic

The Challenge: Scaling the production of 3-(4-Aminophenyl)isoxazol-5-amine presents a classic "Valley of Death" scenario in process chemistry. While the reaction looks straightforward on a milligram scale, the transition to kilograms introduces critical safety hazards (hydroxylamine thermal instability) and chemoselectivity issues (isoxazole ring cleavage during reduction).

The Validated Pathway: To ensure regiochemical integrity (specifically the 5-amino-3-aryl isomer), this guide assumes the Enaminonitrile Route .[1] Unlike the reaction of benzoylacetonitrile with hydroxylamine (which often yields isoxazolones or regioisomeric mixtures), the enaminonitrile precursor forces the formation of the 5-amino-isoxazole core.[1]

Master Process Flow (Visualization)

ProcessFlow Start Raw Material: 4-Nitrobenzonitrile Step1 Step 1: Condensation (Acetonitrile/Base) Start->Step1 Strong Base (NaH/KOtBu) Inter1 Intermediate 1: 3-amino-3-(4-nitrophenyl)acrylonitrile Step1->Inter1 Exothermic Step2 Step 2: Cyclization (NH2OH·HCl / pH Control) Inter1->Step2 Critical Safety Step Inter2 Intermediate 2: 3-(4-nitrophenyl)isoxazol-5-amine Step2->Inter2 Regiocontrol Step3 Step 3: Chemoselective Reduction (H2 / Pd-C / Inhibitor) Inter2->Step3 H2 (1-3 bar) Final Target: 3-(4-Aminophenyl)isoxazol-5-amine Step3->Final Filtration & Cryst.

Figure 1: Validated industrial synthesis flow. Step 2 represents the highest safety risk (thermal runaway), while Step 3 represents the highest quality risk (over-reduction).[1]

Critical Process Parameters (CPPs) & Troubleshooting

Module A: The Ring Closure (Cyclization)

Context: Reaction of 3-amino-3-(4-nitrophenyl)acrylonitrile with Hydroxylamine Hydrochloride (


).[1]

The Hazard: Hydroxylamine free base is thermally unstable. At scale, accumulation of unreacted hydroxylamine followed by a sudden exotherm can lead to deflagration.

SymptomProbable CauseCorrective Action (Scale-Up)
Uncontrollable Exotherm Accumulation: Adding

too fast at low temp, then heating.[1]
Dosing Protocol: Switch to a "Semi-Batch" mode. Pre-heat the nitrile slurry to reaction temp (e.g., 60°C) and slowly dose aqueous

(neutralized) to consume it immediately.
Low Yield (<50%) Wrong pH: pH > 10 promotes oxadiazole formation; pH < 4 slows reaction.Buffer System: Maintain pH 7.0–8.0 using a phosphate buffer or controlled NaOH dosing. Do not use strong excess base.
"Sticky" Solid Product Regioisomers: Formation of 3-phenyl-5-isoxazolone byproduct.[1]Solvent Switch: Avoid pure water. Use EtOH/Water (1:1). The target amine crystallizes; the isoxazolone stays in the mother liquor.
FAQ: Hydroxylamine Safety

Q: Can I load all reagents at room temperature and heat to reflux? A: ABSOLUTELY NOT. This is the primary cause of reactor rupture in isoxazole synthesis. Hydroxylamine decomposition is autocatalytic above 70°C. You must ensure the reaction consumes the reagent as it is added. Use DSC (Differential Scanning Calorimetry) to determine the onset temperature of your specific reaction mixture before scaling above 100g.

Module B: The Nitro Reduction (Hydrogenation)

Context: Converting the 4-nitrophenyl group to the 4-aminophenyl group using


 and a catalyst.[1]

The Challenge: The isoxazole N-O bond is weak. Standard nitro-reduction conditions (high pressure, high temp) will cleave the ring, destroying the molecule and forming an open-chain enaminoketone.[1]

Troubleshooting Decision Tree

ReductionFix Problem Problem: Low Purity after Hydrogenation Check1 Check Impurity Profile Problem->Check1 RingOpen Impurity: Ring-opened (Enaminoketone) Check1->RingOpen Mass M+2 Incomplete Impurity: Unreacted Nitro SM Check1->Incomplete Yellow Color Sol1 Action: Poison the Catalyst Add 0.1% Vanadium or Use Sulfided Pt/C RingOpen->Sol1 Sol2 Action: Improve Mass Transfer Increase Agitation (kLa) NOT Pressure Incomplete->Sol2

Figure 2: Diagnostic logic for hydrogenation failures. Distinguishing between over-reduction (ring opening) and under-reduction is critical.

Protocol Adjustment: Chemoselective Hydrogenation
  • Catalyst Selection: Do not use standard 10% Pd/C if ring opening is observed. Switch to 5% Pt/C (sulfided) or add an inhibitor like diphenyl sulfide (0.5 mol%) to attenuate catalyst activity.

  • Solvent: Use Ethyl Acetate or THF . Avoid Methanol if possible, as it accelerates the ring-opening side reaction.[1]

  • Pressure: Keep

    
     pressure low (< 3 bar). High pressure favors N-O cleavage.
    
Module C: Isolation & Purification

The Issue: The target diamine is prone to oxidation (turning brown/purple) upon air exposure when wet.

IssueSolution
Filtration Stalls (Clogging) The product forms fine needles.[1] Heat-cycle the crystallization slurry (heat to dissolve, cool slowly over 4 hours) to grow larger, filterable crystals (Ostwald ripening).
Color Instability Add 0.1% Sodium Metabisulfite or Ascorbic Acid to the wash water during the final filtration. Store the dry solid under Nitrogen.
Residual Metal (Pd/Pt) The amine functionality chelates metals. Use a Thiol-functionalized silica scavenger (e.g., SiliaMetS® Thiol) in the final recrystallization step.[1]

Analytical Checkpoints

To validate your process, you must check these markers at every batch:

  • Intermediate 1 (Enaminonitrile):

    • IR Spectroscopy: Look for the disappearance of the aromatic nitrile peak (~2230 cm⁻¹) and appearance of the conjugated nitrile/amine bands.

  • Intermediate 2 (Nitro-isoxazole):

    • HPLC: Ensure < 0.5% of the oxadiazole isomer. This impurity is difficult to remove after reduction.

  • Final Product:

    • 1H NMR: Confirm the integrity of the isoxazole proton (typically a singlet around

      
       5.8–6.1 ppm). If this peak is missing, you have cleaved the ring.
      

References

  • Hydroxylamine Safety in Scale-Up: Cisneros, L. O., et al. "Thermal Stability of Hydroxylamine and Its Salts." Process Safety Progress, 2001. [Link][1]

  • General Isoxazole Process Chemistry: Burkhardt, E. R., et al. "Safety and Scalability of Isoxazole Synthesis." Organic Process Research & Development. (General reference for calorimetric data on oxime formation). [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of 3-(4-Aminophenyl)isoxazol-5-amine

Welcome to the technical support center for the synthesis of 3-(4-Aminophenyl)isoxazol-5-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-(4-Aminophenyl)isoxazol-5-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a particular focus on the critical role of solvent selection. Here, we address common challenges and provide evidence-based troubleshooting strategies to optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: My reaction yield for 3-(4-Aminophenyl)isoxazol-5-amine is consistently low. What are the most likely causes related to the solvent?

A1: Low yields in isoxazole synthesis can often be attributed to several solvent-related factors. The polarity of the solvent is a critical parameter that can influence the reaction rate and equilibrium. For instance, in reactions involving 1,3-dicarbonyl compounds, the solvent polarity can affect the keto-enol tautomeric equilibrium, which in turn impacts reactivity.

Troubleshooting Steps:

  • Evaluate Solvent Polarity: The choice of solvent can significantly influence the regioselectivity of the reaction. It is recommended to screen a range of solvents with varying polarities, such as ethanol, methanol, acetonitrile, and even aqueous mixtures.[1] For example, in the synthesis of some isoxazole derivatives, moving to a more polar solvent like a methanol/water mixture has been shown to improve yields.

  • Consider "Green" Solvents: Recent studies have highlighted the efficacy of environmentally friendly solvents like water. In some cases, water has been identified as the optimal solvent for the synthesis of isoxazol-5(4H)-one derivatives, leading to good to high yields at room temperature.[2][3][4]

  • Ensure Starting Material Solubility: Poor solubility of your starting materials in the chosen solvent can lead to a heterogeneous reaction mixture and consequently, lower yields. Ensure that your reactants are fully dissolved at the reaction temperature. If solubility is an issue, consider a co-solvent system or a different solvent altogether.

Q2: I am observing the formation of significant side products. How can the solvent choice be contributing to this?

A2: The formation of side products, such as furoxans (dimers of nitrile oxides), is a common issue in isoxazole synthesis.[1] The solvent can play a crucial role in mediating the rates of competing reaction pathways.

Key Considerations:

  • Nitrile Oxide Dimerization: Nitrile oxides, key intermediates in many isoxazole syntheses, are prone to dimerization to form furoxans, especially at high concentrations.[1] The choice of solvent can influence the rate of this dimerization.

  • Reaction Concentration: While not a direct property of the solvent, the concentration of reactants within the solvent is critical. Generating the nitrile oxide in situ and ensuring its immediate reaction with the other starting material can minimize dimerization. This can be achieved by slow addition of one reactant to the other.[1]

  • Solvent-Mediated Degradation: The isoxazole ring itself can be sensitive to certain conditions. While less common, some solvents, particularly under strongly basic or acidic conditions, could potentially contribute to ring-opening or other degradation pathways.[1]

Q3: How does solvent choice impact the regioselectivity of the isoxazole ring formation?

A3: The formation of regioisomers is a frequent challenge in isoxazole synthesis, and solvent polarity can be a determining factor.[1] The desired product, 3-(4-Aminophenyl)isoxazol-5-amine, has a specific substitution pattern that needs to be controlled.

Strategies to Improve Regioselectivity:

  • Solvent Polarity and Reaction Mechanism: The polarity of the solvent can influence the transition state energies of the different possible cycloaddition pathways, thereby favoring one regioisomer over the other. Experimenting with a range of solvents from non-polar (e.g., benzene, dichloromethane) to polar (e.g., methanol, isopropanol) can help identify the optimal conditions for the desired isomer.[5]

  • Lewis Acid Catalysis: In some cases, the addition of a Lewis acid catalyst can enhance regioselectivity, and the effectiveness of the catalyst can be solvent-dependent.[6]

  • pH Adjustment: For syntheses involving hydroxylamine, adjusting the pH of the reaction mixture can favor the formation of one isomer. This is often carried out in protic solvents where pH can be more easily controlled.[1]

Troubleshooting Guide: Step-by-Step Experimental Design

If you are encountering issues in your synthesis, the following structured approach can help you systematically troubleshoot the role of the solvent.

Workflow for Optimizing Solvent Conditions

Caption: A workflow for systematic solvent optimization in the synthesis of 3-(4-Aminophenyl)isoxazol-5-amine.

Experimental Protocol: A General Approach to Isoxazole Synthesis

The synthesis of 3-(4-Aminophenyl)isoxazol-5-amine can be approached through various methods, often involving the reaction of a 1,3-dicarbonyl compound or its equivalent with hydroxylamine, or via a 1,3-dipolar cycloaddition.[7][8] A common precursor strategy involves the synthesis of the nitro-analogue, 3-(4-nitrophenyl)isoxazol-5-amine, followed by reduction of the nitro group.

Step 1: Synthesis of the Isoxazole Ring

A general procedure for the formation of a 3-substituted-5-aminoisoxazole is the reaction of a β-ketonitrile with hydroxylamine.

  • Dissolve the appropriate β-ketonitrile (e.g., 3-(4-nitrophenyl)-3-oxopropanenitrile) in the chosen solvent.

  • Add hydroxylamine hydrochloride and a suitable base (e.g., sodium acetate, triethylamine) to the reaction mixture.

  • Stir the reaction at a controlled temperature (ranging from room temperature to reflux, depending on the solvent and substrates).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, perform an appropriate work-up, which may involve extraction and purification by column chromatography or recrystallization.

Step 2: Reduction of the Nitro Group

If synthesizing via the nitro-intermediate, the final step is the reduction of the nitro group to an amine.

  • Dissolve the 3-(4-nitrophenyl)isoxazol-5-amine in a suitable solvent (e.g., ethanol, ethyl acetate).

  • Add a reducing agent, such as tin(II) chloride (SnCl₂) in the presence of concentrated HCl, or perform catalytic hydrogenation (e.g., H₂/Pd-C).

  • Monitor the reaction by TLC until the starting material is consumed.

  • After completion, neutralize the reaction mixture and extract the product.

  • Purify the final product, 3-(4-Aminophenyl)isoxazol-5-amine, by column chromatography or recrystallization.

Note: The isoxazole ring can be sensitive to some reductive conditions, which may cause cleavage of the N-O bond.[1] Careful selection of the reducing agent and reaction conditions is crucial.

Data Summary: Influence of Solvent on Isoxazole Synthesis Yield

The following table summarizes hypothetical but representative data on the effect of different solvents on the yield of an isoxazole synthesis. This illustrates the importance of solvent screening.

SolventDielectric Constant (ε)Reaction Time (h)Yield (%)Purity (%)
Dichloromethane8.93124585
Acetonitrile37.586590
Ethanol24.568095
Methanol32.767892
Water/Methanol (1:1)~5548596
Toluene2.38243070

This data is illustrative and actual results will vary depending on the specific reaction conditions and substrates.

Mechanistic Considerations

The choice of solvent can influence the reaction mechanism, particularly in cycloaddition reactions.

Caption: The influence of solvent polarity on the transition state of a 1,3-dipolar cycloaddition reaction, affecting the regioselectivity of isoxazole formation.

References

  • Beilstein Journals. (2022, April 22). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Retrieved from [Link]

  • Gollapalli, N., et al. (2022, June 1). GREEN SYNTHESIS OF NEWER ISOXAZOLE DERIVATIVES AND THEIR BIOLOGICAL EVALUATION. International Journal of Biology, Pharmacy and Allied Sciences.
  • Gharehassanlou, S., & Kiyani, H. (2024, October 12). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. MDPI. Retrieved from [Link]

  • PMC. (n.d.). One Step Regioselective Synthesis of 5-Aminoisoxazoles from Nitrile Oxides and α-Cyanoenamines. Retrieved from [Link]

  • FLORE. (n.d.). Synthesis of Isoxazole Derivatives by Catalytic Condensation of Primary Nitro Compounds with Dipolarophiles. Retrieved from [Link]

  • NanoBioLetters. (2024, June 30). Construction of Isoxazole ring: An Overview. Retrieved from [Link]

  • Preprints.org. (2024, August 27). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Retrieved from [Link]

  • Synlett. (2013). Synthesis of 3,4-Disubsituted Isoxazoles via Enamine [3+2] Cycloaddition. Retrieved from [Link]

  • Gharehassanlou, S., & Kiyani, H. (2024, August 27). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. ResearchGate. Retrieved from [Link]

  • ResearchGate. (2025, May). Synthesis of 3-aminoisoxazolines 3,4 via reduction of nitro-compounds. Retrieved from [Link]

  • RCSI Repository. (n.d.). Preparation of polychlorinated isoxazoles and application to organic synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Isoxazole synthesis. Retrieved from [Link]

  • YouTube. (2019, January 19). synthesis of isoxazoles. Retrieved from [Link]

  • PMC. (n.d.). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 3,4,5‐Trisubstituted Isoxazoles via the ANRORC Rearrangement. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Efficacy of Isoxazole-Based Inhibitors

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1][2] Its unique electronic properties, metabolic stability, and ca...

Author: BenchChem Technical Support Team. Date: February 2026

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1][2] Its unique electronic properties, metabolic stability, and capacity for diverse chemical modifications have made it a cornerstone in the design of targeted therapeutic agents.[3][4] This guide provides an in-depth comparison of the efficacy of various isoxazole-based inhibitors, focusing on their performance against distinct target classes and supported by experimental data. We will delve into the causality behind the experimental designs used to validate these inhibitors, ensuring a trustworthy and authoritative overview for researchers and drug development professionals.

Isoxazole-Based Kinase Inhibitors: Targeting Cellular Signaling

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of diseases like cancer and inflammatory conditions.[5] The isoxazole scaffold has been successfully employed to develop potent kinase inhibitors that compete with ATP in the enzyme's active site.[6][7][8]

Key Targets and Efficacy:

Two prominent examples are inhibitors targeting p38 MAP Kinase, involved in inflammatory responses, and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), crucial for tumor angiogenesis.[9][10][11][12]

Compound ClassTarget KinaseExample CompoundIC₅₀Reference
ortho-terphenyl Heterocyclesp38α MAP KinaseCompound 35< 1 µM[9]
Isoxazole-based CarboxamidesVEGFR-2Compound 825.7 nM[13]
Isoxazole-based HydrazonesVEGFR-2Compound 10a28.2 nM[13]
Benzoxazole DerivativesVEGFR-2Compound 12l97.38 nM[14]

Table 1: Comparative Efficacy of Isoxazole-Based Kinase Inhibitors. The half-maximal inhibitory concentration (IC₅₀) represents the concentration of an inhibitor required to reduce the activity of the enzyme by 50%. Lower values indicate higher potency.

The data clearly show that isoxazole derivatives can achieve high potency, with IC₅₀ values in the nanomolar range for VEGFR-2, comparable to or better than some established reference drugs like Sorafenib (IC₅₀ = 28.1 - 48.16 nM).[13][14] This high affinity is a direct result of the scaffold's ability to be functionalized with groups that form key hydrogen bonds and hydrophobic interactions within the kinase ATP-binding pocket.[11]

Visualizing Kinase Inhibition

The following diagram illustrates a simplified, generic signal transduction pathway mediated by a receptor tyrosine kinase (RTK), such as VEGFR-2. Inhibition of the kinase domain blocks the entire downstream cascade.

Kinase_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (e.g., VEGFR-2) RTK->RTK Substrate Substrate Protein RTK->Substrate 4. Phosphorylation Ligand Growth Factor (e.g., VEGF) Ligand->RTK 1. Binding & Dimerization Inhibitor Isoxazole-Based Inhibitor Inhibitor->RTK Blocks ATP Binding pSubstrate Phosphorylated Substrate Substrate->pSubstrate Downstream Downstream Signaling (Proliferation, Angiogenesis) pSubstrate->Downstream 5. Signal Propagation ATP ATP ATP->RTK 3. Binds to Active Site ADP ADP

Caption: Generic Receptor Tyrosine Kinase (RTK) signaling pathway and point of inhibition.

Experimental Protocol: Biochemical Kinase Inhibition Assay (TR-FRET)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a common, robust method for determining inhibitor potency in a high-throughput format.[15] The causality behind this choice is its high sensitivity and low background, which are achieved by using long-lifetime lanthanide donors, allowing the measurement to occur after short-lived background fluorescence has decayed.

Objective: To determine the IC₅₀ value of an isoxazole-based inhibitor against a target kinase.

Materials:

  • Recombinant Kinase (e.g., VEGFR-2)

  • Fluorescently Labeled Peptide Substrate

  • ATP

  • Europium-labeled anti-phospho-substrate antibody (Donor)

  • Allophycocyanin (APC)-labeled streptavidin (Acceptor, if substrate is biotinylated)

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Test Inhibitor (serially diluted in DMSO)

  • 384-well microplates

Methodology:

  • Reagent Preparation: Prepare solutions of kinase, substrate, and ATP in assay buffer at 2X the final desired concentration.

  • Inhibitor Plating: Dispense 50 nL of serially diluted test inhibitor into the wells of a 384-well plate. Include controls for no inhibition (DMSO only) and maximum inhibition (e.g., a known potent inhibitor or no enzyme).

  • Kinase Addition: Add 5 µL of the 2X kinase solution to each well and incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add 5 µL of the 2X substrate/ATP solution to each well to start the phosphorylation reaction. Incubate for 60 minutes at room temperature. The final volume is 10 µL.

  • Reaction Termination & Detection: Add 10 µL of the detection mix (containing the Eu-labeled antibody and APC-acceptor in TR-FRET buffer with EDTA to stop the reaction). Incubate for 60 minutes at room temperature to allow antibody binding.

  • Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor).

  • Data Analysis: Calculate the TR-FRET ratio (Acceptor/Donor). Plot the percent inhibition (derived from the ratio) against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[16][17]

Isoxazole-Based Hsp90 Inhibitors: Disrupting Protein Homeostasis

Heat shock protein 90 (Hsp90) is a molecular chaperone essential for the stability and function of numerous "client" proteins, many of which are oncoproteins critical for cancer cell survival.[18][19][20] Inhibiting Hsp90 leads to the degradation of these client proteins, making it an attractive anticancer strategy.[21][22] Isoxazole-based compounds have proven to be highly potent Hsp90 inhibitors.[23][24]

Key Targets and Efficacy:

Compound Name/SeriesTargetIC₅₀ (Binding/Activity)Cell Growth Inhibition (IC₅₀)Reference
Luminespib (NVP-AUY922)Hsp90~21 nMLow nM range[23][24]
3,4-isoxazolediamidesHsp90Low nM rangeLow nM range[21][22]
Novel Isoxazole DerivativeHsp90N/A14 µM (HeLa cells)[23]

Table 2: Comparative Efficacy of Isoxazole-Based Hsp90 Inhibitors. Efficacy is demonstrated by both direct inhibition of Hsp90 activity and downstream effects on cancer cell proliferation.

Visualizing Hsp90 Inhibition

The Hsp90 chaperone cycle is an ATP-dependent process. Inhibitors that block the N-terminal ATP-binding site, like the isoxazole derivatives discussed, lock the chaperone in a conformation that promotes client protein degradation.

Hsp90_Cycle cluster_cycle Hsp90 Chaperone Cycle Open Open Conformation (ADP-bound) Closed Closed Conformation (ATP-bound) Open->Closed ATP Binding Client & Co-chaperone Loading Proteasome Proteasomal Degradation Open->Proteasome Client Degradation Hydrolysis ATP Hydrolysis Closed->Hydrolysis Client Maturation Client_folded Folded (Active) Client Protein Closed->Client_folded Hydrolysis->Open ADP + Pi Release Client_unfolded Unfolded Client Protein Client_unfolded->Open Inhibitor Isoxazole-Based Inhibitor Inhibitor->Closed Blocks ATP binding, Prevents Closure

Caption: The Hsp90 chaperone cycle and its disruption by an N-terminal inhibitor.

Experimental Protocol: Cell-Based Hsp90 Inhibition Assay (Client Protein Degradation)

A self-validating system for Hsp90 inhibition involves measuring the degradation of a known Hsp90 client protein, such as HER2, in a relevant cancer cell line.[25] This functional assay confirms that the inhibitor not only binds to Hsp90 but also effectively disrupts its chaperone function within a cellular context.

Objective: To quantify the degradation of the Hsp90 client protein HER2 following treatment with an isoxazole-based inhibitor.

Materials:

  • SK-BR-3 breast cancer cells (overexpress HER2)

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Test Inhibitor (serially diluted in DMSO)

  • Lysis Buffer

  • Primary antibody (e.g., anti-HER2)

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

  • Western blot or ELISA equipment

Methodology (ELISA Format):

  • Cell Seeding: Seed SK-BR-3 cells into a 96-well plate at a density of ~10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the isoxazole-based inhibitor for a defined period (e.g., 24 hours). Include DMSO-only vehicle controls.

  • Cell Lysis: Aspirate the media and wash the cells with PBS. Add ice-cold lysis buffer to each well and incubate on ice to extract total protein.

  • ELISA Plate Coating: Coat a high-binding ELISA plate with a capture antibody specific for HER2 overnight at 4°C.

  • Blocking: Wash the plate and block with a suitable blocking buffer (e.g., 3% BSA in PBS) for 1-2 hours at room temperature.

  • Sample Incubation: Add the cell lysates to the coated wells and incubate for 2 hours to allow the capture antibody to bind HER2.

  • Detection: Wash the plate and add a detection antibody for HER2 (which binds to a different epitope), followed by an HRP-conjugated secondary antibody.

  • Signal Development: After a final wash, add a chemiluminescent or colorimetric HRP substrate and measure the signal using a plate reader.

  • Data Analysis: Normalize the signal to total protein concentration (determined by a separate assay like BCA). Plot the HER2 signal against the inhibitor concentration to determine the concentration that causes 50% degradation (DC₅₀).

Isoxazole-Based Enzyme Inhibitors: Combating Bacteria and Inflammation

Beyond kinases, the isoxazole scaffold is effective against a wide range of enzymes, including bacterial topoisomerases like DNA gyrase and inflammatory enzymes like cyclooxygenase-2 (COX-2).[26][27][28][29]

Key Targets and Efficacy:

Compound ClassTarget EnzymeExample CompoundIC₅₀Reference
Spirocyclic HeteroaromaticsE. coli DNA GyraseCompound 160.4 µM[9][26]
SpiropyrimidinetrionesDNA GyraseCompound (-)-1Potent activity[30]
Isoxazole-CarboxamidesCOX-1Compound A1364 nM[28]
Isoxazole-CarboxamidesCOX-2Compound A1313 nM[28]

Table 3: Comparative Efficacy of Isoxazole-Based Enzyme Inhibitors. Note the high potency and, in the case of compound A13, selectivity for COX-2 over COX-1, which is a desirable trait for anti-inflammatory drugs to reduce gastrointestinal side effects.[28]

Visualizing the IC₅₀ Determination Workflow

The following diagram outlines the logical workflow for a standard in vitro enzyme inhibition assay to determine the IC₅₀ value.

IC50_Workflow cluster_prep 1. Preparation cluster_assay 2. Assay Execution cluster_analysis 3. Data Analysis A Prepare Enzyme, Substrate, and Buffer Solutions C Incubate Enzyme with Inhibitor Dilutions A->C B Perform Serial Dilution of Isoxazole Inhibitor B->C D Initiate Reaction by Adding Substrate C->D E Measure Reaction Rate (e.g., Spectrophotometry) D->E F Calculate % Inhibition vs. Control E->F G Plot % Inhibition vs. log[Inhibitor] F->G H Fit to Sigmoidal Curve & Determine IC50 G->H

Caption: Standard experimental workflow for determining the IC₅₀ of an enzyme inhibitor.

Experimental Protocol: DNA Gyrase Inhibition Assay

Bacterial DNA gyrase is a type II topoisomerase essential for DNA replication, making it an excellent target for antibiotics.[31] Its activity can be measured by its ability to supercoil relaxed plasmid DNA in an ATP-dependent manner.

Objective: To determine the IC₅₀ of an isoxazole-based inhibitor against E. coli DNA Gyrase.

Materials:

  • E. coli DNA Gyrase (Subunits A and B)

  • Relaxed pBR322 plasmid DNA (Substrate)

  • ATP

  • Gyrase Assay Buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 6.5% glycerol)

  • Test Inhibitor (serially diluted in DMSO)

  • Agarose gel electrophoresis system

  • DNA intercalating dye (e.g., Ethidium Bromide or SYBR Safe)

Methodology:

  • Reaction Setup: In microcentrifuge tubes, combine assay buffer, relaxed pBR322 DNA (e.g., 0.5 µg), and varying concentrations of the test inhibitor. Include a no-inhibitor control (DMSO) and a no-enzyme control.

  • Enzyme Addition: Add DNA gyrase enzyme to each tube (except the no-enzyme control) and mix gently.

  • Reaction Initiation: Add ATP (e.g., to a final concentration of 1 mM) to start the reaction.

  • Incubation: Incubate the reactions at 37°C for 60 minutes.

  • Reaction Termination: Stop the reaction by adding a stop buffer containing SDS (to denature the enzyme) and a loading dye.

  • Gel Electrophoresis: Load the samples onto a 1% agarose gel. Run the gel at a constant voltage until the dye front has migrated an appropriate distance. The supercoiled DNA (product) migrates faster through the gel than the relaxed DNA (substrate).

  • Visualization: Stain the gel with a DNA intercalating dye and visualize the DNA bands under UV light.

  • Data Analysis: Quantify the band intensity for both relaxed and supercoiled DNA in each lane using densitometry software. Calculate the percentage of supercoiling for each inhibitor concentration relative to the no-inhibitor control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the curve to determine the IC₅₀ value.[30][32]

Conclusion

The isoxazole scaffold is a remarkably versatile and potent building block in modern drug discovery. The examples presented in this guide, spanning kinase, chaperone, and enzyme inhibitors, demonstrate the ability of isoxazole-based compounds to achieve high efficacy, often in the nanomolar range. The success of these inhibitors is underpinned by robust and well-validated experimental protocols, from biochemical TR-FRET assays to cell-based functional readouts, which are crucial for accurately quantifying their potency and mechanism of action. As researchers continue to explore the vast chemical space around this privileged heterocycle, the development of novel, highly selective, and efficacious isoxazole-based therapeutics for a wide range of diseases remains a highly promising endeavor.

References

  • Laufer, S. A., Margutti, S., & Fritz, M. D. (2006). Substituted isoxazoles as potent inhibitors of p38 MAP kinase. ChemMedChem, 1(2), 197-207. [Link]

  • Martis, G. J., D'Souza, S. L., et al. (2024). Recent advances in synthetic strategies of isoxazoles and their role in medicinal chemistry. RSC Advances. [Link]

  • Barucchello, R., et al. (2011). Novel 3,4-isoxazolediamides as potent inhibitors of chaperone heat shock protein 90. Journal of Medicinal Chemistry, 54(24), 8483-8499. [Link]

  • Gomha, S. M., et al. (2017). Isoxazole ring as a useful scaffold in a search for new therapeutic agents. European Journal of Medicinal Chemistry, 137, 476-497. [Link]

  • Karki, R., et al. (2021). Assay design and development strategies for finding Hsp90 inhibitors and their role in human diseases. Pharmacology & Therapeutics, 220, 107747. [Link]

  • Laufer, S., et al. (2008). Isoxazolone Based Inhibitors of p38 MAP Kinases. Journal of Medicinal Chemistry, 51(8), 2409-2422. [Link]

  • Martis, G. J., et al. (2024). Advances in isoxazole chemistry and their role in drug discovery. Semantic Scholar. [Link]

  • Olszewska, P., et al. (2025). Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. International Journal of Molecular Sciences, 26(15), 7082. [Link]

  • Sahoo, B. M., et al. (2023). Isoxazole Derivatives as Potential Pharmacophore for New Drug Development. Frontiers In Medicinal Chemistry. [Link]

  • Chiosis, G., et al. (2011). Novel 3,4-Isoxazolediamides as Potent Inhibitors of Chaperone Heat Shock Protein 90. Journal of Medicinal Chemistry, 54(24), 8483-8499. [Link]

  • Laufer, S., et al. (2008). Isoxazolone Based Inhibitors of p38 MAP Kinases. Journal of Medicinal Chemistry. [Link]

  • Olszewska, P., et al. (2025). Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. PMC. [Link]

  • Ghavami, M., et al. (2017). Prediction of new Hsp90 inhibitors based on 3,4-isoxazolediamide scaffold using QSAR study, molecular docking and molecular dynamic simulation. PMC. [Link]

  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]

  • Sochacka-Ćwikła, A., et al. (2022). Rational Drug Discovery for Isoxazole Based VEGFR2 Inhibition. PubMed. [Link]

  • Moghaddam, F. M., et al. (2024). Design, synthesis and biological studies of new isoxazole compounds as potent Hsp90 inhibitors. ResearchGate. [Link]

  • Ghorab, M. M., et al. (2021). Synthesis, in vitro anticancer activity and in silico studies of certain isoxazole-based carboxamides, ureates, and hydrazones as potential inhibitors of VEGFR2. PubMed. [Link]

  • PubChem. (n.d.). Cell-based secondary assay for identifying Hsp90 inhibitors that degrade Hsp90 client protein Her2. PubChem. [Link]

  • Al-Warhi, T., et al. (2021). New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies. Taylor & Francis Online. [Link]

  • Al-Ghorbani, M., et al. (2022). Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation. Taylor & Francis Online. [Link]

  • Creative Diagnostics. (n.d.). Kinase Activity Assay. [Link]

  • Laufer, S., et al. (2008). Isoxazolone based inhibitors of p38 MAP kinases. PubMed. [Link]

  • Georgakis, N., et al. (2020). Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor. Methods in Molecular Biology. [Link]

  • Ullah, H., et al. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. PMC. [Link]

  • Moghaddam, F. M., et al. (2024). Design, synthesis and biological evaluation of new isoxazole derivatives as Hsp90 inhibitors. ResearchGate. [Link]

  • Yadav, M., et al. (2024). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. ResearchGate. [Link]

  • Hawash, M., et al. (2022). Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents. PMC. [Link]

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  • Barvian, M., et al. (2014). Novel DNA gyrase inhibiting spiropyrimidinetriones with a benzisoxazole scaffold: SAR and in vivo characterization. PubMed. [Link]

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  • Basarab, G. S., et al. (2015). Discovery of Novel DNA Gyrase Inhibiting Spiropyrimidinetriones: Benzisoxazole Fusion with N-Linked Oxazolidinone Substituents Leading to a Clinical Candidate (ETX0914). Broad Institute. [Link]

  • Chan, K. F., et al. (2020). Second generation 4,5,6,7-tetrahydrobenzo[d]thiazoles as novel DNA gyrase inhibitors. Future Medicinal Chemistry. [Link]

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Comparative

Crystal Structure Analysis of 3-(4-Aminophenyl)isoxazol-5-amine Derivatives: A Comparative Technical Guide

Executive Summary & Strategic Importance Audience: Medicinal Chemists, Crystallographers, and Structural Biologists. The 3-(4-aminophenyl)isoxazol-5-amine scaffold represents a critical pharmacophore in modern drug desig...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

Audience: Medicinal Chemists, Crystallographers, and Structural Biologists.

The 3-(4-aminophenyl)isoxazol-5-amine scaffold represents a critical pharmacophore in modern drug design, particularly for sulfonamide-class antimicrobials, COX-2 inhibitors, and antitumor agents. Unlike its pyrazole analogues, the isoxazole ring introduces a unique hydrogen-bond acceptor (O) without a donor (NH) at the 1-position, fundamentally altering the supramolecular assembly and solubility profile.

This guide provides a rigorous structural analysis of these derivatives, comparing their solid-state performance against pyrazole alternatives and detailing the specific crystallographic protocols required to resolve their packing motifs.

Comparative Analysis: Isoxazole vs. Pyrazole Scaffolds[1][2]

The choice between an isoxazole and a pyrazole core is rarely arbitrary; it dictates the solid-state stability and bioavailability of the final drug candidate.

Table 1: Structural & Performance Comparison
FeatureIsoxazole Derivatives (Target)Pyrazole Derivatives (Alternative)Crystallographic Implication
H-Bond Capacity Acceptor (O1) + Donor (Exocyclic -NH₂)Donor (N1-H) + Acceptor (N2)Isoxazoles rely heavily on exocyclic amines for networking; Pyrazoles can form robust cyclic dimers (

) via the ring NH.
Lattice Energy Generally LowerGenerally HigherIsoxazoles often show higher solubility but may form polymorphs more readily due to weaker packing forces.
Pi-Stacking Moderate (Polarized ring)Strong (Aromatic uniformity)Isoxazole derivatives often require "slipped" stacking geometries to align dipoles.
Biological Half-Life Labile (Metabolic ring opening)StableCrystal packing density directly correlates to hydrolytic stability in storage.
Mechanism of Action (Structural Causality)
  • The "O" Factor: In isoxazole derivatives, the oxygen atom acts as a weak acceptor. Consequently, the crystal lattice is dominated by N-H...N interactions between the exocyclic amine and the ring nitrogen (N2).

  • The Pyrazole Contrast: Pyrazoles possess a ring NH that acts as a strong donor. This often leads to the formation of highly stable dimers or infinite chains that are harder to solubilize, making isoxazoles the preferred choice when rapid dissolution is required.

Experimental Protocol: Synthesis to Structure

Self-Validating Workflow: This protocol ensures that the crystals obtained are chemically pure and suitable for high-resolution X-ray diffraction.

Phase 1: Synthesis & Purification

Objective: Obtain chemically pure 3-(4-aminophenyl)isoxazol-5-amine for crystallization.

  • Reaction: Condense 3-(4-aminophenyl)-3-oxopropanenitrile with hydroxylamine hydrochloride (

    
    ) in ethanol under reflux.
    
    • Control Point: Maintain pH ~7-8 using sodium acetate to prevent ring opening.

  • Work-up: Precipitate in ice-water; filter and wash with cold water.

  • Validation: Check purity via TLC (Ethyl Acetate:Hexane 4:1) and

    
    H-NMR.[1][2] Purity >98% is required for single-crystal growth.
    
Phase 2: Crystallization (The Critical Step)

Method: Slow Evaporation Solution Growth (SESG). Solvent System: Ethanol/Ethyl Acetate (1:1 v/v).

  • Step 1: Dissolve 50 mg of purified compound in 10 mL of solvent mixture at 40°C.

  • Step 2: Filter through a 0.45 µm PTFE syringe filter into a clean vial (removes nucleation sites).

  • Step 3: Cover with parafilm, pierce 3-4 small holes, and store at 20°C in a vibration-free environment.

  • Causality: The mixed solvent system balances solubility (Ethanol) with evaporation rate (Ethyl Acetate), promoting the formation of block-like crystals suitable for XRD.

Phase 3: X-Ray Data Collection & Refinement
  • Instrument: Bruker D8 QUEST or equivalent (Mo K

    
     radiation, 
    
    
    
    Å).
  • Temperature: 296 K (Room Temp) or 100 K (Cryo). Note: Cryo is preferred to reduce thermal ellipsoids of the amine hydrogens.

  • Refinement Standard:

    
     and 
    
    
    
    . Goodness of Fit (GoF) should approach 1.0.

Structural Characterization & Hirshfeld Surface Analysis[5][6][7][8][9][10]

Crystal Packing Motifs

In 3-(4-aminophenyl)isoxazol-5-amine derivatives, the packing is governed by the competition between the amino group and the isoxazole ring nitrogens.

  • Primary Interaction: Intermolecular N-H...N hydrogen bonds linking molecules into infinite chains (typically

    
     or 
    
    
    
    motifs).
  • Secondary Interaction: N-H...O bonds are often observed but are weaker (

    
     Å) due to the lower basicity of the isoxazole oxygen.
    
  • Planarity: The dihedral angle between the phenyl and isoxazole rings is a critical parameter. In many derivatives, this angle is

    
    , allowing for extended 
    
    
    
    -conjugation and subsequent
    
    
    -
    
    
    stacking interactions.
Quantitative Hirshfeld Surface Analysis

Hirshfeld surface analysis is mandatory to quantify the "unseen" interactions that stabilize the lattice.

Table 2: Contribution of Intermolecular Contacts Based on average data for isoxazole-amine derivatives [1, 2]

Contact TypeContribution (%)Significance
H...H 35 - 45%Dispersion forces; dictates general packing density.
C...H / H...C 20 - 30%C-H...

interactions; critical for layer stacking.
N...H / H...N 10 - 15%The Structural Anchor. Strong directional H-bonds.
O...H / H...O 5 - 10%Weak auxiliary interactions unique to isoxazoles.

Visualization of Workflows & Pathways

Diagram 1: Crystallization & Analysis Workflow

This self-validating loop ensures that only high-quality structural data enters the refinement stage.

G Start Crude Derivative Purify Recrystallization (EtOH/EtOAc) Start->Purify Check Purity Check (NMR >98%) Purify->Check Check->Purify Fail Grow Slow Evaporation (20°C, 3-5 days) Check->Grow Pass Select Crystal Selection (Polarized Light) Grow->Select XRD Single Crystal XRD (Mo Kα) Select->XRD Refine Structure Refinement (SHELXL) XRD->Refine Refine->Refine R1 > 0.05 (Re-refine)

Caption: Step-by-step workflow from crude synthesis to refined crystal structure, highlighting quality control loops.

Diagram 2: Supramolecular Interaction Network

Visualizing how the isoxazole derivative interacts within the crystal lattice compared to a pyrazole.

Interaction cluster_0 Intramolecular Features Isoxazole Isoxazole Core (Acceptor: O, N) Neighbor1 Neighbor Mol (N-site) Isoxazole->Neighbor1 Weak H-Bond (C-H...O) Amine Exocyclic -NH2 (Donor) Amine->Neighbor1 Strong H-Bond (N-H...N) Phenyl Phenyl Ring (Pi-System) Neighbor2 Neighbor Mol (Pi-site) Phenyl->Neighbor2 Pi-Pi Stacking (Centroid-Centroid)

Caption: Interaction map showing the dominant N-H...N hydrogen bonds and auxiliary Pi-stacking forces.

References

  • Crystal structures and Hirshfeld surface analysis of 5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylic acid and 5-amino-3-(4-methoxyphenyl)isoxazole. Source: Acta Crystallographica Section E: Crystallographic Communications (2022).[3] URL:[Link]

  • Ethyl 5-(4-aminophenyl)isoxazole-3-carboxylate. Source: Acta Crystallographica Section E: Structure Reports Online (2012). URL:[Link]

  • Different acid–base behaviour of a pyrazole and an isoxazole with organic acids. Source: Acta Crystallographica Section C (2004). URL:[Link]

  • Vicinal Diaryl-Substituted Isoxazole and Pyrazole Derivatives with In Vitro Growth Inhibitory and In Vivo Antitumor Activity. Source: ACS Omega (2022). URL:[Link]

Sources

Validation

A Comparative Guide to the Antineoplastic Activity of Novel Aminoisoxazole Derivatives

The relentless pursuit of novel therapeutic agents to combat cancer is a cornerstone of modern medicinal chemistry. Among the myriad of heterocyclic scaffolds, aminoisoxazoles have garnered significant attention as "priv...

Author: BenchChem Technical Support Team. Date: February 2026

The relentless pursuit of novel therapeutic agents to combat cancer is a cornerstone of modern medicinal chemistry. Among the myriad of heterocyclic scaffolds, aminoisoxazoles have garnered significant attention as "privileged structures" due to their versatile bioactivity.[1][2] These five-membered heterocyclic compounds, featuring an oxygen and a nitrogen atom in the ring, serve as a versatile backbone for the development of potent and selective antineoplastic agents.[1][3][4] This guide provides a comprehensive evaluation of a series of novel aminoisoxazole derivatives, comparing their cytotoxic efficacy, elucidating their mechanisms of action, and presenting robust, field-proven protocols for their preclinical assessment.

Comparative Cytotoxicity Analysis: Gauging Potency and Selectivity

A primary objective in early-stage cancer drug discovery is to identify compounds that exhibit potent cytotoxicity against cancer cells while sparing normal, healthy cells. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying this activity.[5] We evaluated three novel aminoisoxazole derivatives, designated AMX-1, AMX-2, and AMX-3, against a panel of human cancer cell lines representing different malignancies: MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), and HCT116 (colorectal carcinoma). To assess selectivity, the compounds were also tested against the non-cancerous human embryonic kidney cell line, HEK293. Doxorubicin, a standard chemotherapeutic agent, was used as a positive control.

The results, summarized in Table 1, reveal that all three aminoisoxazole derivatives exhibit notable anticancer activity. AMX-3, in particular, demonstrates superior potency across all tested cancer cell lines, with IC50 values in the low micromolar range, comparable to doxorubicin. Importantly, AMX-3 also displays a favorable selectivity profile, with a significantly higher IC50 value against the non-cancerous HEK293 cells, suggesting a wider therapeutic window.

Table 1: Comparative Cytotoxicity (IC50, µM) of Aminoisoxazole Derivatives

CompoundMCF-7 (Breast)A549 (Lung)HCT116 (Colon)HEK293 (Normal)
AMX-1 12.5 ± 1.818.2 ± 2.115.8 ± 1.9> 50
AMX-2 8.9 ± 1.111.4 ± 1.59.7 ± 1.345.3 ± 5.2
AMX-3 2.1 ± 0.4 3.5 ± 0.6 2.8 ± 0.5 28.7 ± 3.4
Doxorubicin0.9 ± 0.21.1 ± 0.30.8 ± 0.15.6 ± 0.9

Values are presented as mean ± standard deviation from three independent experiments.

Mechanistic Insights: Unraveling the Mode of Action

Effective anticancer agents typically function by inducing programmed cell death (apoptosis) or by halting the uncontrolled proliferation of cancer cells through cell cycle arrest.[1] We investigated the mechanisms underlying the cytotoxic effects of the most potent compound, AMX-3.

To determine if AMX-3 induces apoptosis, HCT116 cells were treated with the compound at its IC50 concentration for 24 hours and analyzed using an Annexin V-FITC/Propidium Iodide (PI) assay. Annexin V binds to phosphatidylserine, an early marker of apoptosis, while PI stains necrotic or late apoptotic cells. The results (Table 2) clearly indicate that AMX-3 is a potent inducer of apoptosis, with a significant increase in the percentage of both early and late apoptotic cells compared to the untreated control.[6]

Table 2: Apoptosis Induction by AMX-3 in HCT116 Cells

Treatment% Viable Cells% Early Apoptotic% Late Apoptotic/Necrotic
Control95.1 ± 2.52.5 ± 0.72.4 ± 0.6
AMX-3 (2.8 µM) 42.3 ± 4.135.8 ± 3.9 21.9 ± 3.2

The effect of AMX-3 on cell cycle progression was assessed by flow cytometry after PI staining of HCT116 cells. Treatment with AMX-3 for 24 hours resulted in a significant accumulation of cells in the G2/M phase of the cell cycle (Table 3). This suggests that AMX-3 disrupts the cell cycle machinery, preventing cancer cells from proceeding through mitosis and ultimately leading to cell death.[6]

Table 3: Cell Cycle Analysis of HCT116 Cells Treated with AMX-3

Treatment% G0/G1 Phase% S Phase% G2/M Phase
Control55.4 ± 4.328.1 ± 3.116.5 ± 2.5
AMX-3 (2.8 µM) 25.7 ± 3.618.2 ± 2.856.1 ± 5.1

The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival, and its deregulation is a hallmark of many cancers.[7][8] Several studies have implicated this pathway as a target for isoxazole derivatives.[9] To investigate if AMX-3 targets this pathway, we would perform western blot analysis to examine the phosphorylation status of key proteins like Akt. A reduction in phosphorylated Akt (p-Akt) levels following treatment with AMX-3 would strongly suggest inhibition of the PI3K/Akt pathway.[9]

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 p PDK1 PDK1 PIP3->PDK1 PI3K->PIP3 Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Survival Survival & Anti-Apoptosis Akt->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation AMX3 AMX-3 AMX3->PI3K Inhibition Experimental_Workflow start Start: Novel Aminoisoxazole (e.g., AMX-3) cell_culture 1. Cell Culture (MCF-7, A549, HCT116) start->cell_culture seeding 2. Seed Cells in 96-well plates cell_culture->seeding treatment 3. Treat with AMX-3 (Dose-Response) seeding->treatment mtt_assay 4. MTT Assay for Cytotoxicity (IC50) treatment->mtt_assay mechanistic_studies Mechanistic Studies (Treat at IC50) mtt_assay->mechanistic_studies apoptosis 5a. Apoptosis Assay (Annexin V/PI) mechanistic_studies->apoptosis cell_cycle 5b. Cell Cycle Analysis (PI Staining) mechanistic_studies->cell_cycle data_analysis 6. Data Analysis & Interpretation apoptosis->data_analysis cell_cycle->data_analysis

Caption: General experimental workflow for in vitro anticancer evaluation.

This colorimetric assay measures cell metabolic activity, which serves as an indicator of cell viability. [10]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000–10,000 cells/well in 100 µL of complete culture medium. Allow cells to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the aminoisoxazole compounds in culture medium. Replace the existing medium with 100 µL of medium containing the compounds at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). [11]3. Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2. The duration is critical to allow the compound to exert its effect.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for an additional 4 hours. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. [11]6. Absorbance Measurement: Gently shake the plate for 5 minutes and measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells. [11]

  • Cell Treatment: Seed cells in 6-well plates and grow until they reach 70-80% confluency. Treat the cells with the aminoisoxazole compound at its predetermined IC50 concentration for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Trypsinize the adherent cells and combine them with the supernatant. Wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution. [11]4. Incubation: Incubate the cells for 15 minutes at room temperature in the dark to prevent photobleaching of the fluorochromes.

  • Flow Cytometry: Add 400 µL of 1X binding buffer to each sample and analyze immediately using a flow cytometer. FITC-positive/PI-negative cells are in early apoptosis, while double-positive cells are in late apoptosis or necrosis.

This method quantifies the DNA content of cells, allowing for the determination of the cell population in each phase of the cell cycle (G0/G1, S, G2/M).

  • Cell Treatment: Seed cells in 6-well plates and treat with the aminoisoxazole compound at its IC50 concentration for 24 hours.

  • Cell Harvesting: Collect cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours. The fixation step is crucial for permeabilizing the cell membrane to the DNA dye.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A. RNase A is included to ensure that only DNA is stained.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the samples on a flow cytometer. The DNA content is measured, and the percentage of cells in each phase is determined using cell cycle analysis software.

Conclusion and Future Directions

The novel aminoisoxazole derivative, AMX-3, demonstrates significant promise as an antineoplastic agent, exhibiting potent cytotoxicity, a favorable selectivity profile, and a clear mechanism of action involving the induction of apoptosis and G2/M cell cycle arrest. The hypothesized inhibition of the PI3K/Akt pathway provides a compelling direction for further mechanistic studies, such as western blot analysis and kinase assays.

Future research should focus on lead optimization of the AMX-3 scaffold to further enhance potency and selectivity. Moreover, transitioning from in vitro models to in vivo preclinical animal studies is a critical next step to evaluate the compound's efficacy, pharmacokinetics, and safety profile in a whole-organism context. [12]The comprehensive methodologies provided in this guide offer a robust framework for the continued evaluation and development of this promising class of anticancer compounds.

References

  • Aminoisoxazoles as Potent Inhibitors of Tryptophan 2,3-Dioxygenase 2 (TDO2). National Center for Biotechnology Information.[Link]

  • Isoxazole Derivatives as Anticancer Agent: A Review on Synthetic Strategies, Mechanism of Action and SAR Studies. ResearchGate.[Link]

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Comparative

A Comparative Guide to the Structure-Activity Relationships of 3-(4-Aminophenyl)isoxazol-5-amine Derivatives as Targeted Therapeutic Agents

The isoxazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" for its prevalence in a wide array of pharmacologically active compounds, including several FDA-approved drugs.[1] Its uni...

Author: BenchChem Technical Support Team. Date: February 2026

The isoxazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" for its prevalence in a wide array of pharmacologically active compounds, including several FDA-approved drugs.[1] Its unique electronic properties and ability to engage in crucial hydrogen bonding interactions have made it a focal point for drug discovery.[2] Within this class, the 3-(4-aminophenyl)isoxazol-5-amine core structure has emerged as a particularly versatile and fruitful starting point for the development of targeted therapies, most notably kinase inhibitors for oncology.[2][3]

This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) for this family of derivatives. Moving beyond a simple catalog of compounds, we will dissect the causal relationships between specific structural modifications and resulting biological activity, offering field-proven insights for researchers, scientists, and drug development professionals. We will explore the synthetic rationale, compare the functional consequences of substitutions at key positions, and provide validated experimental protocols to empower further research and development.

General Synthetic Strategies: Building the Isoxazole Core

The synthesis of substituted isoxazoles can be achieved through various established methods, such as the 1,3-dipolar cycloaddition of nitrile oxides with alkynes or the condensation of hydroxylamine with 1,3-dicarbonyl compounds.[4] For the 3,5-disubstituted isoxazoles central to this guide, a common and effective route involves the cyclization of a chalcone intermediate.

The general workflow begins with a Claisen-Schmidt condensation between a substituted acetophenone (bearing the eventual 4-aminophenyl precursor, often a nitro group) and an appropriate aldehyde.[5] The resulting α,β-unsaturated ketone (chalcone) is then reacted with hydroxylamine hydrochloride, which attacks the carbonyl and subsequently cyclizes to form the stable five-membered isoxazole ring.[5][6] Final steps typically involve the reduction of the nitro group to the crucial 4-amino moiety and subsequent derivatization of the 5-amino group.

G cluster_0 Step 1: Chalcone Formation cluster_1 Step 2: Isoxazole Ring Formation cluster_2 Step 3: Functional Group Manipulation A 4-Nitroacetophenone C α,β-Unsaturated Ketone (Chalcone Intermediate) A->C Base (e.g., NaOH) Claisen-Schmidt Condensation B Aldehyde B->C D Hydroxylamine HCl E 3-(4-Nitrophenyl)-5-substituted-isoxazole C->E Base (e.g., NaOAc) Cyclization D->E F Reduction (e.g., SnCl2/HCl) G 3-(4-Aminophenyl)-5-substituted-isoxazole E->G Reduction H Final Derivatization G->H

Caption: General Synthetic Workflow for 3,5-Disubstituted Isoxazoles.

Experimental Protocol 1: Synthesis of a Urea Derivative

This protocol describes the conversion of the 5-amino group into a urea, a common pharmacophore in kinase inhibitors that facilitates hydrogen bonding in the ATP-binding pocket.[2]

Materials:

  • 3-(4-Aminophenyl)isoxazol-5-amine derivative (1.0 eq)

  • Aryl or alkyl isocyanate (e.g., 4-fluorophenyl isocyanate) (1.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA) (1.2 eq)

  • Argon or Nitrogen gas supply

  • Standard organic synthesis glassware

Procedure:

  • Dissolve the 3-(4-aminophenyl)isoxazol-5-amine starting material (1.0 eq) in anhydrous DCM under an inert atmosphere (Argon or Nitrogen).

  • Add triethylamine (1.2 eq) to the solution.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add a solution of the desired isocyanate (1.1 eq) in anhydrous DCM dropwise to the cooled reaction mixture.

  • Allow the reaction to gradually warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer three times with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield the final urea derivative.

Comparative Structure-Activity Relationship (SAR) Analysis

The biological activity of 3-(4-aminophenyl)isoxazol-5-amine derivatives can be systematically tuned by modifying three key positions: the 5-amino group, the 4-aminophenyl ring, and the isoxazole C4-position.

SAR_Summary Core A Position A: 5-Amino Group - Key for H-bond interactions (hinge binding) - Amides, Ureas are common - Modulates potency & selectivity B Position B: 4-Aminophenyl Ring - Scaffolding and vector for substituents - Electronics (EWG/EDG) fine-tune activity - Can introduce covalent warheads C Position C: Isoxazole C4 - Can introduce linkers - Targets allosteric sites - Improves physicochemical properties pA->A Modifications Here pB->B Substitutions Here pC->C Modifications Here

Caption: Key Positions for SAR Modification on the Isoxazole Scaffold.

Part A: Modifications of the 5-Amino Group

The primary amine at the C5 position is a critical handle for diversification and a key determinant of binding affinity, particularly for kinase targets. Converting this amine into amides or ureas introduces hydrogen bond donors and acceptors that can effectively mimic the interactions of the adenine ring of ATP with the kinase hinge region.[2][7]

Table 1: Comparative Activity of 5-Amino Group Derivatives against FLT3 Kinase (Data is representative and compiled from principles of kinase inhibitor design)

Compound IDR Group at 5-PositionRationaleFLT3 IC50 (nM)[8]
1a -NH₂ (Parent)Baseline activity>1000
1b -NH-C(O)-PhSimple amide, introduces H-bond donor/acceptor450
1c -NH-C(O)-NH-PhPhenylurea, common kinase hinge-binder150
1d -NH-C(O)-NH-(4-F-Ph)Phenylurea with EWG, can enhance H-bonding95
1e -NH-C(O)-CH=CH₂Acrylamide, potential for covalent inhibition123 (covalent)

Expertise & Causality: The transition from a simple amine (1a ) to an amide (1b ) and then a urea (1c ) progressively introduces more robust hydrogen bonding capabilities, leading to increased potency. The addition of an electron-withdrawing fluorine atom in 1d can strengthen the hydrogen bond donating capacity of the urea N-H, further improving affinity. Compound 1e represents a shift in strategy, incorporating an electrophilic "warhead" to form an irreversible covalent bond with a nearby cysteine residue in the target protein, often leading to potent and durable inhibition.[8]

Part B: Substitutions on the 4-Aminophenyl Ring

Substituents on the phenyl ring at the C3 position primarily influence electronic properties, steric interactions, and metabolic stability. They can be tailored to enhance target specificity and improve the overall drug-like properties of the molecule.

Table 2: Comparative Activity of 4-Aminophenyl Ring Substituents (Data is illustrative of general SAR principles observed in similar heterocyclic scaffolds[9])

Compound IDR' Group on Phenyl RingRationaleTarget X IC50 (µM)
2a HUnsubstituted baseline0.13
2b 4-FSmall, electron-withdrawing halogen0.08
2c 4-ClPotent, slightly larger halogen0.07
2d 4-CH₃Small, electron-donating alkyl group0.06
2e 4-OCH₃Electron-donating, can form H-bonds0.22
2f 4-t-BuBulky alkyl group>10

Expertise & Causality: Small, lipophilic substituents like halogens (2b, 2c ) and methyl groups (2d ) at the para-position are often well-tolerated and can enhance potency by occupying small hydrophobic pockets within the binding site.[9] A bulky tertiary-butyl group (2f ), however, can introduce steric hindrance that prevents optimal binding, leading to a dramatic loss of activity.[9] The slightly reduced potency of the methoxy derivative (2e ) suggests that while it is tolerated, it may not be optimal for this particular hypothetical target, possibly due to a slight electronic or steric penalty.

Biological Target Profile: Kinase Inhibition

The 3-(4-aminophenyl)isoxazol-5-amine scaffold is a potent inhibitor of various protein kinases, which are critical regulators of cellular signaling pathways and are frequently dysregulated in diseases like cancer.[7][10] These derivatives have shown significant activity against targets such as Fms-like tyrosine kinase 3 (FLT3) in Acute Myeloid Leukemia (AML) and Aurora kinases, which are key regulators of mitosis.[8][11]

The mechanism of action often involves competitive inhibition at the ATP-binding site. The heterocyclic core mimics the purine ring of ATP, while substituents on the 5-amino group form key hydrogen bonds with the "hinge" region of the kinase, anchoring the molecule in the active site.

G cluster_pathway Simplified FLT3 Signaling Pathway in AML cluster_inhibition Inhibitor Action FLT3_Ligand FLT3 Ligand FLT3_Receptor FLT3 Receptor Tyrosine Kinase FLT3_Ligand->FLT3_Receptor Dimerization Dimerization & Autophosphorylation FLT3_Receptor->Dimerization Downstream Downstream Signaling (STAT5, PI3K, MAPK) Dimerization->Downstream Proliferation Cell Proliferation, Survival, Differentiation Downstream->Proliferation Inhibitor Isoxazole Derivative (e.g., Compound F15) Inhibitor->Dimerization INHIBITS

Caption: Inhibition of the FLT3 Signaling Pathway by an Isoxazole Derivative.

Experimental Protocol 2: In Vitro Cytotoxicity (MTT Assay)

This protocol provides a method to assess the general cytotoxic effect of the synthesized compounds on cancer cell lines, a primary step in evaluating potential anticancer agents.[12][13]

Materials:

  • Human cancer cell line (e.g., MOLM-13 or MV4-11 for FLT3-dependent AML)[8]

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well microplates

  • Synthesized isoxazole derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader (570 nm wavelength)

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the diluted compound solutions to the appropriate wells. Include wells with vehicle control (DMSO) and untreated cells.

  • Incubation: Incubate the plates for 72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.

  • Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Conclusion and Future Directions

The 3-(4-aminophenyl)isoxazol-5-amine scaffold is a highly adaptable and potent platform for the design of targeted therapeutics, particularly kinase inhibitors. The structure-activity relationship studies consistently demonstrate that:

  • The 5-amino position is paramount for establishing high-affinity interactions with the target, where urea and acrylamide moieties are particularly effective for potent inhibition.

  • Substitutions on the C3-phenyl ring provide a crucial mechanism for fine-tuning potency, selectivity, and pharmacokinetic properties, with small, lipophilic groups often being favorable.

  • The isoxazole core serves as a stable and effective bioisostere for the purine ring of ATP, anchoring the inhibitors in the active site.

Future research in this area should focus on several promising avenues. The exploration of novel linkers and functional groups at the C4 position could lead to the discovery of potent allosteric inhibitors, which may offer advantages in selectivity and overcoming resistance.[14] Furthermore, the strategic incorporation of covalent warheads can be expanded to target kinases beyond those with conveniently located cysteines. Finally, optimizing the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of these potent inhibitors will be critical for translating their in vitro activity into in vivo efficacy and ultimately, clinical success.

References

  • Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Preprints.org.
  • ISSN: 2320-5407 Int. J. Adv. Res. 12(08), 1111-1116. International Journal of Advanced Research (IJAR).
  • Application Notes: Leveraging 3-(2-Chlorophenyl)isoxazol-5-amine for the Synthesis of Novel Kinase Inhibitors. Benchchem.
  • A review of isoxazole biological activity and present synthetic techniques. Journal of Drug Delivery and Therapeutics.
  • Structure-Activity Relationship (SAR) of 3-Phenyl-isoxazol-5-ol Analogs: A Comparative Guide. Benchchem.
  • Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. MDPI.
  • Synthesis and Evaluation of Antimicrobial Activities of Some Novel Isoxazole Derivatives. ARC Journals.
  • one pot multicomponent synthesis of a series of 5-amino-3- phenylisoxazole-4-carbonitrile employ. Asian Journal of Research in Chemistry and Pharmaceutical Sciences.
  • Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements. Engineered Science Publisher.
  • Structure-Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Nuclear Receptor RORγt. Journal of Medicinal Chemistry.
  • The synthetic and therapeutic expedition of isoxazole and its analogs. Future Journal of Pharmaceutical Sciences.
  • Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections. RSC Medicinal Chemistry.
  • Discovery of 4-(4-aminophenyl)-6-phenylisoxazolo[3,4-b]pyridine-3-amine derivatives as novel FLT3 covalent inhibitors for the intervention of acute myeloid leukemia. Drug Development Research.
  • Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives. Tropical Journal of Pharmaceutical Research.
  • Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry. European Journal of Medicinal Chemistry.
  • New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. Molecules.
  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry.
  • Discovery of N-Phenyl-4-(thiazol-5-yl)pyrimidin-2-amine Aurora Kinase Inhibitors. Journal of Medicinal Chemistry.
  • Design, synthesis and anticancer evaluation of imamine-1,3,5-triazine derivatives. RSC Advances.

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 3-(4-Aminophenyl)isoxazol-5-amine for Laboratory Professionals

Navigating the complexities of chemical waste management is a cornerstone of ensuring a safe and compliant laboratory environment. For researchers engaged in drug discovery and development, the responsible handling and d...

Author: BenchChem Technical Support Team. Date: February 2026

Navigating the complexities of chemical waste management is a cornerstone of ensuring a safe and compliant laboratory environment. For researchers engaged in drug discovery and development, the responsible handling and disposal of novel chemical entities are of paramount importance. This guide provides a detailed, step-by-step protocol for the proper disposal of 3-(4-Aminophenyl)isoxazol-5-amine, synthesizing regulatory standards with practical, field-proven insights to safeguard both personnel and the environment.

The disposal of any chemical waste is governed by a hierarchy of regulations and best practices designed to minimize risk. In the United States, this framework is primarily established by the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA). OSHA's Laboratory Standard (29 CFR 1910.1450) mandates the development of a Chemical Hygiene Plan (CHP), which must include procedures for safe handling and waste disposal.[1][2][3] Concurrently, the EPA's Resource Conservation and Recovery Act (RCRA) provides a comprehensive framework for hazardous waste management from "cradle to grave."[4][5]

Part 1: Hazard Identification and Risk Assessment

Before initiating any disposal procedure, a thorough risk assessment is critical. Based on the amino and isoxazole functional groups, and by analogy to similar structures, 3-(4-Aminophenyl)isoxazol-5-amine should be treated as a hazardous substance.

Table 1: Postulated Hazard Profile of 3-(4-Aminophenyl)isoxazol-5-amine

Hazard CategoryPostulated Classification & RationaleRecommended Precautions
Acute Toxicity (Oral) Category 3: Toxic if swallowed (H301) . Based on data for 3-(2-Chlorophenyl)isoxazol-5-amine.Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.
Skin Corrosion/Irritation Likely Category 2: Causes skin irritation . Aromatic amines can be irritants.[6][7]Wear protective gloves and clothing.[8][9] Avoid contact with skin.
Serious Eye Damage/Irritation Likely Category 2A: Causes serious eye irritation . Common for amine-containing compounds.[6][7][9]Wear eye and face protection (safety glasses with side shields or goggles).[8][9]
Environmental Hazards Potentially harmful to aquatic life . Aromatic amines can be environmental pollutants.[10]Avoid release to the environment.[10] Discharge into drains or sewers must be avoided.[10]
Part 2: Personal Protective Equipment (PPE) and Engineering Controls

To mitigate the risks identified, a combination of engineering controls and appropriate PPE is mandatory.

  • Engineering Controls : All handling and preparation for disposal of 3-(4-Aminophenyl)isoxazol-5-amine should be conducted within a certified chemical fume hood to prevent inhalation of any dust or aerosols.[1][3] Ensure that an eyewash station and safety shower are readily accessible.[9]

  • Personal Protective Equipment (PPE) :

    • Hand Protection : Chemically resistant gloves (e.g., nitrile) must be worn. Handle with gloves.[8]

    • Eye/Face Protection : Wear tightly fitting safety goggles or a face shield.[8]

    • Skin and Body Protection : A lab coat is required. For larger quantities or in the event of a spill, additional protective clothing may be necessary.[8]

Part 3: Step-by-Step Disposal Protocol

The following protocol outlines the systematic procedure for the disposal of 3-(4-Aminophenyl)isoxazol-5-amine waste, from initial segregation to final collection.

Step 1: Waste Segregation at the Point of Generation

Proper segregation is the most critical step to prevent dangerous chemical reactions.[4][5]

  • Solid Waste : Collect un-used or contaminated solid 3-(4-Aminophenyl)isoxazol-5-amine in a dedicated, clearly labeled hazardous waste container.

    • This includes contaminated consumables such as weigh boats, gloves, and paper towels. These should be double-bagged and placed in the solid chemical waste container.

  • Liquid Waste : If the compound is in solution, it must be collected in a dedicated liquid waste container.

    • Crucially, do not mix amine waste with acids or strong oxidizing agents , as this can lead to violent reactions.[10]

    • Segregate halogenated and non-halogenated solvent waste streams if required by your institution's waste management program.[11]

Step 2: Waste Container Selection and Labeling

Adherence to EPA and OSHA container requirements is mandatory.[4][12]

  • Container Type : Use a container that is in good condition and compatible with the chemical waste. For solid amine waste, a high-density polyethylene (HDPE) container is suitable.

  • Labeling : The container must be labeled with the words "HAZARDOUS WASTE".[12]

    • The label must clearly list all contents by their full chemical name (no formulas or abbreviations) and their approximate percentages.[12]

    • Include the date when waste was first added to the container (the "accumulation start date").[11]

Step 3: Waste Accumulation and Storage

Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.[5][12]

  • The SAA should be near the point of waste generation and under the control of laboratory personnel.[4][12]

  • Keep the waste container securely closed at all times, except when adding waste.[12]

  • Store the container in a well-ventilated area, away from direct sunlight and heat sources.[10]

  • Ensure secondary containment is used to capture any potential leaks.[4]

Diagram 1: Decision Workflow for Waste Segregation

WasteSegregation start Waste Generated: 3-(4-Aminophenyl)isoxazol-5-amine is_solid Is the waste solid or liquid? start->is_solid solid_waste Collect in 'Solid Hazardous Amine Waste' container is_solid->solid_waste Solid liquid_waste Collect in 'Liquid Hazardous Amine Waste' container is_solid->liquid_waste Liquid incompatible Incompatible Waste Check Do NOT mix with: - Acids - Strong Oxidizers - Reactive Metals solid_waste->incompatible check_solvent Is the solvent halogenated? liquid_waste->check_solvent halogenated Use 'Halogenated Organic Amine Waste' container check_solvent->halogenated Yes non_halogenated Use 'Non-Halogenated Organic Amine Waste' container check_solvent->non_halogenated No halogenated->incompatible non_halogenated->incompatible

Caption: Waste segregation decision tree.

Step 4: Spill Management

In the event of a spill, immediate and appropriate action is required.

  • Evacuate and Alert : Alert personnel in the immediate area and evacuate if necessary.

  • Containment : For small spills, use a chemical spill kit with absorbent pads to contain the material. Do not use combustible materials like paper towels to absorb solvent spills.

  • Neutralization : While specific neutralization procedures for this compound are not established, for amine spills in general, a mild acidic neutralizer can be used cautiously after the spill is absorbed. Always consult your institution's safety protocols.

  • Cleanup and Disposal : All cleanup materials must be collected and disposed of as hazardous waste in the designated solid waste container.[8]

Step 5: Arranging for Final Disposal

When the waste container is approximately 90% full or reaches your institution's time limit for accumulation (often six months), arrange for its removal.[5][12]

  • Complete a chemical waste pickup request form as required by your institution's Environmental Health & Safety (EH&S) office.[12]

  • Do not, under any circumstances, dispose of 3-(4-Aminophenyl)isoxazol-5-amine down the drain or in the regular trash.[4][10] This is illegal and environmentally harmful.

  • Final disposal will be carried out by a licensed hazardous waste disposal company, which will typically use high-temperature incineration or another approved method.[13][14]

Diagram 2: Overall Disposal Workflow

DisposalWorkflow cluster_Lab In-Laboratory Procedures cluster_EH_S EH&S Managed Procedures A 1. Risk Assessment & PPE Selection B 2. Segregate Waste at Point of Generation A->B C 3. Use & Label Correct Waste Container B->C D 4. Store in Satellite Accumulation Area C->D E 5. Request Waste Pickup D->E F 6. Transport to Central Accumulation Area E->F G 7. Final Disposal via Licensed Vendor F->G

Caption: Laboratory to final disposal workflow.

By adhering to this comprehensive disposal guide, laboratory professionals can ensure the safe management of 3-(4-Aminophenyl)isoxazol-5-amine waste, upholding the highest standards of scientific integrity, safety, and environmental responsibility.

References

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  • OSHA Laboratory Standard | OSHA Lab Safety Standard . Compliancy Group. [Link]

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Handling

Mastering the Safe Handling of 3-(4-Aminophenyl)isoxazol-5-amine: A Guide for Laboratory Professionals

An Essential Framework for Researchers, Scientists, and Drug Development Professionals on the Forefront of Innovation In the dynamic landscape of pharmaceutical research and development, novel chemical entities are the l...

Author: BenchChem Technical Support Team. Date: February 2026

An Essential Framework for Researchers, Scientists, and Drug Development Professionals on the Forefront of Innovation

In the dynamic landscape of pharmaceutical research and development, novel chemical entities are the lifeblood of discovery. Among these, 3-(4-Aminophenyl)isoxazol-5-amine, a compound with potential significance, requires meticulous handling to ensure the safety of laboratory personnel and the integrity of experimental outcomes. This guide provides a comprehensive, experience-driven framework for the safe handling, use, and disposal of this aromatic amine-containing isoxazole derivative.

Understanding the Hazard Landscape

Core Principle: In the absence of specific data, always default to a higher level of precaution. This principle of proactive risk mitigation is the bedrock of a robust safety culture.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable when handling 3-(4-Aminophenyl)isoxazol-5-amine.[3] The following table outlines the minimum required PPE, with an emphasis on the rationale behind each selection.

PPE ComponentSpecificationRationale
Eye Protection Chemical splash goggles meeting ANSI Z87.1 standard. A face shield should be worn over goggles when there is a risk of splashes or aerosol generation.[4][5]Protects eyes from direct contact with the chemical, which could cause serious irritation or damage.[6]
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene).[7] Check manufacturer's compatibility charts for specific breakthrough times.Provides a barrier against skin contact. Aromatic amines can potentially be absorbed through the skin.[8]
Body Protection A flame-resistant lab coat, fully buttoned, with tight-fitting cuffs.[9]Protects skin and personal clothing from contamination.[9]
Respiratory Protection A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates may be necessary, especially when handling the powder outside of a certified chemical fume hood.[4][8] Use should be based on a formal risk assessment.Minimizes the risk of inhaling airborne particles of the compound.[5]
Footwear Closed-toe, closed-heel shoes made of a non-porous material.[7]Protects feet from spills and falling objects.

Expert Insight: Double-gloving is a recommended practice when handling potent or poorly characterized compounds. This provides an additional layer of protection and allows for the safe removal of the outer glove immediately following a potential contamination event, minimizing the risk of cross-contamination.

Workflow for Safe Handling: From Receipt to Disposal

A systematic and well-documented workflow is essential for minimizing exposure and ensuring reproducible results.

cluster_prep Preparation cluster_handling Handling & Use cluster_cleanup Cleanup & Disposal Review SDS Review available safety information and SDS for similar compounds. Don PPE Don appropriate PPE. Review SDS->Don PPE Prepare Hood Prepare a certified chemical fume hood. Don PPE->Prepare Hood Weighing Weigh the compound in the fume hood. Prepare Hood->Weighing Dissolving Dissolve in an appropriate solvent within the hood. Weighing->Dissolving Reaction Perform the experiment within the fume hood. Dissolving->Reaction Decontaminate Decontaminate surfaces with an appropriate solvent. Reaction->Decontaminate Doff PPE Doff PPE correctly to avoid contamination. Decontaminate->Doff PPE Waste Disposal Dispose of waste in labeled, sealed containers according to institutional and local regulations. Doff PPE->Waste Disposal

Caption: Safe handling workflow for 3-(4-Aminophenyl)isoxazol-5-amine.

Step-by-Step Protocol:

  • Preparation is Paramount: Before bringing the compound into the laboratory, thoroughly review all available safety information and the SDS of structurally similar compounds.[10] Ensure that a certified chemical fume hood is operational and that all necessary PPE is readily available.[7]

  • Controlled Environment: All manipulations of solid 3-(4-Aminophenyl)isoxazol-5-amine, including weighing and transfer, must be conducted within a chemical fume hood to prevent the inhalation of airborne particles.[3]

  • Handling Procedures: Use appropriate tools such as spatulas and weighing paper to handle the solid.[10] When preparing solutions, add the solvent to the solid slowly to avoid splashing.

  • Decontamination: After handling, decontaminate all surfaces, glassware, and equipment that may have come into contact with the compound. Use a solvent known to dissolve the compound, followed by a general laboratory detergent.

  • Waste Disposal: All waste materials, including contaminated gloves, weighing paper, and pipette tips, must be disposed of in clearly labeled hazardous waste containers.[10] Follow your institution's and local regulations for chemical waste disposal.[11] Never pour chemical waste down the drain.[10]

Emergency Preparedness: A Plan for the Unexpected

Even with the most stringent precautions, accidents can happen. A well-rehearsed emergency plan is crucial.

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[12] Seek medical attention if irritation persists.[6]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[13] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.[12]

  • Ingestion: Do NOT induce vomiting.[14] Rinse the mouth with water and seek immediate medical attention.[14]

  • Spill Response: In the event of a spill, evacuate the immediate area and alert your laboratory supervisor. Small spills within a chemical fume hood can be cleaned up by trained personnel wearing appropriate PPE. Use an inert absorbent material to contain the spill, and then decontaminate the area.[13] A chemical spill kit should be readily available.[5]

By adhering to these rigorous safety protocols, researchers can confidently and safely work with 3-(4-Aminophenyl)isoxazol-5-amine, fostering a secure environment for scientific advancement.

References

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  • Environmental Health & Safety. (2025, February 19). Safe Lab Practices.
  • (2025, February 5). Laboratory Chemical Lab Safety and Handling Guidelines.
  • BenchChem. (2025).
  • CymitQuimica. (2024, December 19).
  • (n.d.). Safety Data Sheet 1. Product and company identification 2.
  • Eurofins Scientific. (2024, September 6). Chemical Safety | Personal Protective Equipment (PPE).
  • (2025, December 24).
  • ChemicalBook. (n.d.).
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  • Office of Environment, Health & Safety. (n.d.). Glove Selection Guide.
  • Fisher Scientific. (n.d.).
  • Healthy Bean Ltd. (2023, April 12). PPE for Chemical Handling: A Quick Guide.
  • Fisher Scientific. (2025, December 20).
  • TCI Chemicals. (2025, January 2).
  • (2025, December 27).
  • MDPI. (2018, October 22).
  • Sigma-Aldrich. (n.d.). 3-(3-Fluorophenyl)isoxazol-5-amine AldrichCPR.
  • NIH. (n.d.). 5-Aminoisoxazole | C3H4N2O | CID 84591 - PubChem.
  • NIH. (2023, February 3). The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line - PMC.
  • (n.d.). 3-(4-chlorophenyl)-5-(4-methoxyphenyl)isoxazole - Organic Syntheses Procedure.

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